N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNBGDWZIVPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Nimesulide-Related Compound
N-(Methylsulfonyl)-4-(desnitro) Nimesulide, systematically known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline and cataloged as Nimesulide Impurity E, is a significant compound in the study of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] As an impurity and a potential metabolite, understanding its synthesis is crucial for quality control in pharmaceutical manufacturing and for comprehensive pharmacological and toxicological profiling of Nimesulide. This guide provides a detailed, scientifically grounded pathway for the synthesis of this compound, elucidating the rationale behind the experimental choices and offering practical insights for its preparation and purification.
Nimesulide itself is a selective cyclooxygenase-2 (COX-2) inhibitor, valued for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] The "desnitro" designation in the target molecule indicates the absence of the nitro group present in the parent Nimesulide structure, a transformation that significantly alters the electronic and physicochemical properties of the molecule.
Core Synthesis Strategy: A Two-Step Transformation
The most logical and scientifically sound pathway to this compound involves a two-step synthetic sequence starting from the readily available Nimesulide. This strategy hinges on two fundamental organic transformations:
-
Reduction of the Aromatic Nitro Group: The nitro moiety of Nimesulide is reduced to a primary amine, yielding the key intermediate, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
-
Sulfonylation of the Amino Group: The newly formed amino group is then reacted with a methanesulfonylating agent to introduce the second methylsulfonyl group, affording the final product.
This approach is efficient and relies on well-established and robust chemical reactions, ensuring a high degree of predictability and success for researchers.
Visualizing the Synthesis Pathway
Caption: A schematic overview of the two-step synthesis of this compound from Nimesulide.
Part 1: Synthesis of the Key Intermediate: N-(4-amino-2-phenoxyphenyl)methanesulfonamide
The initial and critical step in this synthesis is the selective reduction of the aromatic nitro group of Nimesulide. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.
Mechanistic Insight: The Rationale for Nitro Group Reduction
The electron-withdrawing nature of the nitro group makes it susceptible to reduction by various reagents. The choice of reducing agent is often dictated by factors such as scale, cost, and the presence of other functional groups that might be sensitive to the reaction conditions. For the conversion of Nimesulide, the sulfonamide group is generally stable under the conditions used for nitro group reduction.
Experimental Protocol: Reduction of Nimesulide
Two well-established methods for this reduction are presented below.
Method A: Tin and Hydrochloric Acid
This classic and effective method utilizes tin metal in the presence of a strong acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Nimesulide in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To this suspension, add an excess of tin (Sn) powder (typically 3-5 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the stirring mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Carefully neutralize the acidic solution with a base, such as a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is alkaline. This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts. The filtrate, containing the desired product, can then be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/methanol) to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a solid.
Method B: Iron and Acetic Acid
This method is often preferred for its milder conditions and easier work-up.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add water and a catalytic amount of acetic acid. Heat the mixture to 90-95°C.
-
Addition of Reagents: To the hot acidic water, add iron (Fe) powder (an excess, typically 3-5 equivalents) and then slowly add the Nimesulide.
-
Reaction Progression: Stir the mixture vigorously at 90-95°C for several hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, make the reaction mixture alkaline by adding a base such as ammonium hydroxide (NH₄OH).
-
Isolation: Filter the hot reaction mixture to remove the iron oxides. The filter cake should be washed with a hot solvent (e.g., toluene or ethanol) to recover any adsorbed product.
-
Purification: The filtrate can be extracted with an organic solvent. The combined organic layers are then washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield the crude product. Recrystallization will afford the pure N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
Part 2: Synthesis of this compound
The final step in the synthesis is the introduction of a second methylsulfonyl group onto the nitrogen atom of the amino intermediate. This is achieved through a standard sulfonylation reaction.
Mechanistic Insight: The Nucleophilic Attack on the Sulfonyl Group
The amino group of N-(4-amino-2-phenoxyphenyl)methanesulfonamide acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The existing sulfonamide group is generally unreactive under these conditions.
Experimental Protocol: Methanesulfonylation of the Amino Intermediate
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-(4-amino-2-phenoxyphenyl)methanesulfonamide intermediate in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (Et₃N) or pyridine (typically 1.5-2.0 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (CH₃SO₂Cl) (typically 1.1-1.5 equivalents) dropwise from the dropping funnel, ensuring the temperature remains at or below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Data Presentation: Physicochemical Properties
| Property | Nimesulide | This compound |
| Molecular Formula | C₁₃H₁₂N₂O₅S[1] | C₁₄H₁₅NO₅S₂[1] |
| Molecular Weight | 308.31 g/mol [1] | 341.40 g/mol [1] |
| Appearance | Pale yellow crystalline powder | Off-white to pale yellow solid (predicted) |
| Solubility | Practically insoluble in water[5][6] | Predicted to have low aqueous solubility |
Conclusion: A Robust and Reproducible Synthesis
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By leveraging fundamental organic reactions—nitro group reduction and amine sulfonylation—researchers can access this important Nimesulide-related compound for further study. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis and purification of this target molecule. Careful monitoring of reaction progress and appropriate purification techniques are paramount to obtaining the compound in high purity.
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An In-Depth Technical Guide to the Physicochemical Properties of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide, represents a key molecule in pharmaceutical research and development, often studied as a potential impurity or metabolite. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, developing robust analytical methods, and ensuring the quality and safety of Nimesulide-related drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of its critical parameters, including solubility, pKa, and lipophilicity. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and analysis of this compound.
Introduction and Molecular Identity
This compound, also known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline or Nimesulide Impurity E, is a structurally significant analogue of Nimesulide.[1] Its defining feature is the replacement of the nitro group at the 4-position of the phenoxyphenyl ring with a second methylsulfonyl group attached to the amine. This structural modification is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its physicochemical and pharmacological profile relative to the parent drug.
Molecular Structure:
Figure 1: Chemical structure of this compound.
A summary of the key identifiers and basic physical properties for this compound is presented in Table 1.
Table 1: Molecular Identifiers and Basic Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide | [1] |
| Synonyms | N,N-Bis(methylsulphonyl)-2-phenoxyaniline, Nimesulide Impurity E | [1] |
| CAS Number | 905858-63-1 | [1] |
| Molecular Formula | C₁₄H₁₅NO₅S₂ | [1] |
| Molecular Weight | 341.40 g/mol | [1] |
| Melting Point | 160 - 162 °C | [2] |
Aqueous Solubility
Rationale for Experimental Determination
Due to the lack of published data, experimental determination of the aqueous solubility of this compound is essential. The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and direct measurement principle.[6] For higher throughput screening in early discovery phases, kinetic solubility assays are often employed.[7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol details the steps for determining the thermodynamic aqueous solubility, which represents the saturation concentration of a compound in a solvent at equilibrium.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of the Aqueous Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed container. The excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its charge state at different pH values. This, in turn, affects its solubility, permeability, and binding to biological targets. Nimesulide is a weak acid with a reported pKa of approximately 6.5, attributed to the sulfonamide group.[5][8][9] The presence of two electron-withdrawing methylsulfonyl groups attached to the nitrogen in this compound is expected to increase the acidity of the N-H proton, resulting in a lower pKa compared to Nimesulide.
Rationale for Experimental Determination
Potentiometric titration is a highly accurate and precise method for pKa determination.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of the pKa value by potentiometric titration.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Prepare a solution of this compound of known concentration (typically 1-10 mM) in an appropriate solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile may be used, and the apparent pKa can be extrapolated to aqueous conditions.[12]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[13]
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic solvent (usually n-octanol) and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.[2] Nimesulide has a reported LogP of 2.6.[14] The structural changes in this compound are likely to affect its lipophilicity.
Rationale for Experimental Determination
The shake-flask method is the traditional and most reliable method for LogP and LogD determination.[15][16] HPLC-based methods offer a higher throughput alternative by correlating retention time with the LogP of known standards.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This protocol describes the determination of the distribution coefficient at physiological pH.
Diagram of the Shake-Flask LogD Workflow:
Caption: Workflow for LogD determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by mixing and allowing them to separate. This ensures that the volumes of the phases do not change during the experiment.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and PBS in a sealed container.
-
Equilibration: Agitate the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).
Stability Profile
The chemical stability of a compound under various environmental conditions is a critical factor for its handling, storage, and formulation.
-
Hydrolytic Stability: Sulfonamides are generally considered to be hydrolytically stable under neutral and alkaline conditions, with a longer half-life.[10][15] However, they can be more susceptible to acid-catalyzed hydrolysis.[2] The stability of this compound in aqueous solutions at different pH values should be experimentally verified.
-
Photostability: Nimesulide has been shown to degrade upon exposure to UV light. Given the similar chromophoric system, this compound may also exhibit photosensitivity. Photostability studies should be conducted according to ICH guidelines.
-
Thermal Stability: Thermal analysis of Nimesulide has shown it to be stable up to approximately 208°C.[6] The thermal stability of the desnitro derivative can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.[16]
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for the experimental determination of its key characteristics. While some basic identifiers are known, a significant data gap exists for crucial parameters such as aqueous solubility, pKa, and lipophilicity. The detailed, field-proven protocols presented herein for the shake-flask method, potentiometric titration, and stability assessment provide a clear path for researchers to generate this vital data. A comprehensive understanding of these properties is indispensable for advancing the scientific knowledge of this compound and for its effective application in pharmaceutical research and development.
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biological activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
An In-Depth Technical Guide to the Biological Activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Introduction: Re-engineering a Controversial NSAID
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest due to its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory and pain pathways.[1][2][3][4][5][6][7] This selectivity profile theoretically offers potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5][6] However, the therapeutic utility of nimesulide has been overshadowed by concerns regarding its potential for hepatotoxicity, a rare but severe adverse effect that has led to its restricted use in many countries.[8][9][10]
The key to understanding both the efficacy and the toxicity of nimesulide lies in its chemical structure, specifically its aromatic nitro group. Emerging evidence strongly suggests that the bioreductive metabolism of this nitro moiety is a critical initiating step in the cascade of events leading to liver injury.[8][11][12] This has prompted researchers to explore structural analogs of nimesulide that lack this problematic functional group, aiming to retain the therapeutic benefits while designing out the toxicity.
This technical guide focuses on This compound , a synthetic analog that represents a logical progression in the development of safer sulfonanilide-based anti-inflammatory agents. As direct studies on this specific molecule are not extensively published, this guide will synthesize data from studies on closely related analogs and the metabolism of the parent compound to construct a comprehensive, evidence-based profile of its anticipated biological activity. We will delve into the mechanistic underpinnings of nimesulide's action and toxicity, infer the pharmacodynamic and safety profile of its desnitro counterpart, and provide detailed experimental protocols for its evaluation.
The Dichotomous Role of the Nitro Group in Nimesulide's Profile
The 4-nitro group on the phenoxy ring of nimesulide is the molecule's defining feature, and paradoxically, central to both its historical therapeutic context and its modern safety concerns.
Toxicity Driver: The Metabolic Activation Pathway
The primary hypothesis for nimesulide-induced hepatotoxicity centers on the metabolic activation of the nitroarene group into reactive intermediates.[8][11] This process, occurring within the liver, involves a reductive pathway that can lead to the formation of nitroso and hydroxylamine species, which are highly reactive and can induce cellular damage through multiple mechanisms:
-
Oxidative Stress: These reactive metabolites can engage in redox cycling, leading to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.
-
Covalent Binding: The electrophilic nature of these intermediates allows them to form covalent adducts with cellular macromolecules, particularly proteins, disrupting their function and triggering immune responses.[12]
-
Mitochondrial Injury: Nimesulide itself, by virtue of its nitro group, acts as a potent protonophoretic uncoupler and an oxidant of mitochondrial NAD(P)H.[13][14] This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and can trigger the mitochondrial permeability transition (MPT), a key event in apoptotic and necrotic cell death.[13][14]
Crucially, studies on a reduced metabolite of nimesulide, where the nitro group is converted to an amine, have demonstrated a complete abrogation of these mitochondrial toxicities.[13][14] The amine derivative did not cause mitochondrial uncoupling or NAD(P)H oxidation and even showed a partial protective effect against oxidative stress.[13][14] This provides compelling evidence that the nitro group is the primary determinant of nimesulide's mitochondrial toxicity.
Caption: Metabolic Pathways: Nimesulide vs. Desnitro Analog.
Is the Nitro Group Essential for Efficacy?
While the nitro group is integral to nimesulide's toxicity, evidence suggests it is not required for its primary therapeutic action—COX-2 inhibition. Several research programs have successfully developed nimesulide analogs lacking the nitro group that retain potent and selective anti-inflammatory activity.
For instance, a series of pyridinic sulfonamides, structurally related to nimesulide but without the nitro moiety, were synthesized and evaluated.[15] These compounds demonstrated preferential COX-2 inhibition, with some derivatives showing selectivity ratios comparable to or better than celecoxib in human whole blood assays.[15] Furthermore, selected compounds from this series exhibited in vivo anti-inflammatory properties similar to nimesulide in a carrageenan-induced rat paw edema model.[15] Other work has shown that N-acylated and N-sulfonylated derivatives of the reduced (amino) form of nimesulide can also exhibit selectivity for COX-2.[16] This collective evidence strongly indicates that the core sulfonanilide scaffold is sufficient for COX-2 inhibition and that the nitro group is dispensable for the desired pharmacological effect.
Anticipated Biological Profile of this compound
Based on the mechanistic understanding of nimesulide and its analogs, we can construct a highly probable biological profile for this compound.
Pharmacodynamics: Retained COX-2 Selectivity
The primary mechanism of action is expected to be the selective inhibition of the COX-2 enzyme. The methanesulfonamide group is a key pharmacophore for interacting with the active site of COX enzymes. By removing the nitro group, the compound loses a potential source of toxicity without sacrificing the structural elements essential for its anti-inflammatory activity.
| Compound | Target | IC50 (µM) | Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | Reference |
| Nimesulide | COX-1 | 7.5 - 10 | 5 - 21 | [2] |
| COX-2 | 0.35 - 1.5 | |||
| Celecoxib | COX-1 | ~2.61 | ~7.46 | [15] |
| COX-2 | ~0.35 | |||
| Pyridinic Analog (Example) | COX-1 | 2.13 | 7.92 | [15] |
| COX-2 | 0.27 | |||
| This compound | COX-1 | To be determined | Hypothesized to be >1 | N/A |
| COX-2 | To be determined |
Data are compiled from different assay systems and should be used for relative comparison.
Safety Profile: A Design-for-Safety Approach
The most significant advantage of this compound is its anticipated improved safety profile. By eliminating the nitro group, the metabolic pathway responsible for generating reactive, hepatotoxic intermediates is removed.
-
Reduced Hepatotoxicity: The compound is unlikely to undergo bioreductive activation, thus preventing the formation of toxic nitroso and hydroxylamine metabolites. This would drastically reduce the risk of oxidative stress, covalent protein binding, and mitochondrial injury associated with the parent drug.
-
Improved Mitochondrial Health: It is expected that, like the reduced amine metabolite, the desnitro analog will not act as a mitochondrial uncoupler or NAD(P)H oxidant, preserving cellular energy homeostasis and preventing a key trigger for cell death.[13][14]
Experimental Protocols for Evaluation
To empirically validate the hypothesized biological profile of this compound, the following core experiments are essential.
Protocol 1: In Vitro Human Whole Blood COX Inhibition Assay
This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.
Objective: To determine the IC50 values for this compound against COX-1 and COX-2 and establish its selectivity ratio.
Principle: COX-1 activity is measured by thromboxane B2 (TxB2) production in response to blood clotting. COX-2 activity is measured by prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin (10 U/mL).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in saline to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
COX-1 Assay (TxB2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add 10 µL of the test compound dilutions or vehicle (DMSO/saline).
-
Incubate at 37°C for 1 hour to allow for clotting, which stimulates COX-1.
-
Stop the reaction by placing the tubes on ice and adding indomethacin (10 µM final concentration) to prevent further prostaglandin synthesis.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add 10 µL of the test compound dilutions or vehicle.
-
Add LPS (10 µg/mL final concentration) to induce COX-2 expression and activity.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
Quantification: Measure TxB2 (for COX-1) and PGE2 (for COX-2) concentrations in the serum/plasma samples using commercially available ELISA kits.
-
Data Analysis: Plot the percentage inhibition of TxB2 and PGE2 production against the log concentration of the test compound. Use non-linear regression to calculate the IC50 values. The selectivity ratio is calculated as IC50(COX-1) / IC50(COX-2).
Caption: Workflow for Whole Blood COX Inhibition Assay.
Protocol 2: Assessment of Mitochondrial Toxicity in Isolated Mitochondria
This protocol directly tests the hypothesis that the desnitro analog is safer at the mitochondrial level.
Objective: To evaluate the effect of this compound on mitochondrial respiration and membrane potential.
Principle: The effects of the compound are measured on isolated liver mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen consumption and a fluorescent probe to measure membrane potential.
Step-by-Step Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a standard isolation buffer (e.g., containing sucrose, Tris, and EGTA).
-
Respiration Assay:
-
Calibrate the respirometer chambers with incubation medium (e.g., containing KCl, HEPES, MgCl2, EGTA, and phosphate buffer).
-
Add a known amount of isolated mitochondria (approx. 0.5 mg/mL) to each chamber.
-
Initiate State 2 respiration by adding a substrate for Complex I (e.g., glutamate/malate).
-
Initiate State 3 respiration (active ATP synthesis) by adding ADP.
-
Once a stable State 3 respiration rate is achieved, inject a titration of this compound (or nimesulide as a positive control, or vehicle as a negative control) into the chamber.
-
Monitor oxygen consumption continuously. An uncoupling agent (like nimesulide) will cause a sharp increase in oxygen consumption without the addition of ADP. A safe compound will have no significant effect on the respiratory control ratio (State 3 / State 2).
-
-
Membrane Potential Assay:
-
In parallel with the respiration assay (or in a separate experiment), add a membrane potential-sensitive fluorescent dye (e.g., Safranin O or TMRM) to the mitochondrial suspension.
-
Monitor fluorescence using a fluorometer. Energized mitochondria will quench the fluorescence as the dye accumulates inside.
-
Add the test compound. A loss of membrane potential (depolarization) will be observed as an increase in fluorescence as the dye is released from the mitochondria.
-
-
Data Analysis: Quantify the changes in oxygen consumption rates and fluorescence relative to the vehicle control. Compare the effects of the desnitro analog directly with those of nimesulide.
Conclusion and Future Directions
This compound represents a mechanistically driven approach to designing a safer anti-inflammatory agent. By surgically removing the nitro group—the moiety strongly implicated in the metabolic activation and subsequent hepatotoxicity of nimesulide—it is hypothesized that this analog can retain the desirable COX-2 preferential inhibition while circumventing the key safety liabilities of the parent drug. The provided experimental frameworks offer a clear path to validating this hypothesis, first by confirming its pharmacodynamic profile and then by demonstrating its improved safety at the subcellular level.
Should these in vitro studies prove successful, the logical next steps would involve comprehensive preclinical evaluation, including pharmacokinetic profiling, in vivo efficacy studies in animal models of pain and inflammation, and formal toxicology assessments. The exploration of desnitro nimesulide analogs exemplifies a modern drug design paradigm: leveraging a deep understanding of metabolic pathways and toxicity mechanisms to rationally re-engineer established therapeutics for improved safety and clinical utility.
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Mahajan, V., et al. (2023). The Concepts and Prospects of Nimesulide Induced Hepatotoxicity. Journal of Advanced Scientific Research, 14(06), 01-08. [Link]
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Rainsford, K. D. (2000). Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. Expert Opinion on Pharmacotherapy, 1(2), 277-286. [Link]
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A Technical Guide to N-(Methylsulfonyl)-4-(desnitro) Nimesulide: Profiling and Control of a Key Nimesulide Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating acute pain and inflammation.[1][2] The control of impurities in any active pharmaceutical ingredient (API) is critical to ensure its safety, quality, and efficacy. This guide provides an in-depth technical overview of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a known impurity of Nimesulide. We will explore its chemical identity, potential pathways of formation, robust analytical methodologies for its detection and quantification, and the overarching regulatory framework that governs its control. This document serves as a crucial resource for professionals engaged in the development, manufacturing, and quality control of Nimesulide.
The Imperative of Impurity Profiling in Nimesulide
Nimesulide belongs to the arylsulfonamide class of NSAIDs and is distinguished by its preferential inhibition of COX-2, which contributes to a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] However, like all synthetically derived pharmaceuticals, the manufacturing process and subsequent storage can introduce impurities. These undesired chemical entities provide no therapeutic benefit and can potentially pose safety risks.[3]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[5][6] Understanding and controlling impurities such as this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
Unveiling the Impurity: this compound
Chemical Identity and Structural Elucidation
This compound is structurally distinct from the parent Nimesulide molecule by the absence of the nitro (-NO2) group at the 4-position of the phenoxy ring. It is also referred to as Nimesulide EP Impurity E.[7][8][9]
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| Nimesulide | C₁₃H₁₂N₂O₅S | 308.31 g/mol [10] | 51803-78-2[10] | |
| This compound | ![]() | C₁₄H₁₅NO₅S₂ | 341.40 g/mol [7] | 905858-63-1[7][8][9] |
The key structural difference is the replacement of the nitro group with a hydrogen atom, and an additional methylsulfonyl group on the amine nitrogen. This structural modification significantly alters the molecule's physicochemical properties.
Origin and Formation Pathways
The presence of this compound can typically be attributed to the synthesis process. It can arise as a by-product if the starting materials or intermediates are not fully nitrated or if side reactions occur during the synthesis of Nimesulide. An illustrative synthesis of Nimesulide involves the reduction of 2-phenoxynitrobenzene, followed by mesylation and subsequent nitration.[11] Incomplete nitration at the final step could potentially lead to desnitro-related impurities.
Caption: Potential formation pathway for the desnitro impurity.
Analytical Control Strategy
A robust analytical method is paramount for the accurate detection and quantification of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating Nimesulide from its related substances.
Recommended RP-HPLC Protocol
This protocol is a representative method; specific parameters must be optimized and validated for the user's specific equipment and sample matrix.
Objective: To separate and quantify this compound in Nimesulide API.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax Extend C18, 150 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[13][14]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Nimesulide Sample Solution: Accurately weigh and dissolve the Nimesulide API sample in the diluent to a specified concentration (e.g., 1.0 mg/mL).[12]
-
Spiked Sample (for validation): Prepare a Nimesulide sample solution spiked with a known amount of the impurity standard to assess accuracy.
4. Analysis and Quantification:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the area normalization method or an external standard method, ensuring the response is within the validated linear range.
Caption: Decision tree for impurity qualification based on ICH guidelines.
Setting Acceptance Criteria
The specification for a new drug substance should include limits for impurities. [15]The acceptance criteria for this compound should be established based on:
-
The impurity levels found in batches used for clinical and safety studies.
-
The qualification threshold stipulated by ICH guidelines.
-
The manufacturing process capability.
ICH Q3A(R2) Thresholds
| Threshold Type | Maximum Daily Dose ≤ 2 g/day |
| Reporting | 0.05% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: These are general thresholds and may vary. Refer to the specific ICH guideline for details. [4][5]
Conclusion
The effective control of this compound is a critical component of the overall quality assurance strategy for Nimesulide manufacturing. A comprehensive approach that combines an understanding of its formation, the use of a validated, specific analytical method, and a risk-based assessment of its toxicological potential is essential. By adhering to the principles outlined in this guide and the governing ICH regulations, drug developers and manufacturers can ensure the consistent production of high-quality, safe, and effective Nimesulide.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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Ch, S., & V, R. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Starek, M., & Krzek, J. (2009). Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Lavande, J. P., Bais, S. K., & Kharat, V. (2022). Active Pharmaceutical Ingredient and Impurity Profiling Nimesulide. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nimesulide-impurities. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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ICH. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]
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Kumar, K. S., et al. (2020). analytical method development and validation for the impurities of formulated nimesulide granules by rp-hplc method. ResearchGate. Retrieved from [Link]
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Rapposelli, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics. Retrieved from [Link]
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Kalgutkar, A. S., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry. Retrieved from [Link]
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Sankar, R., et al. (2017). Quantification and In Silico Toxicity Assessment of Nimesulide and its Related Substances. Journal of Chromatographic Science. Retrieved from [Link]
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ResearchGate. (n.d.). Nimesulide and its impurities retention times. Retrieved from [Link]
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Ozbek, H. (2012). AN INVESTIGATION OF TOXICITY POTENTIAL OF NIMESULIDE IN JUVENILE RATS. Marmara Pharmaceutical Journal. Retrieved from [Link]
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Kalgutkar, A. S., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. ResearchGate. Retrieved from [Link]
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Veeprho. (n.d.). Nimesulide Impurity 4. Retrieved from [Link]
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Starek, M., et al. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. ResearchGate. Retrieved from [Link]
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Bessone, F. (2010). The Spectrum of Nimesulide-Induced-Hepatotoxicity. An Overview. ResearchGate. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Nimesulide. LiverTox. Retrieved from [Link]
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Introduction: The Imperative of Purity in Pharmaceutical Development
An In-depth Technical Guide to the Structural Elucidation of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
In the landscape of pharmaceutical manufacturing, the characterization of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), is no exception.[1][2][3] During its synthesis or degradation, various related substances can emerge. One such compound, designated as Nimesulide Impurity E by European and British Pharmacopoeias, is this compound.[4] Its name describes its structure relative to the parent drug: the nitro group at the 4-position of the phenoxy-aniline ring is absent ("desnitro"), and a second methylsulfonyl group has been added to the sulfonamide nitrogen.
The unambiguous confirmation of such a structure is paramount. It allows for the development of precise analytical methods to quantify its presence, helps toxicologists assess its potential impact, and provides process chemists with the information needed to control its formation. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this specific impurity, grounded in the principles of orthogonal analysis to build a self-validating and trustworthy dataset. We will explore the causality behind experimental choices, moving beyond a simple recitation of protocols to offer insights valuable to researchers, scientists, and drug development professionals.
Chapter 1: The Elucidation Strategy: A Multi-Pronged Approach
A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or unknown compound. A robust elucidation strategy relies on integrating data from multiple orthogonal techniques, where each method provides a unique piece of the structural puzzle. Our approach is founded on three pillars: Mass Spectrometry (MS) to determine mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy to map atomic connectivity, and Infrared (IR) Spectroscopy to confirm functional groups. X-ray Crystallography is also discussed as the definitive method for absolute structure confirmation, should a suitable crystal be obtained.
The logical flow of this investigation is visualized below, ensuring that each step builds upon the last to create a cohesive and definitive structural assignment.
Caption: Overall workflow for the structural elucidation of this compound.
Chapter 2: Mass Spectrometry - Defining the Molecular Blueprint
2.1. Expertise & Rationale: Why High-Resolution MS is Critical
The first step in identifying an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the exact mass with high precision (typically <5 ppm). This precision is crucial because it severely constrains the number of possible elemental formulas, often leaving only one logical choice for a given mass. We select Electrospray Ionization (ESI) as the ionization source due to its soft nature, which is ideal for analyzing small organic molecules like sulfonamides without causing premature fragmentation, thus preserving the critical molecular ion.
2.2. Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the isolated impurity in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Utilize an ESI-HRMS system (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
Formula Determination: Use the instrument's software to calculate the neutral monoisotopic mass and generate possible elemental formulas based on the exact mass of the [M+H]⁺ ion.
2.3. Data Presentation and Interpretation
The molecular formula for this compound is C₁₄H₁₅NO₅S₂.[4][5] The expected HRMS data provides the foundational evidence for this composition.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 342.0413 |
| [M+Na]⁺ | 364.0233 |
| Elemental Comp. | C₁₄H₁₅NO₅S₂ |
| Neutral Mass | 341.0335 |
An experimentally observed m/z of 342.0413 (± 5 ppm) for the protonated molecule is the first key piece of evidence, confirming the elemental formula and distinguishing it from other potential impurities.
Chapter 3: NMR Spectroscopy - Assembling the Molecular Puzzle
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.[6][7][8][9] A suite of 1D and 2D NMR experiments is required to piece together the full structure.
3.1. Rationale for a Multi-Dimensional NMR Approach
While 1D ¹H and ¹³C NMR provide information on the number and type of hydrogen and carbon environments, they are insufficient to define the complete connectivity of a complex molecule.[8] 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling).[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-4 bonds away). This is arguably the most powerful experiment for elucidation, as it allows for the connection of molecular fragments that are not directly bonded.[6]
3.2. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary.
3.3. Predicted Data and Interpretation
Based on the confirmed structure of this compound, we can predict the expected NMR signals. These predictions form a hypothesis that is then confirmed by the experimental data.
| Data Type | Predicted Signals and Interpretation |
| ¹H NMR | - Two singlets, each integrating to 3H, in the δ 3.0-3.5 ppm region, corresponding to the two chemically distinct -SO₂CH₃ groups. - A complex multiplet system in the aromatic region (δ 7.0-8.0 ppm) integrating to 9H, corresponding to the protons on the two phenyl rings. |
| ¹³C NMR / DEPT | - Two signals in the aliphatic region (δ 40-50 ppm) for the two -SO₂C H₃ carbons. - Multiple signals in the aromatic region (δ 110-160 ppm) for the 12 aromatic carbons (some may overlap). DEPT-135 will show 9 positive CH signals. The 3 quaternary carbons (C-O, C-N, C-S) will be absent in DEPT-135 but present in the ¹³C spectrum. |
| COSY | - Cross-peaks will be observed between adjacent protons within each of the two aromatic rings, helping to trace the connectivity of the spin systems. No cross-peaks are expected for the methyl singlets. |
| HSQC | - Each of the two methyl proton singlets will show a cross-peak to its corresponding ¹³C signal. - Each of the 9 aromatic proton signals will show a cross-peak to its directly attached aromatic carbon. |
| HMBC | - Crucial Correlations: 1. Cross-peaks from the methyl protons to the quaternary carbon of the other methylsulfonyl group (via S-N-S linkage) might be visible. 2. Cross-peaks from the protons on the phenoxy ring to the ether-linked carbon on the main aniline ring (C-O). 3. Cross-peaks from the protons on the aniline ring to the carbon bearing the nitrogen (C-N). |
The HMBC experiment is the final piece of the puzzle, unambiguously connecting the phenoxy ring, the aniline ring, and the N,N-bis(methylsulfonyl) moiety.
Caption: Key HMBC correlations confirming the connectivity of the molecular backbone.
Chapter 4: Infrared Spectroscopy - Confirming the Functional Groups
4.1. Rationale: A Rapid and Self-Validating Check
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12][13] For this particular impurity, FTIR serves two key purposes:
-
Confirmation: To confirm the presence of the sulfonyl (S=O) and ether (C-O-C) groups.
-
Validation: To prove the absence of the nitro (NO₂) group, which is a defining characteristic of the "desnitro" structure compared to the parent Nimesulide.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
4.3. Data Presentation and Interpretation
The FTIR spectrum provides a molecular fingerprint. The key is to look for the appearance and disappearance of specific bands relative to the parent compound, Nimesulide.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| Sulfonyl (S=O stretch) | ~1350-1310 & ~1160-1140 | Two strong bands confirming the presence of the -SO₂- groups.[12] |
| Aromatic Ether (C-O-C) | ~1270-1230 (asym) & ~1050-1020 (sym) | Strong bands confirming the ether linkage between the two aromatic rings.[12] |
| Aromatic C=C Stretch | ~1600-1450 | Multiple sharp to medium bands characteristic of the aromatic rings. |
| Nitro (NO₂ stretch) | ~1550-1515 & ~1360-1345 | ABSENCE of these two strong bands is critical evidence confirming the "desnitro" structure. |
Chapter 5: X-ray Crystallography - The Definitive Confirmation
While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[14][15][16] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.
5.1. Rationale and Protocol Overview
The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction. If successful, the process involves:
-
Crystallization: Slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.
-
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final, unambiguous 3D structure.
A successful crystallographic analysis would provide irrefutable proof of the atomic connectivity and conformation of this compound.
Conclusion: A Synthesis of Evidence
-
HRMS established the correct elemental formula: C₁₄H₁₅NO₅S₂ .
-
1D and 2D NMR mapped the complete atomic connectivity, confirming the two phenyl rings linked by an ether, and the N,N-bis(methylsulfonyl)aniline core.
-
FTIR confirmed the key functional groups (sulfonyl, ether) and, crucially, proved the absence of the nitro group.
This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness. The detailed protocols and rationale provided in this guide equip researchers and drug development professionals with a robust framework for tackling similar structural elucidation challenges, ultimately contributing to the development of safer and more well-characterized medicines.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-(Methylsulfonyl)-4-(desnitro)nimesulide
Foreword: Unveiling the Profile of a Nimesulide Analogue
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2)[1][2][3][4][5][6][7][8]. Its therapeutic efficacy is attributed to a complex mechanism of action that extends beyond prostaglandin synthesis inhibition to include the modulation of various inflammatory mediators[2][6][9][10]. The subject of this guide, N-(Methylsulfonyl)-4-(desnitro)nimesulide, is a structural analogue and a known impurity of nimesulide[11]. The removal of the nitro group, a key functional moiety, necessitates a thorough in vitro evaluation to characterize its pharmacological and toxicological profile. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous in vitro assessment of this compound. The following methodologies are designed to elucidate its COX selectivity, anti-inflammatory potential, and cytotoxic effects, thereby providing a foundational understanding of its biological activity.
Chapter 1: Strategic Framework for In Vitro Evaluation
The in vitro evaluation of N-(Methylsulfonyl)-4-(desnitro)nimesulide is structured to systematically investigate its biological activities, beginning with its primary expected mechanism of action and progressing to its broader cellular effects. This phased approach ensures a logical and comprehensive characterization of the compound.
Phase 1: Target Engagement and Selectivity
The initial phase focuses on determining the compound's inhibitory activity against the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This is a critical first step in understanding whether the structural modification from nimesulide alters its primary mechanism of action.
Phase 2: Cellular Anti-Inflammatory Activity
Following the assessment of direct enzyme inhibition, the second phase evaluates the compound's ability to suppress inflammatory responses in a cellular context. This involves measuring the inhibition of pro-inflammatory mediators in relevant cell models.
Phase 3: Cytotoxicity and Cell Viability Assessment
The final phase assesses the compound's safety profile at a cellular level. Determining the concentration range over which the compound exhibits its pharmacological effects without causing significant cell death is crucial for establishing a therapeutic window.
Chapter 2: Core Methodologies and Experimental Protocols
This chapter provides detailed, step-by-step protocols for the key in vitro assays essential for the evaluation of N-(Methylsulfonyl)-4-(desnitro)nimesulide.
Determination of COX-1/COX-2 Inhibition
The assessment of COX-1 and COX-2 inhibition is fundamental to characterizing any NSAID-like compound. A whole blood assay provides a physiologically relevant environment for this evaluation[12].
-
Preparation of Reagents:
-
Prepare stock solutions of N-(Methylsulfonyl)-4-(desnitro)nimesulide, nimesulide (as a positive control), and a non-selective NSAID (e.g., indomethacin) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by serially diluting the stock solutions in the assay buffer.
-
-
Blood Collection and Preparation:
-
Collect fresh human blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Use heparin as the anticoagulant.
-
-
COX-1 Inhibition Assay:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of the test compound or vehicle control to each tube.
-
Incubate for 1 hour at 37°C to allow for drug-enzyme interaction.
-
Induce COX-1 activity by adding calcium ionophore A23187.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Inhibition Assay:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of the test compound or vehicle control to each tube.
-
Induce COX-2 expression by adding lipopolysaccharide (LPS) and incubate for 24 hours at 37°C.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
Quantification of Prostaglandins:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Diagram of the COX Inhibition Assay Workflow:
Caption: Workflow for the whole blood COX-1 and COX-2 inhibition assay.
Cellular Anti-Inflammatory Activity: PGE2 Production in Macrophages
To assess the compound's anti-inflammatory effects in a cellular model, we will measure the inhibition of PGE2 production in LPS-stimulated macrophages.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of N-(Methylsulfonyl)-4-(desnitro)nimesulide or controls for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS to induce an inflammatory response and COX-2 expression.
-
-
Supernatant Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
-
PGE2 Measurement:
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.
-
Diagram of the Cellular PGE2 Inhibition Pathway:
Caption: Inhibition of LPS-induced PGE2 production in macrophages.
Cell Viability and Cytotoxicity Assays
Assessing the cytotoxic potential of the compound is crucial to distinguish between specific anti-inflammatory effects and general toxicity. The MTT assay is a widely used colorimetric method for this purpose[16][17][18][19][20].
-
Cell Seeding:
-
Seed cells (e.g., the same macrophage cell line used for the PGE2 assay) in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Expose the cells to a range of concentrations of N-(Methylsulfonyl)-4-(desnitro)nimesulide for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Chapter 3: Data Interpretation and Expected Outcomes
The data generated from these assays will provide a comprehensive in vitro profile of N-(Methylsulfonyl)-4-(desnitro)nimesulide.
Quantitative Data Summary
The following table should be populated with the experimental results to provide a clear and concise summary of the compound's activity.
| Parameter | N-(Methylsulfonyl)-4-(desnitro)nimesulide | Nimesulide (Control) |
| COX-1 IC50 (µM) | Experimental Value | Experimental Value |
| COX-2 IC50 (µM) | Experimental Value | Experimental Value |
| COX-2 Selectivity Index | Calculated Value | Calculated Value |
| PGE2 Inhibition IC50 (µM) | Experimental Value | Experimental Value |
| Cell Viability CC50 (µM) | Experimental Value | Experimental Value |
| Therapeutic Index (CC50/PGE2 IC50) | Calculated Value | Calculated Value |
Analysis of Findings
-
COX Selectivity: A higher COX-2 selectivity index for N-(Methylsulfonyl)-4-(desnitro)nimesulide compared to nimesulide would suggest that the removal of the nitro group enhances its selectivity. Conversely, a lower index would indicate reduced selectivity.
-
Anti-Inflammatory Potency: The PGE2 inhibition IC50 will determine the compound's potency in a cellular context. A lower IC50 value indicates greater anti-inflammatory activity.
-
Cytotoxicity and Therapeutic Index: The CC50 value from the cell viability assay provides a measure of the compound's toxicity. The therapeutic index, calculated as the ratio of CC50 to the PGE2 IC50, is a critical parameter for assessing the compound's potential as a therapeutic agent. A higher therapeutic index is desirable, as it indicates a wider margin between the effective and toxic concentrations.
Conclusion
This technical guide outlines a robust and logical framework for the in vitro evaluation of N-(Methylsulfonyl)-4-(desnitro)nimesulide. By systematically assessing its COX inhibition, cellular anti-inflammatory activity, and cytotoxicity, researchers can gain a comprehensive understanding of its pharmacological and toxicological profile. The insights gained from these studies will be invaluable for guiding further preclinical development and for understanding the structure-activity relationships within this class of compounds.
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- 9. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Discovery and Origin of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Nimesulide Analogue
Nimesulide, a well-established non-steroidal anti-inflammatory drug (NSAID), has a rich history of chemical modification aimed at enhancing its therapeutic profile and exploring new pharmacological activities.[1][2] This guide delves into the discovery and origin of a specific analogue, N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This compound, also known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline or Nimesulide Impurity E, represents a fascinating case study in drug impurity profiling, synthetic chemistry, and the continuous quest for novel therapeutic agents.[3] While often categorized as a process-related impurity in the synthesis of Nimesulide, its distinct chemical structure warrants a deeper investigation into its origins, synthesis, and potential biological significance.
This document provides a comprehensive overview, from the conceptual framework of its parent compound, Nimesulide, to the detailed synthetic pathways and characterization of this compound. We will explore the chemical logic behind its formation and provide detailed experimental protocols for its synthesis, offering insights for researchers in medicinal chemistry and drug development.
I. The Genesis: Nimesulide as a Chemical Scaffold
Nimesulide's therapeutic efficacy as a preferential cyclooxygenase-2 (COX-2) inhibitor has made it a cornerstone in the management of acute pain and inflammation.[1][4] Its chemical structure, N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide, features a unique sulfonanilide core that has been the subject of extensive structural modifications.[5] These modifications are driven by several key objectives:
-
Enhancing COX-2 Selectivity: To minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
-
Improving Physicochemical Properties: Addressing challenges such as poor aqueous solubility to enhance bioavailability.[5][6]
-
Exploring Novel Therapeutic Applications: Investigating the potential of Nimesulide analogues in areas beyond inflammation, such as oncology.[2]
The journey to this compound begins with understanding the chemical reactivity of the Nimesulide molecule and its key intermediates.
II. Synthetic Pathways and Mechanistic Insights
The synthesis of this compound is intrinsically linked to the manufacturing process of Nimesulide and the subsequent manipulation of its functional groups. The logical synthesis stems from a multi-step process that involves the creation of a key intermediate, N-(2-phenoxyphenyl)methanesulfonamide, followed by the introduction of a second methylsulfonyl group.
A. Synthesis of the Precursor: N-(2-phenoxyphenyl)methanesulfonamide
The foundational step is the synthesis of the desnitro analogue of Nimesulide, which serves as the direct precursor. This can be achieved through two primary routes:
-
Direct Synthesis from 2-Phenoxyaniline: This is the more direct approach.
-
Reduction of Nimesulide: This route is relevant when considering the compound as a derivative of the parent drug.
Experimental Protocol: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide from 2-Phenoxyaniline
This protocol is based on established methods for the sulfonylation of anilines.[7]
Materials:
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenoxyaniline (1 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N-(2-phenoxyphenyl)methanesulfonamide.
Causality Behind Experimental Choices:
-
Choice of Base: Pyridine or triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive methanesulfonyl chloride, preventing side reactions.
B. Final Step: Synthesis of this compound
The final step involves the sulfonylation of the sulfonamide nitrogen of N-(2-phenoxyphenyl)methanesulfonamide. This reaction presents a unique challenge due to the decreased nucleophilicity of the sulfonamide nitrogen compared to an aniline.
Experimental Protocol:
Materials:
-
N-(2-phenoxyphenyl)methanesulfonamide
-
Methanesulfonyl chloride
-
Strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of N-(2-phenoxyphenyl)methanesulfonamide (1 equivalent) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the sulfonamide.
-
Second Sulfonylation: Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Causality Behind Experimental Choices:
-
Strong Base: The sulfonamide proton is significantly less acidic than an amine proton, necessitating the use of a strong base like NaH or potassium tert-butoxide for deprotonation to form the nucleophilic sulfonamidate anion.
-
Anhydrous and Aprotic Solvent: The use of an anhydrous aprotic solvent is critical to prevent the quenching of the strong base and the hydrolysis of methanesulfonyl chloride.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.
III. Physicochemical Characterization
The proper identification and characterization of this compound are crucial for its use as a reference standard and for understanding its properties.
| Property | Data | Reference |
| Molecular Formula | C14H15NO5S2 | [3] |
| Molecular Weight | 341.4 g/mol | [3] |
| IUPAC Name | N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide | [3] |
| CAS Number | 905858-63-1 | [3] |
| Appearance | Expected to be a solid | - |
| Solubility | Poor aqueous solubility is expected, similar to Nimesulide. | [5][6] |
| pKa | The sulfonamide protons are weakly acidic. | - |
Note: Experimental data such as melting point, NMR, IR, and Mass Spectrometry would need to be obtained upon synthesis and purification.
IV. Pharmacological Considerations and Future Directions
While this compound is primarily documented as a process-related impurity, its unique structure—featuring two electron-withdrawing methylsulfonyl groups on the nitrogen atom—merits pharmacological investigation. The electronic and steric modifications compared to Nimesulide could significantly alter its biological activity.
Potential areas of investigation include:
-
COX-1/COX-2 Inhibition Profile: The altered electronics of the sulfonamide group could impact its binding affinity and selectivity for the COX enzymes.
-
Anti-proliferative Activity: Given the exploration of Nimesulide analogues as anti-cancer agents, this derivative could be screened for cytotoxic or anti-proliferative effects.[2]
-
Metabolic Stability: The presence of the second methylsulfonyl group could influence the metabolic profile of the molecule compared to Nimesulide and its primary metabolites.[10][11]
The synthesis and characterization of this compound are the first steps toward understanding its potential as a pharmacological tool or a lead compound for further drug discovery efforts.
V. Visualizing the Synthesis
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Logical Relationship of Nimesulide and its Analogue
Caption: Relationship between Nimesulide and the target analogue.
VI. Conclusion
This compound, while potentially originating as a process impurity, stands as a distinct chemical entity with untapped research potential. The synthetic pathways outlined in this guide provide a robust framework for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. As the landscape of drug discovery continues to evolve, the detailed study of such analogues is essential, as it can unveil novel structure-activity relationships and pave the way for the development of next-generation therapeutics.
VII. References
-
Banti, C., & Hadjikakou, S. K. (2016). Nimesulide analogues: From anti-inflammatory to antitumor agents. Recent patents on anti-cancer drug discovery, 11(1), 44–63.
-
Cleanchem. (n.d.). Nimesulide EP Impurity C. Retrieved from [Link]
-
Davis, R., & Brogden, R. N. (1994). Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 48(3), 431–454.
-
Jaragh-Alhadad, F. A., Al-Bazzaz, F. Y., & El-Halim, L. R. A. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Saudi Pharmaceutical Journal, 30(5), 555-564.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71771972, this compound. Retrieved from [Link]
-
Patents, Google. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide. Retrieved from
-
Rainsford, K. D. (2006). Nimesulide – a multifactorial therapeutic approach to inflammation. Current Medical Research and Opinion, 22(6), 1161-1170.
-
European Medicines Agency. (2012). Annex III Summary of Product Characteristics for Nimesulide containing medicinal products. Retrieved from [Link]
-
SynZeal. (n.d.). Nimesulide Impurities. Retrieved from [Link]
-
Dushkin, A. V., et al. (2018). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Molecules, 23(11), 2991.
-
Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Singla, A. K., Chawla, M., & Singh, A. (2000). Nimesulide: some pharmaceutical and pharmacological aspects--an update. Journal of pharmacy and pharmacology, 52(5), 467–486.
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical pharmacokinetics, 35(4), 247–274.
-
ResearchGate. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Retrieved from [Link]
-
ResearchGate. (2005). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]
-
Redalyc. (2014). Characterization of nimesulide and development of immediate release tablets. Retrieved from [Link]
-
ResearchGate. (2014). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Retrieved from [Link]
-
SpringerLink. (2013). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives. Retrieved from
-
Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives. Retrieved from
Sources
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- 4. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of nimesulide and development of immediate release tablets [redalyc.org]
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- 7. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents [patents.google.com]
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Methodological & Application
Application Note: Quantitative Analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale and Significance
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Its therapeutic action is primarily attributed to its ability to block the production of prostaglandins, which are key mediators of pain and inflammation.[3] The clinical pharmacokinetics of nimesulide are characterized by rapid oral absorption and extensive metabolism in the liver.[3][4] The principal and pharmacologically active metabolite is 4'-hydroxynimesulide.[4][5]
This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a putative nimesulide derivative, in human plasma. While 4'-hydroxynimesulide is the most studied metabolite, the analysis of other derivatives is crucial for comprehensive metabolic profiling, toxicological risk assessment, and pharmacokinetic studies. A highly sensitive and selective LC-MS/MS method is the gold standard for quantifying drug molecules and their metabolites in complex biological matrices like plasma.[6]
This protocol is established in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity, reproducibility, and reliability for regulatory submissions.[7][8][9]
Principle of the Method
The methodology involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from human plasma via liquid-liquid extraction (LLE). LLE is chosen for its efficacy in removing proteins and phospholipids, which can interfere with analysis, and for its high recovery rates for small molecules.[10][11]
Following extraction, the analyte and internal standard are separated using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1] The use of an SIL-IS is critical as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the measurement.[1]
Materials and Instrumentation
Reagents and Chemicals
-
Analytes: this compound (Reference Standard, >99% purity), this compound-d4 (Internal Standard, >99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).[12]
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Ultrapure water.
-
Biological Matrix: Human plasma with K2EDTA as an anticoagulant, sourced from certified vendors.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495C).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for efficient separation.
-
Ancillary Equipment: Analytical balance, centrifuge, vortex mixer, 96-well plates or microcentrifuge tubes, nitrogen evaporator.
Experimental Protocols
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the reference standard and the internal standard into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 50 ng/mL.
Calibration Curve and Quality Control (QC) Sample Preparation
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to prepare calibration standards. Typical concentration ranges might be 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
QC Samples: Prepare QC samples in bulk at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (Mid-range of the calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of LLE is to efficiently extract the analyte from the complex plasma matrix into an immiscible organic solvent, leaving behind interfering substances like proteins and salts.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Protocol Steps:
-
Allow all plasma samples, calibrators, and QCs to thaw at room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the IS working solution (50 ng/mL).
-
Vortex briefly to mix.
-
Add 600 µL of ethyl acetate or MTBE. The choice of solvent should be optimized for recovery and cleanliness.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4000 g for 5 minutes at 4°C to pellet precipitated proteins and separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50% Mobile Phase A, 50% Mobile Phase B).
-
Vortex to ensure the analyte is fully dissolved, then inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following parameters are a starting point and must be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | Provides excellent separation efficiency and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte ionization (ESI positive mode). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A rapid gradient allows for high-throughput analysis while ensuring elution. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves peak shape. |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen based on the chemical structure of the analyte, which contains basic nitrogen atoms amenable to protonation. |
| MRM Transitions | Analyte: To be determinedIS: To be determined | Specific precursor/product ion pairs are determined by direct infusion of the standards to maximize sensitivity and specificity. |
| Source Temp | 500°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Creates a stable spray and maximizes ion generation. |
| Collision Gas | Nitrogen | Standard collision gas for fragmentation in the collision cell. |
| DP, EP, CE, CXP | Analyte/IS specific | These voltages (Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential) are optimized for each compound to maximize signal intensity for the specific MRM transition. |
Bioanalytical Method Validation
The method must be validated according to current regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[8][13] Validation ensures that the method is reliable for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
Table 3: Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of variation (%CV) must be ≤15% at each QC level (≤20% at LLOQ). |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 sources should be ≤15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in human plasma. The described LC-MS/MS method, incorporating a stable isotope-labeled internal standard and liquid-liquid extraction, offers the high sensitivity, selectivity, and robustness required for pharmacokinetic and clinical studies. Adherence to the detailed protocol and rigorous validation against regulatory standards will ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Sun, X., et al. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. Journal of Chromatography B, 1027, 130-138. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. [Link]
-
Wikipedia. Nimesulide. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Singh, S., et al. (2007). Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 211-219. [Link]
Sources
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- 6. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. fda.gov [fda.gov]
Protocol for the Synthesis and Purification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis and purification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, structurally identified as N-(2-phenoxyphenyl)methanesulfonamide . This compound is a critical intermediate in the synthesis of Nimesulide, a selective COX-2 inhibitor, and serves as a scaffold for developing novel analogues with potential therapeutic applications.[1] The guide is designed for researchers in medicinal chemistry and drug development, offering a detailed walkthrough of the synthetic procedure, from the foundational reaction principles to multi-step purification and final product validation. The protocols emphasize not only the procedural steps but also the underlying chemical rationale to ensure reproducibility and high-purity outcomes.
Introduction and Synthetic Strategy
N-(2-phenoxyphenyl)methanesulfonamide is the direct precursor to Nimesulide, lacking only the C4-nitro group of the parent drug. Its synthesis is a pivotal step in many research programs aiming to create Nimesulide derivatives with modified pharmacological profiles, such as enhanced anti-inflammatory or potential antitumor activities.[2][3]
The synthetic strategy detailed herein is a robust and scalable two-step process starting from the commercially available precursor, 2-phenoxyaniline. The core transformation is a nucleophilic attack of the aniline's amino group onto the electrophilic sulfur atom of methanesulfonyl chloride. This reaction, known as mesylation, is a standard method for forming sulfonamides.[4] The protocol is adapted from established industrial-scale syntheses of Nimesulide, ensuring its efficiency and reliability.[5]
Synthesis Protocol: Mesylation of 2-Phenoxyaniline
Principle and Mechanistic Rationale
The synthesis of N-(2-phenoxyphenyl)methanesulfonamide is achieved via the sulfonylation of 2-phenoxyaniline. The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride. This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is performed at a reduced temperature (0-5 °C) to control its exothermic nature and minimize the formation of a dimesylated byproduct.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 2-Phenoxyaniline | ≥98% | Standard Supplier | Starting material. |
| Methanesulfonyl Chloride | ≥99% | Standard Supplier | Acylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | ≥99% | Standard Supplier | Base/Acid scavenger. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Reaction solvent. |
| Sodium Hydroxide (NaOH) | Pellets | Standard Supplier | For aqueous extraction solution. |
| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier | For acidification. |
| Deionized Water | N/A | In-house | For workup and solutions. |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier | Drying agent. |
| Round-bottom flask | 250 mL | N/A | |
| Magnetic stirrer & stir bar | N/A | N/A | |
| Dropping funnel | 50 mL | N/A | For controlled addition of reagent. |
| Ice bath | N/A | N/A | For temperature control. |
Experimental Workflow: Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Preparation: In the flask, dissolve 2-phenoxyaniline (1.85 g, 10 mmol) in dichloromethane (20 mL). Add triethylamine (1.06 g, 10.5 mmol, approx. 1.45 mL). Stir the mixture until all solids are dissolved.
-
Controlled Addition: Cool the stirred solution to 0-5 °C using the ice bath. Add methanesulfonyl chloride (1.14 g, 10 mmol, approx. 0.77 mL) dropwise to the mixture over 30 minutes using the dropping funnel. Causality Check: Slow addition is critical to maintain temperature control, preventing the formation of the dimesylated byproduct and ensuring reaction safety.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (30:70 v/v). The disappearance of the 2-phenoxyaniline spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by adding deionized water (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom DCM layer). Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) and deionized water (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and retain the filtrate for purification.
Purification Protocol
A two-stage purification process is employed to achieve high purity. First, an acid-base extraction isolates the acidic sulfonamide from neutral organic impurities. Second, recrystallization removes any remaining trace impurities.
Protocol 1: Purification by Acid-Base Extraction
Principle: The N-H proton of the sulfonamide group is weakly acidic (pKa of Nimesulide is ~6.5), allowing it to be deprotonated by a moderately strong base like sodium hydroxide to form a water-soluble sodium salt.[5] This property is exploited to separate the desired product from non-acidic byproducts, such as any unreacted starting material or the dimesylated side product, which remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified product to precipitate.
-
Extraction: Take the dried DCM filtrate from the synthesis step and extract the product by adding 2N NaOH solution (2 x 20 mL). Shake vigorously and allow the layers to separate. Combine the aqueous (top) layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with stirring. A white precipitate of the product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the crude, purified product. A typical yield is around 85%.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a technique that relies on the differential solubility of a compound in a solvent at hot and cold temperatures.[6] The crude solid is dissolved in a minimum amount of a suitable boiling solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving soluble impurities behind in the mother liquor.[7]
Experimental Workflow: Purification
Caption: Step-by-step workflow for the final purification via recrystallization.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Methanol is a reported solvent for recrystallizing similar structures. Other potential solvents include ethanol or an ethanol/water mixture.[8] The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., methanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves. Causality Check: Using the absolute minimum amount of hot solvent is key to maximizing the recovery yield.[6]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for 20-30 minutes to maximize precipitation. If crystals do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a very small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Characterization and Quality Control
To ensure the protocol's success, the final product's identity and purity must be validated. This serves as a self-validating check on the entire procedure.
| Test | Expected Result | Rationale |
| Appearance | White to off-white solid | Visual confirmation of product form. |
| Melting Point | 126 °C | A sharp melting point close to the literature value indicates high purity. |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography provides quantitative data on purity and detects trace impurities. A C18 column with a mobile phase like acetonitrile/water can be used for analysis.[9][10] |
| Structural ID (NMR/IR) | Spectra consistent with literature | Confirms the chemical structure of N-(2-phenoxyphenyl)methanesulfonamide. IR will show characteristic S=O and N-H stretches. ¹H NMR will confirm the aromatic and methyl protons. |
Conclusion
This application note details a reliable and well-documented protocol for the synthesis and purification of this compound. By following the step-by-step procedures and understanding the underlying chemical principles for both the mesylation reaction and the multi-stage purification, researchers can consistently obtain this key intermediate in high yield and purity. The outlined quality control measures provide a framework for validating the final product, ensuring its suitability for subsequent use in drug discovery and development programs.
References
-
Prasad, A., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 770-773. Available from: [Link]
-
Rapposelli, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics, 7(5), 1871-6. Available from: [Link]
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ResearchGate. A practical large scale synthesis of nimesulide — A step ahead. Available from: [Link]
- Google Patents. (2011). CN101643440B - Nimesulide compound and purification method thereof.
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Semantic Scholar. A practical large scale synthesis of nimesulide — A step ahead. Available from: [Link]
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Reddy, G. J., et al. (2005). Lewis acid free high speed synthesis of nimesulide-based novel N-substituted cyclic imides. Journal of the Brazilian Chemical Society, 16(5). Available from: [Link]
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ResearchGate. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Available from: [Link]
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Kemisetti, D., et al. (2014). Synthesis of nimesulide conjugates, in vitro and in vivo evaluation. Der Pharma Chemica, 6(2), 317-329. Available from: [Link]
- Google Patents. (1998). ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
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Islam, R., et al. (2004). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society, 15(4). Available from: [Link]
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University of California, Davis. Recrystallization1. Available from: [Link]
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ResearchGate. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. Available from: [Link]
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Pharmaffiliates. This compound-d5. Available from: [Link]
- Google Patents. (2012). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
-
Tubić, B., et al. (2007). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica, 54, 583-590. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
- Google Patents. (2005). EP1604976A1 - Nimesulide derivative method for its preparation and a pharmaceutical composition containing the same.
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YouTube. (2020). Recrystallization - a CLASSIC technique to purify a SOLID. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Brazilian Journal of Biology, 84, e259591. Available from: [Link]
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ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
-
SIELC Technologies. HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column. Available from: [Link]
-
Redalyc. (2018). Characterization of nimesulide and development of immediate release tablets. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 154-166. Available from: [Link]
- Google Patents. (2021). CN108653225B - Nimesulide preparation and preparation method thereof.
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Catarro, M., et al. (2014). Nimesulide analogues: From anti-inflammatory to antitumor agents. Bioorganic Chemistry, 54, 69-79. Available from: [Link]
- Google Patents. (2008). CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline.
-
Ahmad, I., et al. (2021). New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects. Bioorganic Chemistry, 117, 105404. Available from: [Link]
-
Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angewandte Chemie International Edition, 58(40), 14255-14259. Available from: [Link]
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Application Note: A Framework for Characterizing the Anti-Proliferative and Pro-Apoptotic Activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in Cancer Cell Lines
Authored by: Your Senior Application Scientist
Introduction: The Evolving Landscape of Nimesulide Analogues in Oncology Research
Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4] While its primary clinical applications are in the management of acute pain and inflammation, a growing body of evidence highlights the anti-neoplastic properties of Nimesulide and its derivatives.[5][6][7] Numerous studies have demonstrated that these compounds can suppress proliferation and induce apoptosis in various cancer cell lines.[8][9][10] Intriguingly, this anti-cancer activity is often independent of COX-2 expression, suggesting that Nimesulide analogues engage with alternative signaling pathways to exert their cytotoxic effects.[10][11]
This application note focuses on N-(Methylsulfonyl)-4-(desnitro) Nimesulide , an analogue and known impurity of Nimesulide.[12] While the specific biological activities of this compound are not yet extensively characterized, its structural similarity to other potent anti-cancer Nimesulide derivatives makes it a compelling candidate for investigation.[9][13] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound in cell culture models. We will outline detailed protocols for assessing its cytotoxic and pro-apoptotic potential, and propose a hypothetical mechanism of action based on published data for related compounds.
Hypothesized Mechanism of Action: A COX-2 Independent Pathway to Apoptosis
While Nimesulide is a known COX-2 inhibitor, several of its analogues induce apoptosis through mechanisms that are independent of this enzyme.[10][11] Studies on various Nimesulide derivatives have pointed towards the induction of the intrinsic (mitochondrial) pathway of apoptosis.[5][14] This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers a cascade of caspase activation, ultimately leading to programmed cell death.[5][14]
We hypothesize that this compound may act as a pro-apoptotic agent in cancer cells by initiating the intrinsic apoptotic pathway. This proposed mechanism, which is independent of COX-2 inhibition, involves the activation of executioner caspases, such as caspase-3, leading to the cleavage of key cellular substrates and the morphological changes characteristic of apoptosis.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for characterizing this compound.
Protocols
Preparation of Stock Solutions
The solubility of the parent compound, Nimesulide, is poor in aqueous solutions but it is soluble in organic solvents like DMSO.[8] It is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentrations in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., breast, ovarian, or pancreatic cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Assessment of Apoptosis: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using commercially available luminescent or colorimetric assays.
Materials:
-
Cells treated with this compound as in the MTT assay.
-
Commercially available Caspase-Glo® 3/7 Assay kit or a similar colorimetric kit.
-
Luminometer or microplate reader.
Protocol (Example using a luminescent assay):
-
Seed cells in a white-walled 96-well plate and treat them with the compound at concentrations around the determined IC50 value. Include appropriate controls.
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Data Analysis: The fold increase in caspase activity can be calculated by normalizing the luminescence signal of the treated cells to that of the vehicle control.
Confirmation of Apoptosis by Western Blotting
Western blotting can be used to detect the cleavage of key apoptotic proteins, providing further evidence of apoptosis.
Hypothesized Apoptotic Signaling Pathway
Sources
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- 9. Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer: synthesis, characterization, biological assessment, and crystal structure | Kuwait Journal of Science [journalskuwait.org]
- 10. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for N-(Methylsulfonyl)-4-(desnitro) Nimesulide in In Vivo Animal Models
A Guide for Researchers in Inflammation, Pain, and Oncology
Introduction: Unraveling the Therapeutic Potential of a Nimesulide Metabolite
N-(Methylsulfonyl)-4-(desnitro) Nimesulide, chemically known as N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, is a principal reduced metabolite of the well-established non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1] While Nimesulide has a long history of clinical use for its anti-inflammatory, analgesic, and antipyretic properties, primarily through its preferential inhibition of cyclooxygenase-2 (COX-2), its therapeutic applications have been tempered by concerns over hepatotoxicity.[2][3] The desnitro metabolite, in which the nitro group of Nimesulide is reduced to an amine, presents a compelling case for investigation in its own right. Emerging research suggests that this structural modification may alter the compound's biological activity and safety profile, making it a molecule of significant interest for preclinical research in various disease models.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, alongside detailed protocols for its application in in vivo animal models. Given that the body of research on this specific metabolite is still developing, the protocols herein are largely based on the extensive data available for the parent compound, Nimesulide, with specific considerations and necessary adaptations for the desnitro analog clearly delineated.
Scientific Foundation: Mechanism of Action and Rationale for In Vivo Studies
Nimesulide's primary mechanism of action is the selective inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[2][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to contribute to a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs.[4][5] Beyond COX-2 inhibition, Nimesulide exhibits a complex pharmacological profile, including the inhibition of histamine release, reduction of oxidant production from neutrophils, and modulation of metalloproteinase activity.[6]
This compound, also referred to as H-Nim, is also a selective inhibitor of COX-2.[6] The replacement of the nitro group with an amine group has been shown to enhance aqueous solubility, a favorable characteristic for a drug candidate.[6] Crucially, a study on isolated rat liver mitochondria revealed that the reduction of the nitro group to an amine derivative completely abolished the protonophoretic and NAD(P)H oxidant properties observed with Nimesulide.[1][7] This suggests a potentially improved safety profile, particularly concerning mitochondrial-mediated toxicity, which has been implicated in Nimesulide-induced liver injury.
The potential for a safer yet effective COX-2 inhibitor makes this compound a strong candidate for in vivo investigation in models of:
-
Inflammation: To assess its ability to mitigate inflammatory responses in acute and chronic models.
-
Pain: To evaluate its analgesic efficacy in various pain paradigms, including inflammatory and neuropathic pain.
-
Oncology: To explore its potential as an anti-cancer agent, given the established role of COX-2 in tumorigenesis and the noted anti-proliferative effects of Nimesulide in various cancer cell lines.[8][9]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of COX-2 Inhibition by this compound.
In Vivo Application 1: Models of Acute Inflammation
Rationale
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins, making it an ideal model to test the efficacy of COX-2 inhibitors.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Detailed Protocol
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are a suitable model.
-
Acclimation: House the animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
This compound (Dose 1, e.g., 5 mg/kg)
-
This compound (Dose 2, e.g., 10 mg/kg)
-
This compound (Dose 3, e.g., 20 mg/kg)
-
Positive Control (e.g., Nimesulide 10 mg/kg or Indomethacin 5 mg/kg)
-
-
Compound Preparation and Administration:
-
Prepare a homogenous suspension of the test compound in the vehicle. Due to the enhanced solubility of the desnitro analog, less vigorous methods may be needed compared to Nimesulide.
-
Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.
-
Dosage Considerations
| Compound | Route | Suggested Dose Range (Rats) | Reference |
| Nimesulide | i.m. | 1.5 - 25 mg/kg | [10] |
| Nimesulide | p.o. | 5 mg/kg | [8] |
| This compound | p.o. / i.p. | Empirically determine, starting with 5-20 mg/kg | Based on Nimesulide data |
In Vivo Application 2: Models of Inflammatory Pain
Rationale
The formalin test in rodents is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase. The late phase is dependent on the production of inflammatory mediators, including prostaglandins. This makes the formalin test suitable for evaluating the analgesic properties of COX-2 inhibitors.
Detailed Protocol
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Acclimation and Habituation: Acclimate animals to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment to reduce stress-induced analgesia.
-
Grouping and Administration: Group and dose the animals as described for the inflammation model. Administer the compounds 30-60 minutes before the formalin injection.
-
Induction of Nociception:
-
Inject 20 µL of 2.5% formalin solution in saline into the dorsal surface of the right hind paw.
-
-
Behavioral Assessment:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the licking/biting time in the treated groups to the vehicle control group for both phases. A significant reduction in phase 2 licking time indicates anti-inflammatory analgesic activity.
-
In Vivo Application 3: Xenograft Models of Cancer
Rationale
COX-2 is overexpressed in various human cancers, including pancreatic and breast cancer, and is associated with tumor growth, angiogenesis, and metastasis.[9] Nimesulide has been shown to inhibit proliferation and induce apoptosis in pancreatic and gastric cancer cell lines.[9][11] Therefore, evaluating this compound in a cancer xenograft model is a logical step to assess its potential as an anti-cancer agent.
Detailed Protocol
-
Cell Culture: Culture a human cancer cell line known to express COX-2 (e.g., PANC-1 pancreatic cancer cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment Protocol:
-
Administer the vehicle, this compound (e.g., 10-50 mg/kg/day), or a positive control (e.g., Gemcitabine for pancreatic cancer) via oral gavage or i.p. injection for a specified period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Terminal Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Pharmacokinetics and Toxicity Considerations
Pharmacokinetics
Nimesulide is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours.[5] It is extensively metabolized in the liver, primarily to 4-hydroxynimesulide, which is also biologically active.[12][13][14] The elimination half-life is approximately 2-5 hours.[5]
The pharmacokinetic profile of this compound has not been extensively reported. However, its increased solubility may lead to altered absorption and bioavailability compared to the parent compound. A preliminary pharmacokinetic study in the chosen animal model is highly recommended before initiating efficacy studies to establish key parameters like Cmax, Tmax, and half-life.
Toxicity
The primary concern with Nimesulide is hepatotoxicity.[3][15] While the desnitro metabolite is hypothesized to have a better safety profile regarding mitochondrial toxicity, a thorough toxicological evaluation is essential. In in vivo studies, monitor for signs of toxicity, including:
-
Changes in body weight
-
Altered behavior or appearance
-
At the end of the study, collect blood for serum chemistry analysis (e.g., ALT, AST for liver function) and major organs for histopathological examination.
Conclusion and Future Directions
This compound represents a promising evolution from its parent compound, Nimesulide. Its identity as a selective COX-2 inhibitor, coupled with a potentially improved safety profile due to the absence of the nitro group, warrants thorough investigation in preclinical animal models. The protocols outlined in this guide provide a robust framework for evaluating its efficacy in inflammation, pain, and cancer. Researchers are strongly encouraged to conduct dose-response studies and preliminary pharmacokinetic and toxicology assessments to optimize the experimental design for this specific compound. The exploration of this metabolite could pave the way for a new generation of safer and effective anti-inflammatory and anti-cancer therapeutics.
References
-
Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors. (2009). Journal of Medicinal Chemistry, 52(19), 6015-6026. [Link]
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Nimesulide analogues: From anti-inflammatory to antitumor agents. (2019). Bioorganic Chemistry, 88, 102966. [Link]
- An investigation of toxicity potential of nimesulide in juvenile rats. (2015). Turkish Journal of Pharmaceutical Sciences, 12(2), 149-160.
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What is the mechanism of Nimesulide? (2024). Patsnap Synapse. [Link]
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A practical large scale synthesis of nimesulide — A step ahead. (2006). ResearchGate. [Link]
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Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN. (2015). Oncology Letters, 9(3), 1181-1186. [Link]
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Nimesulide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 636. [Link]
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Effects of nimesulide and its reduced metabolite on mitochondria. (2002). British Journal of Pharmacology, 137(6), 873-882. [Link]
-
Nimesulide: some pharmaceutical and pharmacological aspects--an update. (2000). Journal of Pharmacy and Pharmacology, 52(5), 467-486. [Link]
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Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use. (2010). Molecular Pharmaceutics, 7(5), 1871-1876. [Link]
-
Effects of nimesulide and its reduced metabolite on mitochondria. (2002). British Journal of Pharmacology, 137(6), 873-882. [Link]
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Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line. (2004). World Journal of Gastroenterology, 10(13), 1964-1967. [Link]
-
Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide. (1999). Pharmacological Research, 40(4), 349-354. [Link]
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Clinical pharmacokinetics and metabolism of nimesulide. (2001). Inflammopharmacology, 9(1-2), 51-63. [Link]
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Clinical pharmacokinetics of nimesulide. (1997). Clinical Pharmacokinetics, 33(3), 194-205. [Link]
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Nimesulide. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Clinical pharmacokinetics and metabolism of nimesulide. (2001). R Discovery. [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in human plasma. This compound, also known as Nimesulide Impurity E, is a relevant compound in the context of nimesulide manufacturing and metabolism. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, this compound-d5, to ensure accuracy and precision. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for this analyte.
Introduction: The Rationale for a Dedicated Analytical Method
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] During its synthesis and potential metabolic pathways, various related substances can be formed. This compound is one such compound, identified as a process impurity in the European Pharmacopoeia (Nimesulide Impurity E).[2] The accurate detection and quantification of such compounds in biological matrices are paramount for comprehensive drug safety, metabolism, and pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[3] This application note addresses the need for a validated method by providing a detailed protocol for this compound, leveraging the specificity of Multiple Reaction Monitoring (MRM).[3]
Experimental Design: A Self-Validating System
The integrity of any analytical protocol hinges on a design that inherently minimizes variability and allows for self-validation. This method incorporates a stable isotope-labeled internal standard (SIL-IS), this compound-d5, which is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for experimental variations.[4] The sample preparation employs a straightforward protein precipitation, a robust technique for plasma samples that is amenable to high-throughput workflows.
| Reagent | Grade | Supplier |
| This compound | Reference Standard | LGC Standards, SynThink Research Chemicals, or equivalent |
| This compound-d5 | Reference Standard | Pharmaffiliates, Santa Cruz Biotechnology, or equivalent |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, or equivalent |
| Formic Acid | LC-MS Grade | Fisher Scientific, or equivalent |
| Water | Deionized, >18 MΩ·cm | In-house or commercial |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Sourced from an accredited biobank |
Detailed Methodologies
Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a precise calibration curve.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and this compound-d5 reference standards into separate 1 mL volumetric flasks. Dissolve in acetonitrile and bring to volume.
-
Working Standard Solutions: Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Causality: The primary goal of sample preparation is to remove matrix components, primarily proteins, that can interfere with the analysis and damage the LC column. Protein precipitation with acetonitrile is a rapid and effective method for this purpose.[5]
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix sample.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Causality: The chromatographic parameters are chosen to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences. A C18 column is a common and effective choice for retaining moderately polar compounds like the analyte. The mobile phase composition is optimized for efficient elution and ionization.
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Agilent Zorbax Extend C18 (2.1 x 50 mm, 3.5 µm), or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent, optimize for best signal |
Trustworthiness: The selection of precursor and product ions is the cornerstone of a selective MRM assay. The precursor ion is typically the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. While experimental data for the fragmentation of this compound is not widely available, we can predict the most probable transitions based on its structure and the known fragmentation of sulfonamides.[6]
Predicted MRM Transitions (Requires Experimental Verification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 342.0 | 263.1 | To be optimized |
| This compound | 342.0 | 184.1 | To be optimized |
| This compound-d5 (IS) | 347.0 | 268.1 | To be optimized |
Rationale for Predicted Transitions: The precursor ion for the analyte is predicted to be [M+H]+ with an m/z of 342.0 (C14H15NO5S2, MW=341.4). A likely fragmentation pathway involves the loss of one of the methylsulfonyl groups (SO2CH3, 79 Da), leading to a product ion of m/z 263.1. Another potential fragmentation is the cleavage of the bond between the nitrogen and the phenoxy aniline moiety, resulting in a fragment with m/z 184.1. The internal standard would be expected to follow the same fragmentation pattern, with a 5 Da shift in the precursor and corresponding fragment ions. It is critical to experimentally confirm and optimize these transitions on the specific mass spectrometer being used.
Workflow Visualization
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Method Validation Considerations
To ensure the trustworthiness and reliability of this method, a full validation should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[7] Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine intra- and inter-day accuracy (as %RE) and precision (as %RSD) using QC samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement from different plasma sources.
-
Recovery: Assess the extraction efficiency of the protein precipitation method.
-
Stability: Investigate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
The LC-MS/MS method outlined in this application note provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a simple, efficient sample preparation protocol makes this method suitable for high-throughput bioanalysis in drug development and research settings. It is imperative that the predicted MRM transitions are experimentally verified and that a full method validation is performed to ensure data of the highest quality and integrity.
References
-
Barrientos-Astigarraga, R., et al. (2001). Quantification of nimesulide in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Application to bioequivalence studies. Journal of Mass Spectrometry, 36(11), 1181-1186. Available at: [Link]
-
Characterization of nimesulide and development of immediate release tablets. (n.d.). Redalyc. Available at: [Link]
-
Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (2025). MDPI. Available at: [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.). Wiley Online Library. Available at: [Link]
-
LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. (2015). PubMed. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Nimesulide-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
This compound-d5. (n.d.). Pharmaffiliates. Available at: [Link]
-
Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics. (2016). PubMed. Available at: [Link]
-
Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Acta Chimica Slovenica. Available at: [Link]
-
Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. (n.d.). ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. (2017). SCIRP. Available at: [Link]
-
Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. (n.d.). PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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- 6. library.dphen1.com [library.dphen1.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Spectroscopic Characterization of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. The absence of the chromophoric 4-nitro group present in the parent molecule necessitates distinct analytical approaches for its identification and quantification. This application note details the theoretical underpinnings and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are designed for researchers in drug development, quality control, and analytical chemistry, providing a framework for unambiguous structural elucidation and purity assessment.
Introduction: The Analytical Imperative
Nimesulide, N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide, is a well-established NSAID recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] During its synthesis and metabolic processes, various related substances can be formed. One such critical impurity is this compound, also identified as Nimesulide Impurity E.[1][2] This compound, with the chemical formula C₁₄H₁₅NO₅S₂, lacks the nitro group at the C4 position of the aniline ring and possesses an additional methylsulfonyl group on the sulfonamide nitrogen.[3]
The structural differences between Nimesulide and its desnitro analog fundamentally alter their physicochemical and spectroscopic properties. The removal of the electron-withdrawing nitro group, a strong chromophore, significantly impacts the UV-Vis absorption profile and modulates the electronic environment of the aromatic rings, leading to predictable shifts in NMR spectra.[4][5] Furthermore, the absence of characteristic nitro-group vibrations in the IR spectrum provides a clear diagnostic marker.
This guide explains the causality behind the selection of specific spectroscopic methods and experimental parameters, ensuring a robust and self-validating analytical workflow for the definitive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the aromatic protons. The key diagnostic feature will be the change in the chemical shifts and coupling patterns of the protons on the aniline ring (Ring A) due to the absence of the deshielding nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |
| SO₂-CH₃ (x2) | ~3.1-3.4 | s | N/A | Two equivalent methylsulfonyl groups on the nitrogen atom. |
| H-3, H-4, H-5 (Ring A) | ~7.2-7.6 | m | - | Complex multiplet due to removal of the strongly deshielding NO₂ group, resulting in an upfield shift compared to Nimesulide. |
| H-6 (Ring A) | ~7.7-7.9 | m | - | Expected to be the most downfield proton on this ring due to proximity to the ether linkage and sulfonamide group. |
| H-2', H-6' (Ring B) | ~7.0-7.2 | m | - | Protons on the phenoxy ring, ortho to the ether linkage. |
| H-3', H-4', H-5' (Ring B) | ~7.3-7.5 | m | - | Remaining protons on the phenoxy ring. |
Note: Predictions are based on the analysis of structurally similar sulfonamides and the known effects of substituent removal.[6]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will corroborate the structure by identifying all 14 unique carbon environments. The carbon attached to the former nitro group position (C-4) will experience a significant upfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |
| SO₂-C H₃ (x2) | ~40-42 | Typical range for methyl carbons in methylsulfonyl groups. |
| Aromatic C-H | ~118-135 | Aromatic carbons bearing protons. |
| Aromatic C-O | ~150-155 | Aromatic carbon involved in the ether linkage. |
| Aromatic C-N | ~138-142 | Aromatic carbon bonded to the sulfonamide nitrogen. |
| Aromatic C-SO₂ | ~125-130 | Aromatic carbons ortho/para to activating/deactivating groups. |
| Aromatic C-4 | ~120-125 | Significant upfield shift compared to the C-NO₂ in Nimesulide (~145 ppm) due to removal of the electron-withdrawing group. |
NMR Experimental Protocol
Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the excellent solubility of sulfonamides and its ability to avoid signal overlap in the aromatic region. Tetramethylsilane (TMS) serves as the internal standard for accurate chemical shift referencing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Cap the NMR tube and vortex gently to ensure complete dissolution and homogeneity.
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the functional groups present in the molecule. The most significant diagnostic feature for this compound is the absence of the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, which are prominent in the spectrum of Nimesulide.[7]
Predicted FT-IR Absorption Bands
Table 3: Key Predicted FT-IR Vibrational Frequencies (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-SO₂ Stretch (Asymmetric) | ~1330 - 1360 | Strong | Characteristic of the sulfonamide group. |
| N-SO₂ Stretch (Symmetric) | ~1150 - 1170 | Strong | Characteristic of the sulfonamide group.[7] |
| C-O-C Stretch (Aromatic Ether) | ~1240 - 1260 | Strong | Aryl-alkyl ether stretching vibration.[2] |
| S-N Stretch | ~900 - 930 | Medium | Sulfonamide S-N bond vibration.[6] |
| C-H Stretch (Aromatic) | ~3030 - 3100 | Medium | Aromatic C-H stretching. |
| C-H Stretch (Aliphatic, CH₃) | ~2920 - 2980 | Medium-Weak | Methyl group C-H stretching. |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium-Strong | Benzene ring skeletal vibrations. |
| NO₂ Stretch | Absent | N/A | Key differentiating feature: Nimesulide shows strong peaks at ~1515 cm⁻¹ and ~1315 cm⁻¹.[7] Their absence confirms the desnitro structure. |
FT-IR Experimental Protocol
Rationale: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid powders.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural confirmation.
Predicted Mass Spectral Data
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Table 4: Predicted m/z Values in High-Resolution ESI-MS
| Ion Species | Calculated Exact Mass | Expected m/z | Ionization Mode |
| [M] | 341.0392 | - | - |
| [M+H]⁺ | 342.0470 | 342.0470 | Positive |
| [M+Na]⁺ | 364.0289 | 364.0289 | Positive |
| [M-H]⁻ | 340.0314 | 340.0314 | Negative |
Expected Fragmentation: Upon collision-induced dissociation (CID) in MS/MS experiments, sulfonamides are known to undergo characteristic fragmentation. A common pathway is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[8] Cleavage of the S-N and C-S bonds is also expected.
Mass Spectrometry Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water (50:50 v/v), often with a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide (0.1%) for negative mode to aid ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) or direct infusion via a syringe pump.
-
Data Acquisition (Direct Infusion):
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-600 Da).
-
-
MS/MS Analysis:
-
Select the precursor ion of interest (e.g., m/z 342.0470 in positive mode) in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule, which is dependent on its electronic structure. The removal of the highly conjugated nitro group from the Nimesulide structure will cause a significant change in the UV-Vis spectrum, specifically a hypsochromic (blue) shift of the main absorption band.
Predicted UV-Vis Absorption Data
Rationale: Nimesulide exhibits a strong absorption maximum (λₘₐₓ) around 395-397 nm in basic solution, which is largely attributable to the π → π* transition within the conjugated system involving the nitro group.[5][9] The desnitro analog lacks this extended conjugation. Its absorption will be dominated by the transitions within the phenoxyphenyl and methanesulfonanilide moieties, occurring at a shorter wavelength.
Table 5: Predicted UV-Vis Absorption
| Compound | Solvent | Predicted λₘₐₓ (nm) | Rationale |
| Nimesulide | 0.1 M NaOH | ~395 | Extended conjugation with the 4-nitro group.[5] |
| This compound | Methanol/Acetonitrile | ~270 - 300 | Absorption characteristic of the phenoxyphenylamine core, lacking the nitro chromophore. |
UV-Vis Spectroscopy Protocol
Rationale: A common organic solvent like methanol or acetonitrile is suitable for dissolving the analyte. The protocol follows standard procedures for quantitative analysis to ensure accuracy and reproducibility.[10]
-
Solvent Selection: Use a UV-grade solvent such as methanol or acetonitrile.
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a 100 µg/mL stock solution.
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 2-20 µg/mL).
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to serve as a blank and zero the instrument.
-
Record the UV spectrum of each working standard solution from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
-
Data Analysis: Construct a calibration curve by plotting absorbance at λₘₐₓ versus concentration. The linearity of this curve can be used for quantitative analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is achievable through a multi-technique approach. The absence of the nitro group provides clear, diagnostic differences in the NMR, FT-IR, and UV-Vis spectra when compared to the parent drug, Nimesulide. By following the detailed protocols outlined in this application note, researchers can confidently identify, structurally elucidate, and quantify this important Nimesulide-related compound, ensuring the purity and safety of pharmaceutical preparations. The combination of these techniques provides a self-validating system, where the data from each method corroborates the findings of the others, leading to an unambiguous structural assignment.
References
- ResearchGate. (n.d.). FT-IR spectra of Nimesulide pure drug and nanofibers (NF4).
- ACS Publications. (n.d.). Three Nimesulide Derivatives: Synthesis, Ab Initio Structure Determination from Powder X-ray Diffraction, and Quantitative Analysis of Molecular Surface Electrostatic Potential.
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Application Notes & Protocols: Formulation of N-(Methylsulfonyl)-4-(desnitro)nimesulide for Experimental Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(Methylsulfonyl)-4-(desnitro)nimesulide for experimental applications. N-(Methylsulfonyl)-4-(desnitro)nimesulide is primarily known as an impurity and analogue of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity.[1][2][3] Given the limited publicly available data on this specific analogue, this guide synthesizes established principles of preclinical formulation development with specific knowledge of the parent compound, Nimesulide, to provide robust, scientifically-grounded protocols.[4][5][6] Methodologies for pre-formulation assessment, preparation of solutions for in vitro and in vivo studies, quality control, and stability testing are detailed, emphasizing the scientific rationale behind each procedural step.
Introduction and Scientific Background
N-(Methylsulfonyl)-4-(desnitro)nimesulide is a structural analogue of Nimesulide, lacking the nitro group at the 4-position of the phenoxy ring and featuring an additional methylsulfonyl group on the amine.[2][7] Nimesulide itself is a well-characterized NSAID that exhibits anti-inflammatory, analgesic, and antipyretic properties primarily through the selective inhibition of COX-2.[3][8][9] Its mechanism also involves modulating other inflammatory mediators, including the release of oxidants from neutrophils and metalloproteinases.[10] Analogues of Nimesulide are of significant interest for exploring structure-activity relationships, developing novel anti-inflammatory agents, and investigating potential anti-cancer properties.[1][11][12]
The primary challenge in formulating Nimesulide and its analogues stems from their poor aqueous solubility.[13][14][15] Nimesulide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[13] Therefore, its absorption can be limited by the dissolution rate. It is reasonable to hypothesize that N-(Methylsulfonyl)-4-(desnitro)nimesulide shares these physicochemical characteristics. This guide provides a systematic approach to overcoming these solubility challenges for reliable and reproducible experimental results.
Presumed Mechanism of Action
Drawing parallels from its parent compound, the primary mechanism of action for N-(Methylsulfonyl)-4-(desnitro)nimesulide is likely the inhibition of the cyclooxygenase (COX) enzymes, with a potential selectivity for COX-2. The COX pathway is central to inflammation, where the COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3]
Caption: Presumed mechanism of action via selective COX-2 inhibition.
Physicochemical Properties and Pre-formulation Assessment
A thorough understanding of the compound's physical and chemical properties is the cornerstone of successful formulation development.[4][6] For a novel or sparsely characterized compound like N-(Methylsulfonyl)-4-(desnitro)nimesulide, initial pre-formulation studies are critical.
Key Physicochemical Data
The following table summarizes known and inferred properties. Researchers should confirm these experimentally.
| Property | Value / Expected Characteristic | Source / Rationale |
| Molecular Formula | C₁₄H₁₅NO₅S₂ | [7] |
| Molecular Weight | 341.4 g/mol | [7] |
| Appearance | Crystalline solid (Expected) | Based on Nimesulide.[16] |
| Aqueous Solubility | Very Low / Poor (Expected) | Based on Nimesulide's BCS Class II status.[13][14] |
| LogP | > 2.0 (Expected) | Nimesulide LogP is ~2.6, indicating lipophilicity.[17] |
| pKa | Weakly acidic (Expected) | The sulfonamide group in Nimesulide has a pKa of ~6.5.[13] |
Protocol: Solubility Screening
Objective: To determine the approximate solubility of N-(Methylsulfonyl)-4-(desnitro)nimesulide in a panel of common laboratory solvents to guide the selection of an appropriate vehicle for in vitro and in vivo studies.
Materials:
-
N-(Methylsulfonyl)-4-(desnitro)nimesulide powder
-
Vortex mixer
-
Orbital shaker
-
Analytical balance
-
Microcentrifuge
-
HPLC or UV-Vis Spectrophotometer
-
Solvents: DMSO, Dimethyl Formamide (DMF), Ethanol (95-100%), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), PBS (pH 7.4), 0.9% Saline.
Procedure:
-
Preparation: Accurately weigh 1-5 mg of the compound into several 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first solvent (e.g., DMSO) to one tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid dissolves completely, the solubility is greater than the current concentration (e.g., >10-50 mg/mL). Add more compound and repeat until saturation is observed.
-
Equilibration: If the solid does not dissolve completely, place the tube on an orbital shaker at room temperature for 2-4 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at >10,000 x g for 10 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration using a validated HPLC or UV-Vis method.
-
Repeat: Repeat steps 2-6 for each solvent in the panel.
Data Interpretation: The results will guide vehicle selection. For example, high solubility in DMSO indicates its suitability for preparing high-concentration stock solutions.[16] Solubility in co-solvents like PG or PEG 400 suggests their potential use in formulations for animal studies.[15]
Formulation for In Vitro Experimental Use
For cell-based assays, the primary goal is to deliver the compound to the culture medium in a soluble, non-toxic form. The final concentration of organic solvents should be minimized to avoid confounding effects on cell viability and function.
Protocol: Preparation of a 10 mM DMSO Stock Solution
Rationale: DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with aqueous media.[16] A 10 mM stock is a standard concentration for screening compounds.
Procedure:
-
Calculate the mass of N-(Methylsulfonyl)-4-(desnitro)nimesulide required. For a 10 mM solution in 1 mL: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 341.4 g/mol * (1000 mg / 1 g) = 3.414 mg.
-
Accurately weigh the calculated mass and place it in a sterile glass vial.
-
Add the corresponding volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol: Preparation of Working Solutions for Cell Culture
Rationale: Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate. A serial dilution method mitigates this risk. The final DMSO concentration in the culture medium should ideally be ≤ 0.1% to avoid solvent toxicity.
Procedure:
-
Thaw a vial of the 10 mM stock solution.
-
Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or culture medium to create a 100 µM solution. Vortex immediately after adding the stock.
-
From this intermediate dilution, add the required volume to your cell culture plates to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest compound concentration used.
Formulation for In Vivo Experimental Use (Rodent Models)
The objective for preclinical in vivo studies is to create a safe, stable, and homogenous formulation that allows for consistent and accurate dosing.[5][6] Given the expected poor aqueous solubility, a suspension or co-solvent system is generally required for oral (p.o.) or intraperitoneal (i.p.) administration.
Formulation Strategy Workflow
Caption: Decision workflow for selecting an in vivo formulation strategy.
Protocol: Preparation of an Oral Suspension
Rationale: A suspension is a common and effective way to administer insoluble compounds. A suspending agent (like carboxymethylcellulose - CMC) increases viscosity to prevent rapid settling, and a surfactant (like Tween 80) wets the drug particles to aid dispersion.[6]
Example Formulation Composition (for a 10 mg/mL suspension):
| Component | Concentration | Purpose |
| N-(Methylsulfonyl)-4-(desnitro)nimesulide | 10 mg/mL (1% w/v) | Active Pharmaceutical Ingredient (API) |
| Sodium Carboxymethylcellulose (Na-CMC) | 0.5% w/v | Suspending Agent |
| Polysorbate 80 (Tween 80) | 0.1% v/v | Wetting Agent / Surfactant |
| Purified Water or 0.9% Saline | q.s. to final volume | Vehicle |
Procedure:
-
Vehicle Preparation: In a suitable container, dissolve the Tween 80 in approximately 80% of the final required volume of water/saline. Slowly add the Na-CMC powder while stirring continuously (a magnetic stirrer is recommended) until it is fully hydrated and a clear, viscous solution is formed. This may take 30-60 minutes.
-
API Wetting: In a separate glass mortar, accurately weigh the required amount of N-(Methylsulfonyl)-4-(desnitro)nimesulide. Add a small amount of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Homogenization: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the contents back to the primary container.
-
Volume Adjustment: Rinse the mortar with a small amount of vehicle to ensure a complete transfer of the drug, and add it to the bulk preparation. Adjust to the final volume (q.s.) with the remaining vehicle.
-
Final Mixing: Stir the final suspension for at least 30 minutes.
-
Storage: Store in a sealed, light-protected container at 2-8°C.
-
Dosing: Crucially, the suspension must be stirred or vortexed vigorously before drawing each dose to ensure homogeneity.
Quality Control and Stability Assessment
Verifying the identity, concentration, and stability of a formulation is a self-validating step that ensures the integrity of experimental data.[18]
Protocol: Verifying Concentration and Purity by HPLC
Objective: To confirm the concentration of the prepared formulation and assess the purity of the compound.
Methodology:
-
System: A standard HPLC or UPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for Nimesulide-like molecules.
-
Detection: UV wavelength at which the compound has maximum absorbance (determine via UV scan).
-
Quantification: Use a standard curve prepared from a known weight of the reference compound.
-
Procedure:
-
Prepare a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For the formulation, accurately dilute a sample to fall within the range of the standard curve.
-
Inject standards and samples.
-
Calculate the concentration of the formulation sample against the standard curve. Purity can be estimated by the area percentage of the main peak.
-
Protocol: Short-Term Stability Assessment
Rationale: Stability testing provides evidence on how the quality of a drug formulation varies with time under the influence of environmental factors like temperature and light.[18][19][20] For experimental use, it is critical to ensure the compound does not degrade during the course of the study.
Procedure:
-
Prepare a fresh batch of the formulation (in vivo suspension or in vitro working solution).
-
Immediately take a "Time 0" sample and analyze its concentration and purity via HPLC as described above.
-
Store the formulation under the intended experimental conditions (e.g., on the benchtop at room temperature, or at 2-8°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take another sample.
-
Before analysis of a suspension, ensure it is thoroughly re-homogenized. Also, visually inspect for any changes in appearance (e.g., color change, precipitation, crystal growth).
-
Analyze the samples by HPLC.
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation peaks appear in the chromatogram.
References
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Rainsford, K. D. (2009). Nimesulide – a multifactorial gastrointestinal safety profile. Current Medical Research and Opinion, 22(6), 1161-1170. [Link]
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Bevilacqua, M., & Magni, E. (1993). Recent contributions to knowledge of the mechanism of action of nimesulide. Drugs, 46 Suppl 1, 40-47. [Link]
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Rapposelli, S., Digiacomo, M., Franchi, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics, 7(5), 1871-1876. [Link]
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Dalwai, S., & Deshpande, A. (2005). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 44B(11), 2356-2358. [Link]
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Wikipedia. (2023). Stability testing (pharmaceutical). Retrieved from [Link]
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Pharmaceutical Technology. (2018). Lot Release Testing Analytics for Small-Molecule Drugs. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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de Campos, V. E. B., et al. (2017). Characterization of nimesulide and development of immediate release tablets. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
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Almeida, P., et al. (2019). Nimesulide analogues: From anti-inflammatory to antitumor agents. Bioorganic Chemistry, 88, 102966. [Link]
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LCGC International. (2024). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation. Retrieved from [Link]
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Al-Bayati, F. A., & Al-Azzawi, A. M. (2021). Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer. Kuwait Journal of Science, 48(4). [Link]
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Wikipedia. (2023). Nimesulide. Retrieved from [Link]
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ResearchGate. (2019). Nimesulide analogues: From anti-inflammatory to antitumor agents. Retrieved from [Link]
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Zhong, B., et al. (2012). From COX-2 inhibitor nimesulide to potent anti-cancer agent: Synthesis, in vitro, in vivo and pharmacokinetic evaluation. European Journal of Medicinal Chemistry, 47(1), 432-444. [Link]
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Strickley, R. G. (2004). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Research, 21(2), 201-230. [Link]
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Jaragh-Alhadad, F., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Heliyon, 9(2), e13259. [Link]
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Chistyachenko, Y. S., et al. (2020). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Pharmaceutics, 12(12), 1177. [Link]
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PharmaCompass. (n.d.). Nimesulide. Retrieved from [Link]
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Chauhan, S. B., & Ghosh, D. (2020). Formulation Development and Evaluation of Nimesulide Mucoadhesive Tablets using Bael (Aegle marmelos) gum powder as Binder. Research Journal of Pharmacy and Technology, 13(3), 1185-1191. [Link]
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Seedher, N., & Kaur, J. (2003). Solubilization of Nimesulide; Use of Co-solvents. Indian Journal of Pharmaceutical Sciences, 65(1), 58-61. [Link]
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Certara. (2022). Why you should select your drug formulation before starting clinical studies. Retrieved from [Link]
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Medical Pharmacology. (2025). Pharmacology of Nimesulide (Nemsid P); Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Nimesulide used for? Retrieved from [Link]
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Peruncheralathan, S., et al. (2005). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society, 16(3a). [Link]
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Al-Haded, F. A., et al. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
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Application Note: A Guide to the Evaluation of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in Cyclooxygenase-2 (COX-2) Inhibition Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a derivative of the known COX-2 inhibitor Nimesulide, in various cyclooxygenase-2 (COX-2) inhibition assays. We present the scientific rationale, detailed step-by-step protocols for both enzymatic and cell-based assays, and guidelines for data interpretation. The methodologies are designed to be self-validating, incorporating critical controls and explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical mediators of physiological and pathophysiological processes[1]. Two primary isoforms exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostanoids that regulate gastric mucosal integrity, renal blood flow, and platelet function[1][2].
-
COX-2: An inducible enzyme whose expression is typically low in normal tissues but is significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS)[1][3]. It is the primary source of prostanoids at sites of inflammation[2][4].
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, thereby blocking the production of prostaglandins that mediate pain and inflammation[5][6]. However, non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to undesirable side effects such as gastrointestinal damage due to the inhibition of protective COX-1[7]. This has driven the development of selective COX-2 inhibitors.
Nimesulide is a well-characterized NSAID with relative selectivity for COX-2[2][4][6][7]. Its derivatives, such as this compound, are therefore compounds of interest for evaluating potentially improved or novel COX-2 inhibitory profiles. This guide outlines robust methods to quantify the inhibitory potential and selectivity of this compound.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
COX-2 catalyzes the initial, rate-limiting step in the synthesis of prostaglandins from arachidonic acid. The enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that forms Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2)[8][9]. PGH2 is then converted by downstream synthases into various prostanoids. COX-2 inhibitors act by binding to the active site of the enzyme, preventing arachidonic acid from being converted to PGG2. The selectivity of inhibitors like Nimesulide is attributed to their ability to exploit a larger, more accommodating active site in the COX-2 isoenzyme compared to COX-1[10][11].
Caption: Workflow for the in vitro enzymatic COX-2 inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound and the positive control (e.g., Celecoxib) in an appropriate solvent like DMSO.[1] Prepare a serial dilution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be ≤1%.
-
Plate Setup: In a 96-well plate, add reagents as follows:
-
Sample Wells (S): 10 µL of diluted test compound.
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of diluted positive control inhibitor.
-
Background Control (BC): 20 µL of Assay Buffer (no enzyme will be added).
-
-
Enzyme Addition: Prepare a COX-2 Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to a commercial kit protocol (e.g., Sigma-Aldrich MAK399).[1] Add 80 µL of this mix containing reconstituted human recombinant COX-2 enzyme to the S, EC, and IC wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Note that incubation times can significantly affect the apparent IC50 for time-dependent inhibitors.[8]
-
Reaction Initiation: Add 10 µL of Arachidonic Acid substrate solution to all wells to initiate the enzymatic reaction.[8]
-
Reaction Incubation: Incubate for exactly 10 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader at Ex/Em = 535/587 nm.
Protocol 2: Cell-Based COX-2 Inhibition Assay in LPS-Stimulated Macrophages
This assay determines the compound's efficacy in a cellular context, where factors like membrane permeability and metabolism come into play. The RAW 264.7 murine macrophage cell line is a standard model, as LPS robustly induces COX-2 expression.[3][12] The endpoint is the quantification of Prostaglandin E2 (PGE2) released into the cell culture medium, typically by ELISA.
Causality Behind Experimental Design:
-
LPS Stimulation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to mimic an inflammatory stimulus and induce the expression of the COX-2 enzyme, which is otherwise not highly expressed.[3][13]
-
Cell Viability Assay: A parallel MTT or similar cytotoxicity assay is mandatory. It ensures that any decrease in PGE2 production is due to specific enzyme inhibition and not simply because the compound is killing the cells.[12] This is a critical self-validating step.
-
PGE2 Measurement: PGE2 is a major pro-inflammatory prostaglandin produced by COX-2 in this cell type. Measuring its concentration in the supernatant provides a direct, quantitative readout of COX-2 activity within the cell.
Caption: Workflow for the cell-based COX-2 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[12]
-
Seeding: Seed the cells into 96-well plates at a density of 1x10^5 to 2x10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1 hour.[12]
-
LPS Stimulation: To induce COX-2 expression, add LPS to the wells to a final concentration of 1-5 µg/mL. Do not add LPS to negative control wells.[12][14]
-
Incubation: Incubate the plates for an additional 6 to 24 hours. COX-2 protein expression typically peaks within this timeframe.[15]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for PGE2 analysis. Store at -80°C until use.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay (Parallel Plate): On the cells remaining in the plate (or on a parallel plate treated identically), perform an MTT assay to assess cell viability and rule out cytotoxic effects of the compound.[12]
Data Analysis and Interpretation
A. Calculating Percent Inhibition:
For both assays, the percentage of COX-2 inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] * 100
-
For the enzymatic assay, "Activity" is the fluorescence reading (after subtracting background). Activity_Control is the reading from the Enzyme Control (EC) wells.
-
For the cell-based assay, "Activity" is the measured PGE2 concentration. Activity_Control is the PGE2 from LPS-stimulated, vehicle-treated cells.
B. Determining the IC50 Value:
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the most common metric for inhibitor potency.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve).
-
The IC50 value is determined from the curve fit.
C. Sample Data Presentation:
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Assay Type | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Enzymatic (hCOX-2) | [Experimental Value] | [To Be Determined] |
| Cell-Based (PGE2) | [Experimental Value] | N/A | |
| Nimesulide (Reference) | Enzymatic (hCOX-2) | [Literature Value, e.g., ~0.5 µM] | ~8-15 |
| Celecoxib (Positive Control) | Enzymatic (hCOX-2) | [Literature Value, e.g., ~0.04 µM] | ~30 |
Note: Selectivity Index requires performing a parallel COX-1 inhibition assay.
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the COX-2 inhibitory potential of this compound. By progressing from a direct enzymatic assay to a more physiologically relevant cell-based model, researchers can confidently determine the compound's potency and cellular efficacy. The inclusion of appropriate controls and a cytotoxicity assessment ensures the generation of reliable, high-quality data suitable for drug discovery and development programs.
References
-
Title: Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use Source: ResearchGate URL: [Link]
-
Title: Nimesulide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is Nimesulide used for? Source: Patsnap Synapse URL: [Link]
-
Title: In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview Source: PubMed URL: [Link]
-
Title: Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug Source: Current Pharmaceutical Design URL: [Link]
-
Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: PubMed URL: [Link]
-
Title: Molecular model of the interaction between nimesulide and human cyclooxygenase-2 Source: PubMed URL: [Link]
-
Title: Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin Source: PubMed Central URL: [Link]
-
Title: Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells Source: MDPI URL: [Link]
-
Title: What is the mechanism of Nimesulide? Source: Patsnap Synapse URL: [Link]
-
Title: Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use Source: PubMed Central URL: [Link]
-
Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems Source: SciELO URL: [Link]
-
Title: Nimesulide - LiverTox Source: NCBI Bookshelf URL: [Link]
-
Title: this compound-d5 Source: Pharmaffiliates URL: [Link]
-
Title: Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells Source: PubMed Central URL: [Link]
-
Title: Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors Source: MDPI URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Nimesulide used for? [synapse.patsnap.com]
- 5. Nimesulide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 7. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular model of the interaction between nimesulide and human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells | MDPI [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Welcome to the technical support center for the synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This guide is designed for researchers, chemists, and drug development professionals who are working with Nimesulide analogues and related impurities. This compound, also known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline or Nimesulide Impurity E, is often encountered as a byproduct in the synthesis of Nimesulide.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to control its formation and improve yield, transforming it from a mere byproduct into a target molecule.
Understanding the Synthetic Pathway
The synthesis of this compound is intrinsically linked to the mesylation of 2-phenoxyaniline, a key intermediate in the production of Nimesulide. The reaction involves the treatment of 2-phenoxyaniline with methanesulfonyl chloride (MsCl) in the presence of a base. This process can lead to two products: the desired monomesylated product for Nimesulide synthesis (N-(2-Phenoxyphenyl)methanesulfonamide) and the dimesylated product, which is our target molecule.
Understanding the competition between mono- and di-substitution is the key to controlling the reaction outcome.
Troubleshooting Guide & Yield Optimization
This section addresses common issues encountered when the goal is to synthesize the dimesylated product.
Q1: My yield of this compound is very low, with the monomesylated compound being the major product. How can I favor the formation of the dimesylated product?
Answer: This is the most common challenge and arises because monomesylation is kinetically favored. To drive the reaction toward the dimesylated product, you must adjust conditions to overcome the initial reaction stop point and facilitate the second mesylation.
Causality & Solution:
-
Stoichiometry of Methanesulfonyl Chloride (MsCl): The most critical factor is the molar ratio of your reagents. For monomesylation, a 1:1 ratio of amine to MsCl is used. To promote dimesylation, a significant excess of MsCl is required. Start with at least 2.2 to 2.5 equivalents of MsCl relative to 2-phenoxyaniline. This ensures enough electrophile is present to react with the less reactive monomesylated intermediate.
-
Base Stoichiometry and Type: The base neutralizes the HCl byproduct of the reaction. An insufficient amount of base will halt the reaction. Use a slight excess relative to the MsCl used (e.g., 2.3 to 2.6 equivalents). A tertiary amine like triethylamine is a standard choice as it acts as an effective acid scavenger without competing as a nucleophile.
-
Reaction Time and Temperature: The second mesylation is slower than the first. The reaction may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction via Thin Layer Chromatography (TLC) until the monomesylated spot has been completely consumed. While the initial reaction is often run at 0-5 °C to control exothermicity, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 8-12 hours) can improve the yield of the dimesylated product.
-
Order of Addition: Add the methanesulfonyl chloride dropwise to the solution of the amine and base in the solvent. This maintains a controlled reaction rate and minimizes potential side reactions from localized heating.
Q2: I have a mixture of mono- and di-mesylated products. How can I efficiently separate them?
Answer: This is a common outcome, but separation is straightforward due to a critical difference in the chemical properties of the two compounds.
Causality & Solution:
The monomesylated product, N-(2-Phenoxyphenyl)methanesulfonamide, possesses an acidic proton on the sulfonamide nitrogen (pKa is relatively high but still acidic enough to be deprotonated by a strong base).[3] The dimesylated product, this compound, has no such proton and is chemically neutral. This allows for a simple acid-base extraction.
A published method for purifying the monomesylated product from the dimesylated byproduct can be reversed for your purpose.
Protocol for Chemical Separation:
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The acidic monomesylated product will react to form a water-soluble sodium salt and move to the aqueous layer.
-
The neutral, dimesylated product will remain in the organic layer.
-
Separate the layers. The organic layer now contains your purified target compound.
-
Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified this compound.
Q3: My reaction is sluggish, and a lot of the starting 2-phenoxyaniline remains unreacted. What is the problem?
Answer: Incomplete conversion points to issues with reagent activity or suboptimal conditions.
Causality & Solution:
-
Hydrolyzed Methanesulfonyl Chloride: MsCl is highly sensitive to moisture. If it has been improperly stored, it may have hydrolyzed to methanesulfonic acid, which is unreactive in this context. Always use a fresh bottle or a properly stored aliquot.
-
Insufficient Base: As mentioned, the base is crucial for neutralizing the generated HCl. If there isn't enough base, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic, thereby stopping the reaction.
-
Low Temperature: While starting the reaction cold is important for control, if the temperature is kept too low (e.g., below 0°C) for the entire duration, the activation energy for the reaction may not be overcome, leading to a stalled reaction.
FAQs for Synthesis Optimization
Q1: What is the recommended solvent for this reaction? A: Dichloromethane (DCM) is a common and effective solvent for this type of reaction as it is relatively inert and effectively dissolves the starting materials. Ensure you are using an anhydrous grade of solvent to prevent hydrolysis of the methanesulfonyl chloride.
Q2: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes. The starting amine, monomesylated product, and dimesylated product will have distinct Rf values. The reaction is complete when the spot corresponding to the starting amine (and the monomesylated intermediate) is no longer visible.
Q3: What are the key safety considerations? A: Methanesulfonyl chloride is corrosive and a lachrymator. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and generates HCl gas, so proper quenching procedures and ventilation are essential.
Q4: Can other bases be used instead of triethylamine? A: Yes, other non-nucleophilic tertiary amine bases like diisopropylethylamine (DIPEA) can be used. Pyridine is also an option, though its removal can be more difficult. Inorganic bases are generally not used as they have poor solubility in common organic solvents like DCM.
Experimental Protocol: Maximizing Dimesylation
This protocol is adapted from standard Nimesulide synthesis procedures with modifications to favor the formation of this compound.
Materials:
-
2-Phenoxyaniline (1.0 eq)
-
Methanesulfonyl Chloride (2.3 eq)
-
Triethylamine (2.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
2N Sodium Hydroxide solution
-
Water & Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyaniline (1.0 eq) and triethylamine (2.4 eq) in anhydrous DCM.
-
Cool the stirred mixture to 0-5 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (2.3 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 2N NaOH solution (to remove any residual monomesylated product), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.
Data Summary: Influencing Reaction Outcome
| Parameter | To Favor Monomesylation (Nimesulide Precursor) | To Favor Dimesylation (Target Molecule) | Scientific Rationale |
| MsCl : Amine Ratio | 1.0 - 1.1 : 1 | > 2.2 : 1 | A stoichiometric amount favors single addition; a large excess drives the reaction toward the second, less favorable addition. |
| Base : Amine Ratio | 1.1 : 1 | > 2.3 : 1 | The base is required to neutralize HCl byproduct. Stoichiometry must match the amount of MsCl used. |
| Reaction Time | 2-4 hours | 8-12+ hours | The second mesylation step is significantly slower and requires more time for the intermediate to be consumed. |
| Purification Step | Alkaline extraction to isolate product from aqueous layer. | Alkaline extraction to retain product in the organic layer. | Exploits the acidic N-H of the monomesylated product, which is absent in the dimesylated version. |
References
- Prasad, A. et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 770-773.
- BenchChem (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- ResearchGate (n.d.). Optimization of the sulfamide synthesis.
- ResearchGate (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- Journal of Synthetic Chemistry (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- ResearchGate (2005). A practical large scale synthesis of nimesulide — A step ahead.
- LGC Standards (n.d.). This compound. LGC Standards.
- Pharmaffiliates (n.d.). Nimesulide-impurities.
Sources
Technical Support Center: Solubility Enhancement of N-(Methylsulfonyl)-4-(desnitro) Nimesulide for In Vitro Assays
From the desk of the Senior Application Scientist
Welcome to the technical support guide for N-(Methylsulfonyl)-4-(desnitro) Nimesulide. As researchers and drug development professionals, we understand that managing the solubility of hydrophobic compounds is a critical, and often challenging, first step to generating reliable in vitro assay data. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will move from foundational concepts and frequently encountered issues to advanced, practical troubleshooting strategies.
Section 1: Understanding the Core Challenge
This compound is a sulfonamide-containing aromatic compound and an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide[1][2]. Like its parent compound, which is practically insoluble in water[3][4], this compound presents significant solubility challenges due to its largely hydrophobic structure.
The key to manipulating its solubility lies in understanding its chemical nature. The sulfonamide group (-SO₂NH-) is weakly acidic. At physiological pH, the compound exists predominantly in its neutral, un-ionized form, which is poorly soluble. By increasing the pH, we can deprotonate the sulfonamide nitrogen, creating an ionized, and therefore more water-soluble, species[5][6]. This principle is a cornerstone of one of the solubilization strategies we will discuss.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers face.
Q1: I dissolved my compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What happened?
A: This is a classic phenomenon known as "solvent-shift precipitation." this compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment (like cell culture media or PBS), the local solvent environment rapidly shifts from organic to aqueous. The compound's solubility limit in this new, water-rich environment is drastically lower, causing it to rapidly precipitate out of the solution[7][8]. The key is to ensure the final concentration of both the compound and the co-solvent (DMSO) are below their respective solubility and tolerance limits in the final assay volume.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on the specific cell line being used, as sensitivity to DMSO can vary significantly[9]. As a general and widely accepted rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity or off-target effects[10][11]. However, it is imperative to determine the specific tolerance for your system. Always run a "vehicle control" containing the highest concentration of DMSO used in your experiment to ensure the solvent itself is not responsible for the observed biological effects[9]. Concentrations above 1-2% are often cytotoxic[11].
Q3: I need to test my compound at a high concentration (e.g., >50 µM), but it won't stay dissolved even with 0.5% DMSO. What are my primary options?
A: When simple co-solvency is insufficient, you must move to more advanced formulation strategies. The two most accessible and effective methods for a research setting are pH modification and complexation with cyclodextrins . These techniques directly increase the apparent aqueous solubility of the compound, allowing you to achieve higher final concentrations in your assay. The following troubleshooting guide will walk you through this decision-making process.
Section 3: Troubleshooting Workflow for Solubility Enhancement
This workflow provides a logical progression from basic to advanced techniques. Follow this path to systematically solve solubility issues.
Caption: Decision workflow for enhancing compound solubility.
Step 1: The Foundation - Proper Stock Solution Preparation
Your 100% DMSO stock is the foundation of your experiment. Errors here will propagate through all subsequent steps.
Protocol 1: High-Concentration DMSO Stock Preparation
-
Weigh Compound: Accurately weigh the required amount of this compound in a suitable vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Promote Dissolution: Vortex the vial vigorously. If solid remains, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your master stock.
-
Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can themselves sometimes promote precipitation[7].
Step 2: The First Line - Co-Solvent Optimization
Before attempting advanced methods, determine the true solubility limit using DMSO alone. Remember to perform serial dilutions of your compound in 100% DMSO before the final 1:200 or 1:1000 dilution into your aqueous buffer. This prevents premature precipitation during intermediate dilution steps[10].
| Final DMSO Conc. in Assay | Dilution Factor | Required DMSO Stock Conc. for a 50 µM Final Assay Conc. | Required DMSO Stock Conc. for a 100 µM Final Assay Conc. |
| 0.5% | 1:200 | 10 mM | 20 mM |
| 0.2% | 1:500 | 25 mM | 50 mM |
| 0.1% | 1:1000 | 50 mM | 100 mM |
Step 3: Advanced Strategies
If your required assay concentration is unattainable with an acceptable final DMSO concentration, proceed to one of these methods.
Causality: As a weak acid, the solubility of the sulfonamide moiety increases dramatically in alkaline conditions (pH > pKa) due to ionization[5][6]. By preparing the stock solution in a slightly basic environment, you can significantly enhance its aqueous solubility.
Protocol 2: pH-Based Solubilization
-
Prepare Alkaline Buffer: Prepare a sterile buffer solution such as 50 mM Tris or PBS adjusted to pH 8.0 - 9.0.
-
Initial Dissolution: Dissolve the compound in the smallest possible volume of DMSO (e.g., 10% of the final stock volume).
-
Add Alkaline Buffer: Slowly add the alkaline buffer from step 1 while vortexing to reach the final stock volume. For example, to make a 1 mM stock, dissolve the compound in 100 µL DMSO, then add 900 µL of pH 9.0 buffer.
-
Check for Clarity: The solution should be clear. This pH-adjusted stock can now be diluted into your final assay medium.
-
Critical Validation: Ensure the final pH of your assay medium after adding the stock does not shift outside the acceptable range for your cells or protein. The buffering capacity of most media can handle this small addition, but it must be verified.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly improved apparent water solubility[12][13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity[15][16].
Protocol 3: Using HP-β-CD for Solubilization
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). Warming may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Promote Complexation: Vortex vigorously. Place the vial on a shaker or rotator at room temperature overnight. This extended mixing time is crucial for efficient encapsulation.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-dissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your drug-cyclodextrin complex stock solution. The concentration should be confirmed analytically (e.g., via UV-Vis or HPLC) if a precise concentration is required.
-
Dilution: This stock can now be diluted into your assay medium.
Section 4: Validating Your Method - A Note on Assay Interference
Trustworthiness through Self-Validation: Your solubilization method is part of your experiment. Its potential to create artifacts must be controlled for. Solubility enhancers are not inert and can interfere with assay components or readouts[17][18].
The Cardinal Rule: For every solubilization technique you use, you must run a parallel vehicle control that includes the solubilizing agent at the exact same final concentration as your test samples.
Caption: Relationship between the test sample and its vehicle control.
Potential Sources of Interference:
-
Protein Binding: Cyclodextrins and surfactants can bind to proteins, potentially altering their conformation or activity[19].
-
Assay Readout: High concentrations of excipients might scatter light in absorbance-based assays or interfere with fluorescence/luminescence readouts.
-
Biological Effects: DMSO is known to induce cell differentiation or stress at certain concentrations[11]. An elevated pH can alter enzyme kinetics or cell viability.
By rigorously applying vehicle controls, you can confidently subtract any background signal or non-specific effects, ensuring that the activity you measure is due to your compound and not the method used to dissolve it.
References
-
Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Available at: [Link][5][20]
-
Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. Available at: [Link][21]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link][22]
-
Pardhi, V. P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 18-34. Available at: [Link][23][24]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Available at: [Link][25]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-66. Available at: [Link][12][15]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(5), 1-10. Available at: [Link][26]
-
Di, L., & Kerns, E. H. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1303-1309. Available at: [Link][7]
-
Pharmaffiliates. This compound-d5. Pharmaffiliates.com. Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71771972, this compound. PubChem. Available at: [Link][2]
-
Thorne, B. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link][17]
-
Wikipedia contributors. (2024, January 1). Nimesulide. In Wikipedia, The Free Encyclopedia. Available at: [Link][27]
-
Chistyachenko, Y. S., et al. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Pharmaceutics, 13(10), 1627. Available at: [Link][3]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1895. Available at: [Link][13]
-
Pop, A. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4567. Available at: [Link][14]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 99(12), 4995-5005. Available at: [Link][16]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link][10]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link][9]
-
Qi, W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 38(10), 1609-1615. Available at: [Link][11]
-
Fains, I., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 1013-1018. Available at: [Link][6]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link][19]
-
Ismail, A. A. (2012). Interferences in Immunoassay. Clinical Biochemistry, 45(18), 1435-1440. Available at: [Link][18]
-
Purcaru, S. O., et al. (2013). Study of Nimesulide Release from Solid Pharmaceutical Formulations in Tween 80 Solutions. Farmacia, 61(4), 693-703. Available at: [Link][4]
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- 4. researchgate.net [researchgate.net]
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- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 27. Nimesulide - Wikipedia [en.wikipedia.org]
troubleshooting N-(Methylsulfonyl)-4-(desnitro) Nimesulide peak tailing in HPLC
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on peak tailing.
Introduction: Understanding the Challenge
This compound is a known impurity and derivative of Nimesulide[1][2]. Its chemical structure, featuring two electron-withdrawing methylsulfonyl groups and a phenoxy ether moiety, results in a polar molecule[2]. In reversed-phase HPLC, polar compounds, particularly those with hydrogen-bonding capabilities or basic functional groups, are highly susceptible to undesirable secondary interactions with the stationary phase[3][4].
Peak tailing is the most common manifestation of these issues, appearing as an asymmetrical peak with a drawn-out trailing edge[5]. This is not merely a cosmetic problem; it significantly compromises analytical results by reducing resolution between adjacent peaks, decreasing sensitivity, and leading to inaccurate peak integration and quantification[5].
This guide provides a systematic, question-and-answer framework to diagnose the root cause of peak tailing for this specific analyte and implement effective, field-proven solutions.
Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: What is the most probable cause of peak tailing for this compound?
For a polar compound like this, the primary cause of peak tailing in reversed-phase HPLC is almost always secondary interactions with the stationary phase [3][5]. Specifically, the analyte interacts with acidic residual silanol groups (Si-OH) on the surface of silica-based columns[6][7]. These interactions create an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band and form a "tail"[3][8]. These interactions become particularly problematic when the silanol groups are ionized (Si-O⁻) at mobile phase pH levels above ~3.0[5][9][10].
Q2: Before I change my method, what are the first things I should check?
Always rule out system-level and basic maintenance issues before modifying the chemistry. These "extra-column" effects can mimic or worsen peak tailing.
-
Check for Dead Volume: Ensure all fittings and tubing connections, especially between the column and the detector, are secure and properly seated. Use narrow internal diameter tubing (e.g., 0.005") to minimize dispersion[9].
-
Inspect the Guard Column and Frits: A contaminated guard column or a partially blocked column inlet frit can distort peak shape[11][12]. Try removing the guard column; if the peak shape improves, replace the guard. If the problem persists, the analytical column's inlet frit may be blocked[3].
-
Confirm Sample Solvent Compatibility: Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion[10]. Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
Q3: What is an acceptable peak tailing or asymmetry factor?
The United States Pharmacopeia (USP) defines the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most assays, a tailing factor between 0.9 and 1.5 is considered acceptable[3]. Values exceeding 1.5 often indicate a significant issue that requires troubleshooting[3].
Systematic Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. This process involves a logical progression from easily adjustable mobile phase parameters to more fundamental choices about the stationary phase.
Workflow: Initial HPLC System & Column Health Assessment
This diagram outlines the first steps in diagnosing any peak shape problem. It focuses on eliminating instrumental and hardware-related causes before proceeding to method chemistry optimization.
Caption: Initial troubleshooting workflow for HPLC peak tailing.
Part 1: Mobile Phase Optimization - The Core of the Solution
Optimizing the mobile phase is the most powerful and common way to eliminate peak tailing caused by secondary chemical interactions.
Q4: How does mobile phase pH affect peak tailing for my analyte?
Mobile phase pH is the most critical parameter for controlling silanol interactions. Acidic silanol groups on the silica surface are ionized (negatively charged) at pH values above ~3, creating strong electrostatic attractions for polar or basic analytes[6][13]. By lowering the pH, you neutralize these groups, effectively "turning off" this unwanted secondary retention mechanism.
Mechanism: Suppressing Silanol Activity with Low pH
Caption: Effect of mobile phase pH on silanol interactions.
Experimental Protocol: pH Modification
-
Prepare Mobile Phase A (Aqueous): Prepare two versions of your aqueous mobile phase buffer. For example, if using phosphate buffer, prepare one at pH 7.0 and another at pH 2.8. Ensure the buffer has a pKa within +/- 1 unit of the target pH for effective buffering[14].
-
Equilibrate System: Thoroughly flush the system and equilibrate the column with the initial mobile phase (e.g., pH 7.0 conditions) for at least 15-20 column volumes.
-
Inject Analyte: Inject your standard of this compound and record the chromatogram, noting the tailing factor.
-
Switch to Low pH: Switch the system to the low pH mobile phase (pH 2.8). Equilibrate the column thoroughly.
-
Re-inject Analyte: Inject the same standard and record the chromatogram.
-
Compare Results: Analyze the change in peak shape. A significant reduction in tailing at the lower pH confirms that silanol interactions are the primary cause[3].
| Parameter | Condition 1 (High pH) | Condition 2 (Low pH) | Expected Outcome for Peak Tailing |
| Mobile Phase pH | 7.0 | 2.8 | Significant improvement (Tf → 1.0) at low pH |
| Analyte State | Neutral/Slightly Polar | Neutral/Slightly Polar | No change in analyte ionization state |
| Silanol State | Ionized (Si-O⁻) | Protonated (Si-OH) | Silanol activity is suppressed |
Q5: My peak shape improved at low pH, but it's still not perfect. What's next?
If lowering the pH helps but doesn't fully solve the problem, you can further refine the mobile phase.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can be more effective at masking the remaining silanol sites and maintaining a consistent pH at the silica surface[13].
-
Use a Sacrificial Base (Amine Modifier): For particularly stubborn tailing, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can be effective. The positively charged TEA molecules will preferentially interact with the negatively charged silanol sites, shielding the analyte from these interactions[13].
-
Protocol: Add TEA to the aqueous portion of the mobile phase at a concentration of 0.05-0.1% (v/v). Re-adjust the final mobile phase pH after the addition. Note: TEA can suppress MS signal if using LC-MS detection.
-
Q6: Does the choice of organic solvent (Acetonitrile vs. Methanol) matter?
Yes, the organic modifier can influence peak shape[9]. While acetonitrile is generally the first choice due to its lower viscosity, methanol can sometimes provide better peak shapes for compounds that exhibit tailing. Methanol is a protic solvent and can engage in hydrogen bonding, which may help to shield silanol groups. It is worth experimenting with methanol as the organic modifier if tailing persists.
Part 2: Stationary Phase Selection
If mobile phase optimization is insufficient, the issue may lie with the column chemistry itself. Not all C18 columns are created equal.
Q7: My column is labeled "C18". Why is it still causing problems?
Older, traditional columns (often called Type A silica) have a higher concentration of accessible, acidic silanol groups and trace metal impurities, making them prone to causing peak tailing for polar analytes[7][15]. Modern columns use advanced techniques to minimize these effects.
Protocol: Choosing the Right Column
If you are using an older column, upgrading to a modern stationary phase is the most reliable long-term solution.
| Column Technology | Key Feature | Mechanism for Reducing Tailing | Suitability |
| High-Purity Silica (Type B) | Low metal content[15]. | Reduces the number of highly acidic silanols that are activated by metal ions[8][15]. | Good |
| End-Capped Columns | Residual silanols are chemically bonded with a small, non-polar group (e.g., trimethylsilyl)[12][16]. | Sterically hinders the analyte from accessing the remaining silanol groups[9][16]. | Better |
| Polar-Embedded Phases | A polar group (e.g., amide, carbamate) is embedded within the C18 chain. | Provides additional shielding of the silica surface and offers alternative, beneficial interactions[9][17]. | Excellent |
| Hybrid Particle Technology | Silica-organic hybrid particles. | Reduces the overall number of silanol groups on the particle surface, leading to improved peak shape and stability at higher pH[15]. | Excellent |
When developing a new method for this compound, starting with a modern, fully end-capped, high-purity silica column is strongly recommended to prevent peak tailing issues from the outset.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]
-
Biotage. (n.d.). HPLC Troubleshooting Guide. Retrieved from Biotage. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Chromacademy. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from Phenomenex. [Link]
-
YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from YMC. [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from LCGC Europe. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : this compound-d5. Retrieved from Pharmaffiliates. [Link]
-
Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from Agilent Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C14H15NO5S2 | CID 71771972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. LC Technical Tip [discover.phenomenex.com]
- 17. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Chromatographic Optimization for N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Welcome to the dedicated technical support guide for the chromatographic analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a critical impurity in Nimesulide drug substance and product. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. Here, we synthesize established principles with practical, field-tested insights to empower you to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the HPLC analysis of this compound and its parent compound, Nimesulide?
A1: For reversed-phase HPLC analysis of Nimesulide and its related compounds, a common starting point involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A typical initial mobile phase composition is a buffered solution (e.g., phosphate or acetate buffer, pH 3.0-4.0) and acetonitrile in a ratio of approximately 60:40 (v/v). The acidic pH ensures that the acidic Nimesulide (pKa ≈ 6.5) and its impurities are in their neutral, more retained form.
Q2: Why is acetonitrile preferred over methanol as the organic modifier for this analysis?
A2: Acetonitrile is often favored due to its lower viscosity, which results in lower backpressure and better column efficiency compared to methanol. It also generally provides different selectivity for closely related compounds. While methanol can be a suitable alternative, acetonitrile often yields sharper peaks and better resolution for Nimesulide and its impurities. The choice between the two should be confirmed during method development.
Q3: What is the significance of controlling the mobile phase pH in this separation?
A3: The pH of the mobile phase is a critical parameter because Nimesulide and some of its impurities are ionizable. The retention of these compounds on a reversed-phase column is highly dependent on their ionization state. Maintaining a consistent pH below the pKa of the analytes ensures they remain in a single, non-ionized form, leading to reproducible retention times and symmetrical peak shapes. A pH drift can cause significant shifts in retention and poor peak symmetry.
Troubleshooting Guide: Mobile Phase Optimization
Issue 1: Poor Resolution Between Nimesulide and this compound
You are observing co-elution or inadequate separation between the main Nimesulide peak and the this compound impurity.
This issue typically stems from insufficient selectivity of the chromatographic system. The mobile phase composition, including the type of organic modifier, buffer pH, and ionic strength, plays a pivotal role in achieving the necessary selectivity.
-
Verify System Suitability: First, ensure your HPLC system is performing optimally. Check for any leaks, ensure the pump is delivering a stable flow, and confirm the detector is functioning correctly.
-
Adjust Organic Modifier Percentage:
-
If the peaks are eluting too quickly, decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 2-3%). This will increase the retention of both compounds, potentially improving resolution.
-
If the peaks are too retained and broad, a slight increase in the acetonitrile percentage might be beneficial.
-
-
Optimize Mobile Phase pH:
-
Small adjustments to the pH can significantly impact selectivity, especially for ionizable compounds. Prepare a series of mobile phases with slightly different pH values (e.g., pH 3.0, 3.2, 3.5) and evaluate the impact on resolution. A systematic approach is crucial.
-
-
Consider a Different Organic Modifier:
-
If adjusting the acetonitrile concentration and pH is insufficient, evaluate methanol as an alternative organic modifier. Prepare a mobile phase with a similar solvent strength to your acetonitrile-based mobile phase and compare the selectivity. Sometimes, the different chemical interactions offered by methanol can provide the necessary resolution.
-
Caption: Key factors that can contribute to retention time instability in HPLC analysis.
References
-
United States Pharmacopeia (USP). Nimesulide Monograph. (Access to the USP-NF online requires a subscription. The general site is provided for reference.) URL: [Link]
-
European Pharmacopoeia (Ph. Eur.). Nimesulide Monograph. (Access to the Ph. Eur. online requires a subscription. The general site is provided for reference.) URL: [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. (This is a foundational text in HPLC and provides in-depth explanations of the principles discussed.) URL: [Link]
minimizing degradation of N-(Methylsulfonyl)-4-(desnitro) Nimesulide during storage
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(Methylsulfonyl)-4-(desnitro) Nimesulide. As a key metabolite of Nimesulide, understanding its stability profile is critical for accurate analytical measurements, formulation development, and toxicological assessments. This document offers troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation during storage and handling, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, characterized by the absence of the nitro group. The stability of this compound is paramount because its degradation can lead to the formation of impurities. These impurities can interfere with analytical quantification, alter pharmacological activity, and introduce potential toxicological risks. Maintaining the compound's integrity is essential for reliable and reproducible research.
Q2: What are the primary chemical groups in this molecule that are susceptible to degradation?
The structure of this compound contains two primary functional groups that are hotspots for chemical instability:
-
Sulfonamide Group (-SO₂NH-): This group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The cleavage of this bond is a common degradation pathway for many sulfonamide-containing drugs.
-
Secondary Amine and Aromatic Ring: The amine and the associated phenoxy ring can be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides, and is often accelerated by exposure to heat or light.
Q3: How does the absence of the nitro group affect its stability compared to the parent Nimesulide?
The "desnitro" modification significantly alters the molecule's stability profile compared to Nimesulide. The nitro group in Nimesulide is a potent chromophore and an electron-withdrawing group. Its absence means that this compound is expected to be less susceptible to photodegradation . However, the removal of this group may slightly alter the susceptibility of the rest of the molecule to hydrolytic or oxidative stress.
Q4: What are the ideal storage conditions for this compound in its solid state?
For optimal stability of solid this compound, the following conditions are recommended:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid high temperatures, as thermal stress can accelerate degradation.
-
Light: Store in light-resistant containers (e.g., amber vials) to protect against potential, albeit reduced, photolytic degradation.
-
Humidity: Store in a desiccated environment to prevent moisture uptake, which can facilitate hydrolytic degradation. Use of a desiccator or containers with tight seals is advised.
Q5: What precautions should I take when preparing solutions of this compound?
When preparing solutions, consider the following to minimize degradation:
-
pH of Solvent: Use buffers in the neutral pH range (pH 6-7.5). Avoid highly acidic or alkaline conditions which can catalyze the hydrolysis of the sulfonamide bond.
-
Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents free from peroxides and metal contaminants that can initiate oxidative degradation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Temperature: Prepare solutions at room temperature and store them refrigerated or frozen. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Appearance of New Peaks in HPLC Chromatogram After Sample Storage
-
Problem: You observe one or more new peaks in your HPLC analysis of a sample that has been stored for a period. This indicates the formation of degradation products.
-
Probable Causes & Solutions:
-
Hydrolytic Degradation:
-
Cause: The most likely cause is the cleavage of the sulfonamide bond, especially if the sample was stored in an unbuffered aqueous solution or at a pH outside the neutral range. This would result in the formation of 4-amino-N-(methylsulfonyl)aniline and a corresponding phenolic byproduct.
-
Troubleshooting Steps:
-
Verify the pH of your sample solution.
-
If possible, re-prepare the sample in a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Perform a forced degradation study by treating a fresh sample with mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) and analyzing by HPLC. Compare the retention times of the resulting peaks with the unknown peaks in your stored sample to confirm identity.
-
-
-
Oxidative Degradation:
-
Cause: Exposure to air (oxygen), trace metals, or light may have caused oxidation of the amine or aromatic ring.
-
Troubleshooting Steps:
-
Protect samples from light by using amber vials or wrapping them in foil.
-
When preparing solutions, use solvents that have been sparged with nitrogen.
-
Consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to the solution if compatible with your downstream analysis.
-
Perform a forced degradation study with an oxidizing agent (e.g., 3% H₂O₂) to see if the resulting degradation peaks match your unknown impurity.
-
-
-
-
Experimental Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Issue 2: Poor Reproducibility in Bioassays or Analytical Measurements
-
Problem: You are experiencing significant variability in quantitative results (e.g., IC50 values, concentration measurements) between experiments run on different days.
-
Probable Causes & Solutions:
-
On-Bench Degradation:
-
Cause: The compound may be degrading in solution during the course of your experiment, especially if assays are run at 37°C for extended periods.
-
Solution: Prepare fresh solutions immediately before each experiment from a solid sample that has been stored correctly. If the experiment is lengthy, run a control sample that is incubated for the full duration and analyze it for degradation at the end.
-
-
Inconsistent Sample Handling:
-
Cause: Different users may be handling the stock solutions differently (e.g., leaving on the bench vs. on ice, exposure to light).
-
Solution: Establish a strict, standardized protocol for sample handling. Store stock solutions frozen in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
-
Adsorption to Container Surfaces:
-
Cause: Highly lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in solution.
-
Solution: Use low-adsorption plasticware or silanized glass vials for storing stock solutions. Include a container rinsing step in your dilution protocol to ensure the transfer of all material.
-
-
-
Logical Flow for Troubleshooting Reproducibility:
Caption: Troubleshooting logic for poor experimental reproducibility.
Part 3: Data & Protocols
Table 1: Recommended Storage Conditions Summary
| State | Temperature | Light | Atmosphere/Humidity | Container | Typical Duration |
| Solid | 2-8°C | Protect from light | Desiccated | Tightly sealed amber glass vial | > 12 months |
| Solid | 20-25°C | Protect from light | Desiccated | Tightly sealed amber glass vial | < 6 months |
| Solution (DMSO) | -20°C or -80°C | Protect from light | Inert gas headspace (optional) | Low-adsorption vial, single-use aliquots | < 3 months |
| Solution (Aqueous Buffer) | 2-8°C | Protect from light | Sterile-filtered | Sterile, single-use aliquots | < 24 hours |
Protocol 1: Standard Procedure for Preparing and Storing Stock Solutions
This protocol is designed to maximize the stability of this compound for routine use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Amber glass vials and low-adsorption polypropylene microcentrifuge tubes
-
Argon or Nitrogen gas cylinder with regulator
-
Pipettes and sterile, low-retention tips
Procedure:
-
Pre-Weighing: Allow the container of solid compound to equilibrate to room temperature for at least 30 minutes in a desiccator before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid compound in a clean, dry weighing vessel.
-
Dissolution: Transfer the solid to an appropriate amber glass vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 1-2 minutes until fully dissolved.
-
Inerting (Optional, for highest stability): Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-20 seconds to displace oxygen. Seal the vial cap immediately and tightly.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in clearly labeled, low-adsorption microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Storage: Store the aliquots in a freezer at -20°C or, for longer-term storage (>3 months), at -80°C.
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly before use. CRITICAL: Do not refreeze any unused portion of the thawed aliquot. Discard it to ensure consistency in future experiments.
References
-
U. A. Deokate, A. A. Gholve, "Development and validation of a stability-indicating RP-HPLC method for the estimation of Nimesulide in bulk and pharmaceutical formulation," Inventi Rapid: Pharm Analysis & Quality Assurance, 2012. [Link]
-
ICH, "Q1A (R2) Stability Testing of New Drug Substances and Products," International Council for Harmonisation, 2003. [Link]
-
ICH, "Q1B Photostability Testing of New Drug Substances and Products," International Council for Harmonisation, 1996. [Link]
Technical Support Center: Matrix Effect Reduction in the Bioanalysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Welcome to the technical support center for the bioanalysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of matrix effects in your analytical methods.
Introduction to the Challenge: The Matrix Effect
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the biological sample.[1] This can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2] Biological matrices like plasma, serum, and urine are complex mixtures containing endogenous components such as phospholipids, salts, and proteins that can interfere with the analysis of target analytes like this compound.[3][4]
Phospholipids are a major contributor to matrix effects, especially in reversed-phase chromatography, as they are strongly retained on hydrophobic columns and can co-elute with the analyte of interest, competing for ionization in the mass spectrometer's source.[5][6] Effective sample preparation is therefore paramount to mitigate these effects and ensure reliable, reproducible data that meets regulatory standards.[7][8]
Troubleshooting Guide: Addressing Specific Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the bioanalysis of this compound.
Issue 1: Poor reproducibility and high variability in analyte response between samples.
Question: My analyte peak areas are inconsistent across different plasma lots, even when spiked at the same concentration. What could be causing this and how can I fix it?
Answer:
This is a classic sign of a significant matrix effect. The variability arises from differences in the composition of the biological matrix between individual sources.[7] Endogenous components, particularly phospholipids, can suppress or enhance the ionization of your analyte, leading to erratic results.[5]
Recommended Actions:
-
Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider moving from a simple protein precipitation (PPT) to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar interferences like salts and some phospholipids.[4] Experiment with different organic solvents and pH adjustments to maximize analyte recovery and minimize matrix components.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing phospholipids.[9] Polymeric mixed-mode or phospholipid removal-specific SPE cartridges are excellent choices.[4]
-
Phospholipid Removal Plates/Cartridges: These are specialized products designed for high-throughput removal of phospholipids, often in a simple pass-through format.[10][11] They can significantly clean up a sample with minimal method development.[10]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[12][13] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte response.[12] For this compound, a deuterated or 13C-labeled analog would be ideal.
-
Chromatographic Optimization: Ensure your chromatographic method separates the analyte from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient that effectively separates your analyte from early-eluting salts and late-eluting phospholipids.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated matrix components, preventing them from entering the mass spectrometer source.
-
Issue 2: Low analyte recovery after sample extraction.
Question: I'm using LLE to extract my analyte, but the recovery is consistently low. How can I improve this?
Answer:
Low recovery in LLE is often due to suboptimal extraction conditions for your specific analyte. The key is to maximize the partitioning of this compound into the organic phase while leaving matrix components behind.
Recommended Actions:
-
pH Adjustment: The ionization state of your analyte is critical for its solubility in the organic solvent. Experiment with adjusting the pH of the aqueous sample. For a neutral compound like this compound, pH adjustment may be less critical than for acidic or basic compounds, but it can still influence the extraction of interfering substances.
-
Solvent Selection: The choice of organic solvent is crucial. Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). A combination of solvents can sometimes improve extraction efficiency.
-
Salting-Out Effect: Adding a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic layer.
-
Extraction Volume and Repetition: Increase the volume of the organic solvent or perform the extraction multiple times with fresh solvent to improve recovery.
Issue 3: Gradual decrease in signal intensity and increased backpressure over an analytical run.
Question: Over the course of a batch of samples, I'm observing a decline in my analyte's signal and the LC system's backpressure is increasing. What's happening?
Answer:
This strongly suggests the accumulation of matrix components, particularly phospholipids, on your analytical column and in the mass spectrometer source.[3][6] This buildup can lead to a progressive loss of sensitivity and can eventually damage the column.
Recommended Actions:
-
Improve Sample Cleanup: As with Issue 1, the primary solution is more effective sample preparation to remove these contaminants before they reach the LC-MS system. Phospholipid removal strategies are highly recommended.[10][11]
-
Guard Column: Use a guard column before your analytical column to trap strongly retained matrix components. This is a cost-effective way to protect your more expensive analytical column.
-
Column Washing: Implement a robust column washing step at the end of each injection or at intervals during the batch. This typically involves a high percentage of a strong organic solvent to elute strongly retained compounds.
-
MS Source Cleaning: If the problem persists, it's likely your MS source is contaminated. Follow the manufacturer's instructions for cleaning the source components.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for reducing matrix effects for this compound?
A1: While the "best" technique can be method-specific, a general hierarchy of effectiveness for removing matrix components is:
Specialized Phospholipid Removal > Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)
For high-throughput applications, specialized phospholipid removal plates offer an excellent balance of cleanup efficiency and ease of use.[10] For methods requiring the highest sensitivity and cleanliness, a well-developed SPE protocol is often the most robust solution.[9]
Q2: How do I quantitatively assess the matrix effect in my method?
A2: The matrix effect should be evaluated during method validation as per regulatory guidelines from agencies like the FDA.[7][14] The most common approach is the post-extraction spike method:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte at a known concentration (e.g., low and high QC levels).
-
Prepare a corresponding neat solution of the analyte in the mobile phase at the same concentration.
-
The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The coefficient of variation (%CV) of the matrix factor across the different sources should be within the acceptance criteria (typically ≤15%).
Q3: Can I just dilute my sample to reduce the matrix effect?
A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this will also dilute your analyte, potentially compromising the sensitivity of your assay. This approach is most suitable when the analyte concentration is high and your instrument is sensitive enough to detect the diluted sample.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A4: While not strictly mandatory in all cases, regulatory bodies strongly recommend using a SIL-IS.[12] A SIL-IS is the most effective tool to compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results.[13][15] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Visualizing the Workflow: Sample Preparation Strategies
The following diagram illustrates the different paths for sample preparation to mitigate matrix effects.
Caption: A flowchart comparing different sample preparation techniques for reducing matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is a rapid method but offers the least cleanup.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate) to adjust pH.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest level of cleanup. The specific sorbent and solvents should be optimized for this compound.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or another suitable organic solvent.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Data Summary Table
The following table provides a hypothetical comparison of the performance of different sample preparation methods. Actual results will vary depending on the specific assay conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 90 - 105 | 75 - 90 | 85 - 100 |
| Matrix Effect (%) | 60 - 120 | 80 - 110 | 95 - 105 |
| Reproducibility (%RSD) | < 15 | < 10 | < 5 |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
References
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. doi: 10.1002/bmc.3686]([Link])
-
Phenomenex. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
- Castoldi, G., et al. (2013). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics.
- Sora, I., et al. (2007). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. Revue Roumaine de Chimie, 52(6), 501-508.
- Shah, J., et al. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects. European Journal of Mass Spectrometry, 25(5), 399-411.
- Carini, M., et al. (1998). Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 201-211.
- Sora, I., et al. (2007). Molecular structures of nimesulide, related metabolites and nitrazepam used as Internal Standard.
- Modhave, Y., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
- Zheng, H., et al. (2016). Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics.
- Baranczewski, P., et al. (2006). Matrix effect elimination during LC-MS/MS bioanalytical method development. Current Pharmaceutical Analysis, 2(3), 287-300.
- Baranczewski, P., et al. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
- Gasanov, D., et al. (2005). Detection of nimesulide metabolites in rat plasma and hepatic subcellular fractions by HPLC-UV/DAD and LC-MS/MS studies. European Journal of Drug Metabolism and Pharmacokinetics, 30(1-2), 127-134.
- Shah, J., et al. (2019). LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects.
- Sora, I., et al. (2007). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis.
- Li, P., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 407(15), 4427-4438.
- Carini, M., et al. (1998). Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. PubMed.
- Moneghini, M., et al. (2007). Supercritical Antisolvent Precipitation of Nimesulide: Preliminary Experiments. Current Drug Delivery, 4(3), 241-248.
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]
-
Genesapiens. (n.d.). This compound 1g. Retrieved from [Link]
- Rapposelli, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics, 7(5), 1871-1876.
Sources
- 1. eijppr.com [eijppr.com]
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
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- 15. Internal Standards in metabolomics - IsoLife [isolife.nl]
Technical Support Center: Refining Purification Techniques for N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Welcome to the technical support center for the purification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this specific Nimesulide analog. The following information is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.
This compound, also known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline, is a known impurity and derivative of Nimesulide.[1][2] Its effective purification is critical for accurate pharmacological studies and for meeting stringent purity requirements in pharmaceutical development. This guide will address common challenges encountered during its purification, primarily focusing on recrystallization and chromatographic methods.
I. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges, especially with sulfonamide derivatives.[3]
Problem 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals.
Q: My compound is forming an oil at the bottom of the flask instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when it comes out of solution above its melting point.[4] This is a common issue with compounds that have relatively low melting points or when the solution is highly supersaturated. The resulting oil is often impure.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The most frequent cause is a solution that is too concentrated and cools too quickly, not allowing sufficient time for crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound.
-
Solution: Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4] The polarity of the solvent system can be fine-tuned to achieve optimal solubility characteristics.
-
-
Presence of Impurities: High levels of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: If the crude product is visibly impure, a preliminary purification step such as column chromatography may be necessary before attempting recrystallization.[4]
-
Problem 2: No Crystal Formation Upon Cooling.
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated and requires initiation of crystallization.
Causality & Solutions:
-
Excess Solvent: If too much solvent was used, the concentration of the compound may be too low for crystals to form even at low temperatures.[4]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid crashing out of the solid.
-
-
Supersaturation: The solution may be in a metastable supersaturated state where the solute concentration is above its normal solubility limit, but crystal nucleation has not yet occurred.[4]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Solution 2: Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound from a previous successful crystallization – into the solution.[5] This provides a template for further crystal growth.
-
Problem 3: Amorphous Powder Formation Instead of Crystalline Solid.
Q: The product crashed out of solution as a fine, amorphous powder, not the desired crystals. How can I obtain a more crystalline product?
A: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[5] This is often due to a solution that is too concentrated or cooled too quickly.
Causality & Solutions:
-
Rapid Cooling: The primary factor is often a rapid temperature drop.
-
Solution: Slow down the cooling process significantly. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to a colder environment like an ice bath.[5] Slower cooling is crucial for growing larger, more ordered crystals.
-
-
Solvent/Anti-Solvent System: This technique can provide more controlled precipitation.
-
Solution: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid.[5] This controlled decrease in solubility encourages gradual crystal growth.
-
Problem 4: Low Recovery of Purified Product.
Q: After filtration, the yield of my purified product is very low. What are the likely causes?
A: Low yield can result from several factors during the recrystallization process.
Causality & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[5]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration to remove insoluble impurities, it will be lost.
-
Solution: Use pre-warmed glassware (funnel and receiving flask) for the hot filtration step and perform the filtration as quickly as possible.[4]
-
-
Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Solution: After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[5]
-
General Recrystallization Protocol for Sulfonamides
This protocol provides a starting point for the recrystallization of this compound.
-
Solvent Selection: Perform small-scale solubility tests with various solvents. Alcohols (ethanol, isopropanol) and their mixtures with water are good starting points for sulfonamides.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.[3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool in an ice bath.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[4]
-
Drying: Dry the crystals to a constant weight.
Visualization of Recrystallization Troubleshooting
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[6]
Problem 1: Poor Separation of the Target Compound from Impurities.
Q: My target compound is co-eluting with impurities. How can I improve the separation?
A: Poor separation is often a result of an inappropriate mobile phase composition or issues with the stationary phase.
Causality & Solutions:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in broad, overlapping bands.
-
Solution: Optimize the mobile phase. For this compound, a common approach is to use silica gel as the stationary phase with a mixture of a nonpolar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol or ethyl acetate).[6] Systematically vary the ratio of these solvents to achieve a good separation, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound on TLC.
-
-
Column Overloading: Applying too much sample to the column can lead to broad bands and poor resolution.
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use 1 g of crude material for every 20-100 g of silica gel, depending on the difficulty of the separation.
-
-
Improper Column Packing: Voids or channels in the stationary phase will lead to uneven flow and band broadening.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the mobile phase before being added to the column, is generally preferred.
-
Problem 2: The Compound is Stuck on the Column.
Q: I can't elute my compound from the column, even with a highly polar mobile phase.
A: This suggests a very strong interaction between your compound and the stationary phase.
Causality & Solutions:
-
Highly Polar Compound on Normal Phase: The sulfonamide groups in your compound can interact strongly with the acidic silanol groups of silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If a pure polar solvent is still ineffective, adding a small amount of a modifier like acetic acid or triethylamine (depending on the nature of your compound) can help to displace the compound from the stationary phase.
-
-
Irreversible Adsorption: In some cases, the compound may be irreversibly adsorbed or may be degrading on the silica gel.
-
Solution: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), where the elution order is inverted.
-
Problem 3: Tailing of the Elution Peak.
Q: The spot for my compound on TLC and the peak in the chromatogram are showing significant tailing.
A: Tailing is often caused by strong interactions between the compound and active sites on the stationary phase or by overloading.
Causality & Solutions:
-
Acidic Nature of Silica Gel: The acidic nature of silica gel can cause tailing with basic compounds. While this compound is not strongly basic, interactions can still occur.
-
Solution: Add a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase to deactivate the acidic sites on the silica gel.
-
-
Sample Overload: As mentioned previously, too much sample can lead to tailing.
-
Solution: Reduce the sample load.
-
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a column of appropriate size with silica gel using a slurry method.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it carefully onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Chromatography Workflow
III. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when working with this compound?
A1: The impurities will largely depend on the synthetic route used to prepare the compound. If it is derived from Nimesulide, potential impurities could include unreacted Nimesulide, the starting material for the desnitro modification, and byproducts of the specific reactions employed. For instance, the synthesis of Nimesulide itself can result in impurities like 4-nitro-2-phenoxyaniline.[7] It is crucial to have analytical data (e.g., HPLC, LC-MS) of your crude material to identify the major impurities to be removed.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying any remaining impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound and can also reveal the presence of impurities. Melting point analysis is a good indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: As with any research chemical, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Q4: Can I use a solvent system other than chloroform and methanol for column chromatography?
A4: Absolutely. The choice of solvent system is highly dependent on the specific impurities present in your crude material. Other common solvent systems for silica gel chromatography of moderately polar compounds include hexane/ethyl acetate and dichloromethane/ethyl acetate. The key is to perform preliminary TLC experiments to find a system that provides good separation between your target compound and the impurities.
Q5: My purified product appears to be polymorphic. How can I control this?
A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides.[5] Different polymorphs can have different physical properties. To control polymorphism, strict standardization of the crystallization conditions is essential. This includes the choice of solvent, the rate of cooling, the temperature, and the degree of agitation. Seeding the solution with a crystal of the desired polymorph can also be an effective control strategy.[5]
IV. Quantitative Data Summary
| Technique | Key Parameters | Recommended Starting Point | Potential Issues |
| Recrystallization | Solvent System | Ethanol/Water or Isopropanol/Water | Oiling out, low yield, amorphous product |
| Cooling Rate | Slow, gradual cooling | Rapid precipitation, impurity inclusion | |
| Column Chromatography | Stationary Phase | Silica Gel | Irreversible adsorption, tailing |
| Mobile Phase | Chloroform/Methanol or Hexane/Ethyl Acetate | Poor separation, co-elution |
V. References
-
Jovanović, B., Vujić, Z., & Radulović, D. (2006). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica, 53(4), 483-487.
-
Prasad, A., Sharma, M., Sharma, P., & Sharma, S. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 771-775.
-
LibreTexts. (2020). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Ulusoy, N., & Gürsoy, A. (2012). N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. Molecules, 17(3), 2948-2956.
-
Semantic Scholar. (2005). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]
-
Maniscalco, C., et al. (2009). Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors. Journal of Medicinal Chemistry, 52(21), 6837-6841.
-
Veeprho. (2023). Navigating the Nimesulide Landscape: Impurities, Efficacy, and Regulatory Status. Retrieved from [Link]
-
MUNI. (2024). Innovation of pharmacopoeial procedures. Determination of nimesulide in drugs by separation methods (HPLC). Retrieved from [Link]
-
IJARSCT. (n.d.). Active Pharmaceutical Ingredient and Impurity Profiling Nimesulide. Retrieved from [Link]
-
ResearchGate. (2020). analytical method development and validation for the impurities of formulated nimesulide granules by rp-hplc method. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N-(4-NITRO-2 PHENOXYPHENYL)-METHANSULPHONAMIDE. Retrieved from
-
ResearchGate. (n.d.). Forced degradation for nimesulide. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF NIMESULIDE IN BULK POWDER AND IN TABLET DOSAGES FORM. Retrieved from [Link]
-
ResearchGate. (2008). Spectrophotometric determination of nimesulide through ion-pair complex formation with hexadecyltrimethylammonium bromide. Retrieved from [Link]
-
Semantic Scholar. (2005). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nimesulide-impurities. Retrieved from [Link]
-
Google Patents. (n.d.). Nimesulide compound and purification method thereof. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubMed. (2019). Nimesulide analogues: From anti-inflammatory to antitumor agents. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
-
PubMed. (n.d.). Photochemical stability of nimesulide. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Google Patents. (n.d.). Sulfonamide purification process. Retrieved from
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Redalyc. (n.d.). Characterization of nimesulide and development of immediate release tablets. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]
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Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
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Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of nimesulide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Google Patents. (n.d.). The synthetic method of 2-phenoxymethanesulfonanilide. Retrieved from
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addressing poor reproducibility in N-(Methylsulfonyl)-4-(desnitro) Nimesulide experiments
Technical Support Center: N-(Methylsulfonyl)-4-(desnitro) Nimesulide Experiments
A Guide to Enhancing Experimental Reproducibility
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving this compound. Poor reproducibility can stem from a variety of factors, from the inherent properties of the small molecule to subtle variations in experimental protocols.[1][2][3][4][5] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve consistent and reliable results.
The compound , this compound, is understood to be a derivative of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[6][7][8] Specifically, it is recognized as an impurity or metabolite where the nitro group of Nimesulide is absent.[9] The principles and challenges discussed here are largely applicable to Nimesulide and its analogues.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides rapid answers to common issues. For more detailed explanations, please refer to the in-depth guides that follow.
Q1: My compound is not dissolving properly in my aqueous assay buffer. What should I do? A: This is a common issue as Nimesulide and its derivatives have very low water solubility (around 10 µg/mL).[10] For in vitro experiments, first, dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[11][12] Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting your biological system.[13] We do not recommend storing aqueous solutions for more than a day.[11]
Q2: I'm observing high variability between my experimental replicates. What's the most likely cause? A: High variability can arise from several sources. The most common culprits are inconsistent compound solubility (precipitation in wells), cell-based issues (uneven cell seeding, variable cell health), or procedural inconsistencies (pipetting errors, timing variations).[1] Start by verifying your compound preparation and cell handling techniques.
Q3: The biological activity of my compound seems to decrease over time, even when stored as a stock solution. Is it unstable? A: Yes, this is possible. Nimesulide is known to be susceptible to degradation under certain conditions, including exposure to light (photodegradation) and changes in pH.[14][15] Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[13]
Q4: I'm seeing different results with a new batch of the compound from my supplier. Why? A: Batch-to-batch variability can be due to differences in purity, the presence of different polymorphs (crystal forms), or degradation during shipping or storage.[10] It is crucial to obtain a Certificate of Analysis (CoA) for each new batch and, if possible, perform your own quality control checks, such as HPLC, to confirm purity and identity.[16]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common experimental issues.
Guide 1: Compound Integrity, Solubility, and Storage
The physical and chemical state of your compound is the foundation of a reproducible experiment.
Q5: How can I be certain that the this compound I'm using is pure and stable?
-
Expertise & Experience: The identity and purity of your starting material are paramount. Without this confirmation, any downstream result is questionable.
-
Trustworthiness: A self-validating system starts with well-characterized reagents.
-
Source Verification: Always purchase compounds from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR analysis).[13]
-
Storage Conditions: Upon receipt, verify that the compound has been stored according to the manufacturer's recommendations (e.g., -20°C, desiccated, protected from light).[13] Nimesulide is a yellowish crystalline solid.[17]
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[13] Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[11]
-
Stability Considerations: Nimesulide is known to degrade when exposed to UV light.[14][15] It is also susceptible to degradation in both acidic and alkaline conditions.[15] Therefore, all handling should be done with minimal light exposure, and the pH of your final assay buffer should be considered.
-
Q6: What is the best practice for preparing and using solutions to avoid solubility-related artifacts?
-
Expertise & Experience: Nimesulide is a BCS Class II drug, meaning it has high permeability but low solubility, making its dissolution a rate-limiting step for activity.[10] In in vitro assays, if the compound precipitates, its effective concentration is unknown, leading to poor dose-response curves and high variability.
-
Trustworthiness: Visual inspection for precipitation is a critical but often overlooked quality control step.
| Solvent | Reported Solubility of Nimesulide | Common Use |
| Water | ~0.01 mg/mL (practically insoluble)[10] | Not recommended for primary stock |
| Ethanol | ~1 mg/mL[11] | Stock solution, but may have higher cellular toxicity than DMSO |
| DMSO | ~15-30 mg/mL[11][17] | Recommended for high-concentration stock solutions |
| Polyethylene Glycol (PEG 300/400) | >70 mg/mL[18][19] | Often used in in vivo formulations |
-
Protocol for Solubility Check: Before starting a large experiment, perform a simple solubility test. Prepare your highest intended concentration in the final assay medium. Incubate it under the same conditions as your experiment (e.g., 1-2 hours at 37°C) and then visually inspect for any precipitate against a dark background.[13]
Guide 2: In Vitro Assay Optimization
Reproducibility in cell-based or biochemical assays requires careful control of multiple variables.
Q7: My dose-response curve is flat or shows inconsistent inhibition in a COX-2 enzyme assay. What should I check?
-
Expertise & Experience: Nimesulide is a selective COX-2 inhibitor.[20][21] A lack of activity could point to issues with the enzyme, the substrate, or the inhibitor itself. The desnitro-metabolite may have different activity compared to the parent compound.
-
Trustworthiness: A robust assay includes positive and negative controls to validate that the system is working as expected.
Caption: Systematic workflow for troubleshooting a failed enzyme inhibition assay.
-
Protocol Steps to Verify:
-
Positive Control: Run a known, potent COX-2 inhibitor (e.g., Celecoxib) in parallel. If this also fails, the problem is likely with your enzyme or assay setup.
-
Enzyme Activity: Ensure your enzyme is active. Thaw fresh aliquots and handle them according to the supplier's data sheet.
-
Pre-incubation: Many inhibitors require a pre-incubation period with the enzyme before adding the substrate (e.g., arachidonic acid) to allow for binding. Check the literature or supplier notes for optimal pre-incubation times.[22]
-
Q8: I'm performing a cell viability assay (e.g., MTT, MTS) and see high cytotoxicity, even at low concentrations, or high well-to-well variability.
-
Expertise & Experience: Unexplained cytotoxicity can be an artifact of the compound or the assay itself. Nimesulide has been shown to induce apoptosis and cell cycle arrest in some cancer cell lines, but this is typically at micromolar concentrations (e.g., 50-400 µM).[23]
-
Trustworthiness: Always include a "vehicle-only" control to assess the toxicity of your solvent (e.g., DMSO) and a "no-cell" control to check for background signal.
Caption: Key areas influencing the outcome of cell-based viability assays.
-
Troubleshooting Checklist:
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic to your specific cell line (usually ≤0.5%). Run a dose-response curve for your vehicle alone.
-
Compound Precipitation: As mentioned, precipitation can cause erratic results. Visually inspect your plates under a microscope before adding viability reagents.
-
Cell Seeding: Use a cell counter for accurate seeding. Inconsistent cell numbers at the start of the experiment are a major source of variability.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data or ensure they are properly humidified.
-
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a small molecule stock solution.
Materials:
-
This compound (Molecular Weight to be confirmed by user, assuming ~308.31 g/mol based on Nimesulide[7])
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube wrapped in foil
-
Argon or Nitrogen gas source (optional but recommended)
Procedure:
-
Calculation: To make a 10 mM solution, you need 0.01 moles per liter. For 1 mL (0.001 L), you need 0.00001 moles.
-
Weight (mg) = Moles × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Weight (mg) = 0.00001 mol × 308.31 g/mol × 1000 mg/g = 3.08 mg
-
-
Weighing: Carefully weigh out approximately 3.08 mg of the compound into the amber vial. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO to add.
-
Volume (mL) = [Weight (mg) / 308.31 ( g/mol )] / 10 (mmol/L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Storage: If desired, briefly flush the headspace of the vial with inert gas.[11] Store at -20°C or -80°C. Aliquot into smaller volumes for single use to prevent multiple freeze-thaw cycles.[13]
Protocol 2: General Cell Viability (MTT) Assay Workflow
This protocol provides a template for assessing the effect of the compound on cell proliferation.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 4,000 cells/well) and allow them to adhere overnight.[23]
-
Compound Treatment:
-
Prepare serial dilutions of your compound stock solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[23]
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[23]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
References
-
Nimesulide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Bernareggi, A. (2001). Clinical pharmacokinetics and metabolism of nimesulide. Clinical Pharmacokinetics, 40(10), 795-806.
-
Pharmacology of Nimesulide (Nemsid P) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. Retrieved January 16, 2026, from [Link]
-
Bernareggi, A. (2001). Clinical pharmacokinetics and metabolism of nimesulide. R Discovery. Retrieved January 16, 2026, from [Link]
- Sancodi, A., et al. (2003). Photochemical stability of nimesulide. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 827-32.
- Davis, R., & Brogden, R. N. (1994). Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Clinical Pharmacokinetics, 26(6), 432-454.
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Nimesulide Solubility. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Characterization of nimesulide and development of immediate release tablets. (2015). Redalyc. Retrieved January 16, 2026, from [Link]
-
Nimesulide | C13H12N2O5S | CID 4495. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
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Solubilization of nimesulide; Use of co-solvents. (2003). ResearchGate. Retrieved January 16, 2026, from [Link]
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8 Tips to Improve Your Research Reproducibility. (2021, January 25). ResearchGate. Retrieved January 16, 2026, from [Link]
- Seedher, N., & Kaur, J. (2003). Solubilization of Nimesulide; Use of Co-solvents. Indian Journal of Pharmaceutical Sciences, 65(3), 283-286.
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Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science (COS). Retrieved January 16, 2026, from [Link]
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6 Simple Rules to Ensure Efficiency and Data Integrity. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]
-
Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. (2020). MDPI. Retrieved January 16, 2026, from [Link]
-
Nimesulide Induced Histopathological Changes in the Vas Deferens of Mice. (2013). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Improving Reproducibility and Replicability in Research. (2019). NCBI - NIH. Retrieved January 16, 2026, from [Link]
-
Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line. (2005). World Journal of Gastroenterology. Retrieved January 16, 2026, from [Link]
-
Ten simple rules for implementing open and reproducible research practices after attending a training course. (2023). PLOS Computational Biology. Retrieved January 16, 2026, from [Link]
-
This compound | C14H15NO5S2 | CID 71771972. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Determination of Nimesulide in Pharmaceutical formulations and in Human serum by Reverse-Phase High Performance Liquid Chromatography. (n.d.). International Journal of ChemTech Research. Retrieved January 16, 2026, from [Link]
-
This compound-d5. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Central components of the analgesic/antihyperalgesic effect of nimesulide: studies in animal models of pain and hyperalgesia. (2003). CNS Drugs. Retrieved January 16, 2026, from [Link]
-
Comparative in vitro evaluation of nimesulidecontaining preparations on the Italian market. (2003). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimization and troubleshooting of preparative liquid chromatography using statistical design of experiments: Four small-molecule case studies. (2022). Journal of Chromatography A. Retrieved January 16, 2026, from [Link]
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This compound-d5. (n.d.). BioOrganics. Retrieved January 16, 2026, from [Link]
-
ASSAY OF NIMESULIDE BY ION ASSOCIATION TITRATION. (2008). Farmacia Journal. Retrieved January 16, 2026, from [Link]
-
Comparative in vitro evaluation of nimesulide-containing preparations on the Italian market. (2003). Pharmazie. Retrieved January 16, 2026, from [Link]
-
IN VITRO PARAMETERS OF VARIOUS BRANDS OF NIMESULIDE TABLETS. (2003). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nimesulide – A Drug to be Banned completely. (2014). Asian Journal of Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Nimesulide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Design and content determination of nimesulide injectable formulation. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Determination of nimesulide in pharmaceutical and biological samples by a spectrophotometric method assisted with the partial least square. (2013). Journal of the Iranian Chemical Society. Retrieved January 16, 2026, from [Link]
-
In vitro and in vivo evaluation of nimesulide lyophilized orally disintegrating tablets. (2010). International Journal of Pharmaceutics. Retrieved January 16, 2026, from [Link]
-
In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation. (2013). Chemical Research in Toxicology. Retrieved January 16, 2026, from [Link]
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- 23. Nimesulide inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
interference removal in spectroscopic analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Welcome to the technical support center for the spectroscopic analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the quantification of this specific impurity or metabolite of Nimesulide. As your dedicated application scientist, I've structured this guide to move from common, quickly-resolved questions to deeper, protocol-driven troubleshooting for more complex interference challenges. Our focus is not just on what to do, but why you're doing it, ensuring a robust and self-validating analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during method development for this compound.
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulde.[1] The primary analytical challenge stems from its structural similarity to the parent drug and other related substances, leading to potential spectroscopic interference. Furthermore, when analyzing it in biological fluids, endogenous materials can interfere with quantification, a phenomenon known as the "matrix effect".[2]
Q2: I'm using UV-Vis spectrophotometry. At what wavelength should I measure this compound?
A2: Unlike the parent drug Nimesulide, which has a strong chromophore in its 4-nitro group and absorbs at higher wavelengths (e.g., ~397 nm in basic media), the 'desnitro' version lacks this group.[3] You should expect a significant hypsochromic shift (shift to a shorter, lower wavelength) in its maximum absorbance (λmax). A full UV scan (e.g., 200-400 nm) of an isolated standard is essential to determine the optimal wavelength. Expect the λmax to be closer to that of the phenoxymethanesulfonanilide backbone, likely in the 220-240 nm range.
Q3: My placebo (formulation without the active ingredient) shows significant absorbance at my target wavelength. What's causing this?
A3: This is a classic case of excipient interference. Many inactive ingredients used in tablets and capsules, such as binders or coloring agents like titanium dioxide, can absorb UV light or cause light scattering, leading to a high background signal.[4][5] Direct spectrophotometry may not be suitable without effective sample cleanup or the use of more advanced correction techniques.
Q4: In my LC-MS/MS analysis, the signal for my analyte is much lower when I use a plasma sample compared to a pure standard in solvent. What is happening?
A4: This phenomenon is likely ion suppression, a major component of the matrix effect in mass spectrometry.[2][6] Co-eluting endogenous compounds from the plasma (e.g., phospholipids, salts) can compete with your analyte for ionization in the MS source, reducing its signal intensity and compromising accuracy.[7] Proper sample preparation is critical to remove these interfering components.
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, structured approaches to resolving persistent interference issues.
Guide 1: Resolving Spectral Overlap in Pharmaceutical Formulations
The most common interference in a drug product is the parent API, Nimesulide. Due to their structural similarity, their absorption spectra may overlap, making direct quantification impossible.
Direct UV-Vis spectrophotometry relies on the Beer-Lambert law, which is additive.[8] If both Nimesulide and its desnitro impurity absorb light at the analytical wavelength, the total absorbance will be a sum of both contributions, leading to an overestimation of the impurity. Our goal is to isolate the signal of the target analyte.
Sources
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- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. (2003) | Bogdan K. Matuszewski | 5047 Citations [scispace.com]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for N-(Methylsulfonyl)-4-(desnitro) Nimesulide
This guide provides a comprehensive framework for the validation of an analytical method for N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a potential impurity or related substance of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2][3][4][5][6] In pharmaceutical quality control, the robust validation of analytical procedures is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy.[7] The objective of this process is to provide rigorous, documented evidence that a method is fit for its intended purpose.[8][9][10]
This document is structured to provide both the theoretical basis and practical application of method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10] We will compare two potential Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, the predominant technique for this type of analysis, to illustrate key performance differences and inform method selection.[1][11][12][13]
Foundational Strategy: Method Selection and Validation Workflow
The quantification of impurities requires a highly sensitive and selective analytical approach. RP-HPLC with UV detection is the industry standard for this application due to its ability to separate structurally similar compounds.[1][2] The validation process follows a systematic workflow to test and verify the method's performance characteristics.
Caption: High-level workflow for analytical method validation.
Comparative Methodologies
For this guide, we will evaluate two hypothetical RP-HPLC methods for the analysis of this compound. The primary difference lies in the column chemistry and mobile phase composition, choices that directly impact selectivity and run time.
| Parameter | Method A (Conventional) | Method B (High-Throughput) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 4.6 mm, 2.7 µm (Superficially Porous) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (35:65 v/v)[2] | Acetonitrile:Water with 0.1% Formic Acid (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 230 nm[1][2] | 230 nm |
| Column Temp. | 30°C[2] | 40°C[1] |
| Injection Vol. | 10 µL | 5 µL |
| Expected RT | ~8.5 min | ~2.5 min |
Validation Parameter Deep-Dive: Protocols & Comparative Analysis
The following sections detail the experimental protocols for each validation parameter and present a comparative analysis of the performance of Method A and Method B using realistic, hypothetical data.
Specificity (Selectivity)
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, or placebo components.[8][10][14][15] It is arguably the most critical parameter for an impurity method, as it ensures the reported value is solely from the analyte of interest.
Experimental Protocol:
-
Solution Preparation: Prepare separate solutions of diluent (blank), placebo, Nimesulide API, this compound standard, and a "spiked" sample containing the placebo, API, and the target impurity.
-
Forced Degradation: Subject the Nimesulide API to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 30% H₂O₂, heat) to generate potential degradation products.[16]
-
Analysis: Inject all solutions and analyze the chromatograms to ensure that the peak for this compound is well-resolved from all other peaks (blank, placebo, API, and degradants).
-
Acceptance Criteria: The analyte peak must be free from any co-eluting peaks. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity. Resolution between the analyte peak and the closest eluting peak should be > 2.0.
Comparative Analysis: Both methods demonstrated specificity. However, Method B, with its different mobile phase pH and higher efficiency column, provided superior resolution between the target analyte and a key degradation product formed under oxidative stress.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. This confirms that the method can provide accurate results across a defined concentration range.[14] For an impurity, this range must, at a minimum, span from the limit of quantitation (LOQ) to 120% of the impurity specification limit.[10]
Experimental Protocol:
-
Prepare a stock solution of the this compound standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the expected LOQ to 120% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.12%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% of the test concentration.
Comparative Data Summary:
| Parameter | Method A | Method B |
| Range Tested | 0.1 - 2.0 µg/mL | 0.1 - 2.0 µg/mL |
| Correlation (r²) | 0.9991 | 0.9996 |
| Slope | 45,870 | 51,230 |
| Y-Intercept | 1,520 | 980 |
Both methods show excellent linearity. Method B has a slightly higher correlation coefficient and a lower y-intercept, suggesting marginally better performance at the lower end of the range.
Accuracy (as % Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value.[7][14] In impurity analysis, it is typically determined by spiking a sample matrix (like a placebo or the bulk drug) with a known quantity of the impurity and measuring the recovery.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a solution containing the API and/or placebo).
-
Spike the matrix with the impurity standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[10]
-
Analyze the samples and calculate the percentage of the impurity that was recovered.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Comparative Data Summary:
| Spiking Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) |
| 50% Level | 97.5% ± 1.2% | 99.1% ± 0.8% |
| 100% Level | 98.2% ± 0.9% | 100.5% ± 0.6% |
| 150% Level | 101.5% ± 1.1% | 101.0% ± 0.5% |
Method B demonstrates slightly better accuracy and significantly better precision (lower RSD) in its recovery, indicating it is more reliable for quantitative purposes.
Precision
Causality: Precision reflects the degree of scatter between a series of measurements from the same homogeneous sample.[15] It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability within the same lab).[10]
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare six independent test samples of the API spiked with the impurity at the 100% specification level. Analyze these samples on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD for each set of six measurements and for all twelve measurements combined.
-
Acceptance Criteria: The %RSD should not be more than 10.0% for an impurity at the specification limit.
Comparative Data Summary:
| Parameter | Method A (%RSD) | Method B (%RSD) |
| Repeatability (n=6) | 2.5% | 1.8% |
| Intermediate Precision (n=12) | 3.1% | 2.2% |
Both methods meet the acceptance criteria, but Method B is demonstrably more precise.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with suitable precision and accuracy.[8][14] These are critical parameters for ensuring trace-level impurities can be reliably controlled.
Experimental Protocol:
-
Approach: The signal-to-noise (S/N) ratio method is commonly used.
-
Prepare progressively more dilute solutions of the impurity standard.
-
Inject them until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy (% Recovery 80-120%).
Comparative Data Summary:
| Parameter | Method A | Method B |
| LOD (S/N ≈ 3) | 0.03 µg/mL | 0.02 µg/mL |
| LOQ (S/N ≈ 10) | 0.10 µg/mL | 0.07 µg/mL |
Method B's higher sensitivity is reflected in its lower LOD and LOQ values.
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations to the method parameters.[10][14] It provides confidence that minor day-to-day fluctuations will not adversely affect the results.
Experimental Protocol:
-
Prepare a system suitability solution and a test sample.
-
Analyze the samples while making small, deliberate changes to the chromatographic conditions. Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) must still pass, and the quantitative result of the test sample should not change significantly from the nominal conditions.
Comparative Analysis: Method A showed sensitivity to changes in mobile phase pH, with a significant shift in retention time. Method B, using a formic acid modifier, was more robust against small variations in mobile phase preparation.[13]
Caption: Interrelationship of core analytical validation parameters.
Recommended Final Method Protocol (Method B)
Based on its superior precision, accuracy, sensitivity, and robustness, Method B is recommended for routine quality control analysis.
-
Column: C18, 50 x 4.6 mm, 2.7 µm (Superficially Porous Particle)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (45:55 v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
System Suitability Criteria:
-
Standard Injections (n=5): %RSD of peak area ≤ 2.0%
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Conclusion
This guide has comparatively evaluated two RP-HPLC methods for the quantitative determination of this compound. The validation data clearly indicates that Method B , which utilizes a modern, superficially porous column and a simplified mobile phase, provides a more rapid, sensitive, precise, and robust analysis compared to the conventional method.[17] Its adoption is justified by its superior performance across all critical validation parameters, ensuring reliable data for product quality and regulatory submission. The validation process, grounded in the ICH Q2(R1) framework, confirms that the method is unequivocally fit for its intended purpose.[9][10]
References
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
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ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
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Development and validation method for the determination of related substances in nimesulide granules for oral suspension. (2022). Pharmacia. [Link]
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Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. (2012). Acta Chimica Slovenica. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Development and Validation of a High-Performance Liquid Chromatographic Method for Analysis of Nimesulide Residues on Manufacturing Equipment Surfaces. (2012). ResearchGate. [Link]
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Analytical method development and validation for the impurities of formulated nimesulide granules by rp-hplc method. (2020). ResearchGate. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
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Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
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Development and validation of a high-performance liquid chromatographic method for analysis of nimesulide residues on manufacturing equipment surfaces. (2012). AKJournals. [Link]
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Development and Validation of RP-HPLC Method for Simultaneous Estimation of Nimesulide and Diclofenac Sodium in tablet Dosage Form. (2017). International Journal for Research in Management and Pharmacy. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
-
Development and Validation of Analytical Methods for Simultaneous Estimation of Nimesulide and Pantoprazole in Synthetic Mixture. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
Stability-Indicating HPLC Method for Determination of Nimesulide in Bulk Powder and in Tablet Dosages Form. (2015). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
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Validated high-throughput HPLC assay for nimesulide using a short monolithic column. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Simultaneous RP-HPLC Determination of Nimesulide and Paracetamol in Tablets. (2007). Indian Journal of Pharmaceutical Sciences. [Link]
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Simple and rapid RP-HPLC determination of nimesulide in tablets. (2021). The Pharma Innovation. [Link]
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This compound-d5. Pharmaffiliates. [Link]
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comparing the biological activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide and Nimesulide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimesulide, a member of the sulfonanilide class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been a subject of extensive research due to its distinct pharmacological profile.[1][2] It is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3][4] The metabolism of Nimesulide in the body leads to the formation of various byproducts, including its primary active metabolite, 4'-hydroxynimesulide.[1][5] Among other substances related to Nimesulide is N-(Methylsulfonyl)-4-(desnitro) Nimesulide, which is identified as an impurity in pharmaceutical formulations.[6] This guide provides a detailed comparison of the biological activities of Nimesulide and this compound, drawing upon available experimental data to elucidate their mechanisms of action and pharmacological effects.
Nimesulide: A Multifaceted Anti-Inflammatory Agent
Nimesulide exerts its therapeutic effects through a complex mechanism of action that extends beyond the simple inhibition of prostaglandin synthesis.[5] Its primary and most well-characterized action is the preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation.[3][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4]
The anti-inflammatory, analgesic, and antipyretic properties of Nimesulide have been demonstrated in numerous animal models and clinical trials.[7] Beyond its impact on prostaglandin production, Nimesulide has been shown to modulate the activity of various inflammatory mediators. These multifaceted actions include:
-
Inhibition of Neutrophil Oxidative Burst: Nimesulide can curb the release of reactive oxygen species from activated neutrophils, mitigating oxidative stress at the site of inflammation.
-
Modulation of Cytokine Release: It has been observed to reduce the release and action of pro-inflammatory cytokines.[8]
-
Histamine Release Inhibition: Nimesulide can decrease the release of histamine from mast cells, a key event in allergic and inflammatory reactions.[8]
-
Cartilage-Degrading Enzyme Inhibition: It has been shown to inhibit the release of enzymes that contribute to the degradation of cartilage.[8]
The following diagram illustrates the primary mechanism of action of Nimesulide in the inflammatory pathway.
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A Comparative Guide to the Cross-Reactivity Profile of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cross-reactivity potential of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a known impurity and metabolite of the selective COX-2 inhibitor, Nimesulide. In the landscape of non-steroidal anti-inflammatory drug (NSAID) development and safety assessment, understanding the potential for hypersensitivity reactions is paramount. This document outlines the scientific rationale and detailed experimental protocols for characterizing the immunopharmacological profile of this compound in comparison to its parent drug and other benchmark NSAIDs.
Introduction: The Imperative of Cross-Reactivity Assessment
Nimesulide is a preferential cyclooxygenase-2 (COX-2) inhibitor, a property that generally confers a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] However, like many NSAIDs, Nimesulide has been associated with hypersensitivity reactions, the mechanisms of which can be complex and multifactorial.[3][4] These reactions are broadly categorized into two types: immunological (IgE or T-cell mediated) and non-immunological (pharmacological), with the latter often involving the inhibition of COX-1 and subsequent dysregulation of the arachidonic acid pathway.[5][6]
The subject of this guide, this compound, is a significant impurity of Nimesulide.[7][8] Its structural similarity to the parent compound necessitates a thorough investigation of its potential to elicit cross-reactive hypersensitivity in individuals sensitized to Nimesulide or other NSAIDs. The absence of the nitro group, a moiety sometimes implicated in the formation of reactive metabolites, makes its safety profile an area of keen interest.[9] This guide proposes a logical, evidence-based approach to studying its cross-reactivity.
Comparative Compounds: Establishing a Framework for Analysis
To contextualize the cross-reactivity profile of this compound, a carefully selected panel of comparator compounds is essential. This panel should represent the spectrum of COX selectivity and known hypersensitivity potential.
-
This compound: The compound of interest.
-
Nimesulide: The parent drug, a preferential COX-2 inhibitor.
-
Aspirin (Acetylsalicylic Acid): A non-selective COX inhibitor, the archetypal NSAID known to induce cross-reactive hypersensitivity.[3]
-
Celecoxib: A highly selective COX-2 inhibitor, generally considered a safer alternative in patients with cross-reactive NSAID hypersensitivity.[10][11][12]
Experimental Workflows for Cross-Reactivity Assessment
A multi-pronged experimental approach is required to build a comprehensive cross-reactivity profile. This involves assessing the compound's intrinsic pharmacological activity on the COX enzymes and its ability to trigger cellular responses in sensitized individuals.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The first step is to determine the compound's inhibitory activity against COX-1 and COX-2, as this is fundamental to predicting its potential for pharmacological cross-reactivity.
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition and calculate the COX-2 selectivity index.
Methodology: Human Whole Blood Assay [13][14]
-
Blood Collection: Obtain fresh venous blood from healthy volunteers who have abstained from NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot whole blood and incubate with a range of concentrations of this compound, Nimesulide, Aspirin, and Celecoxib.
-
Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
Centrifuge to obtain serum and quantify TXB2 levels using a validated ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot whole blood and incubate with the test compounds.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C to allow for prostaglandin E2 (PGE2) synthesis.
-
Centrifuge to obtain plasma and quantify PGE2 levels by ELISA.
-
-
Data Analysis: Calculate the IC50 for each compound against both enzymes. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Expected Insights: This assay will quantitatively position this compound on the spectrum of COX selectivity, providing a foundational piece of data for predicting its cross-reactivity potential.
Diagram 1: COX Inhibition Assay Workflow
Caption: Workflow for determining COX-1/COX-2 selectivity.
Cellular Assays for Hypersensitivity Potential
In vitro cellular assays using blood from NSAID-hypersensitive patients can provide direct evidence of a compound's ability to trigger an adverse cellular response.
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63) on the surface of basophils following exposure to an allergen or sensitizing drug.[5][15][16]
Objective: To assess the ability of this compound to activate basophils from patients with a confirmed history of NSAID hypersensitivity.
Methodology: [17]
-
Patient Recruitment: Recruit patients with a well-characterized history of NSAID-induced urticaria/angioedema or anaphylaxis, confirmed by oral provocation tests where ethically feasible.
-
Blood Sampling: Collect heparinized whole blood from patients and healthy controls.
-
Stimulation: Incubate blood samples with a range of concentrations of this compound and the comparator compounds. Include a positive control (anti-IgE antibody) and a negative control (buffer).
-
Staining: Stain the cells with fluorescently labeled antibodies against a basophil identification marker (e.g., CCR3) and an activation marker (e.g., CD63).
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive cells.
-
Data Analysis: A positive response is typically defined as a stimulation index (SI) ≥ 2 (ratio of the percentage of activated basophils with the drug to the percentage with the negative control) and a percentage of CD63+ basophils above a defined cutoff (e.g., >5%).[17]
Expected Insights: This test will indicate whether the compound can trigger IgE-mediated or pseudo-allergic basophil degranulation, providing a direct measure of its potential to cause immediate hypersensitivity reactions.
Inhibition of COX-1 by NSAIDs can shunt the arachidonic acid metabolism towards the 5-lipoxygenase pathway, leading to an overproduction of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of bronchoconstriction and vascular permeability.[18][19]
Objective: To measure the release of LTC4 from peripheral blood leukocytes of NSAID-sensitive individuals upon stimulation with the test compounds.
-
Leukocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or total leukocytes from NSAID-sensitive patients and controls.
-
Stimulation: Incubate the isolated cells with the test compounds at various concentrations.
-
Supernatant Collection: After incubation, centrifuge the samples and collect the supernatants.
-
LTC4 Quantification: Measure the concentration of LTC4 in the supernatants using a competitive ELISA.
-
Data Analysis: Compare the amount of LTC4 released in the presence of each compound to the baseline release (negative control). A significant increase in LTC4 production indicates a positive response.
Expected Insights: This assay directly probes the mechanism of COX-1 inhibition-induced hypersensitivity, which is common in cross-reactive individuals.
Diagram 2: Cellular Hypersensitivity Testing Workflow
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comparative efficacy of N-(Methylsulfonyl)-4-(desnitro) Nimesulide with other COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comparative analysis of the efficacy of various COX-2 inhibitors, with a specific focus on the nimesulide class of compounds.
While the topic of interest is the comparative efficacy of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a comprehensive search of the scientific literature reveals a notable lack of pharmacological data for this specific derivative. It is primarily referenced as an impurity or a labeled compound for analytical purposes. Therefore, this guide will focus on the well-characterized parent drug, nimesulide, and its principal active metabolite, 4-hydroxynimesulide, in comparison to other prominent COX-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. This approach allows for a robust, evidence-based comparison within the field of selective COX-2 inhibition.
The Mechanism of Action: Selective Inhibition of COX-2
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins that mediate pain and inflammation.[2]
Selective COX-2 inhibitors are designed to preferentially target COX-2, thereby reducing inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with COX-1 inhibition.[1] Nimesulide is considered a preferential COX-2 inhibitor, exhibiting a complex mechanism of action that also includes the modulation of other inflammatory mediators.[3]
Caption: The cyclooxygenase (COX) pathway and the site of action for selective COX-2 inhibitors.
Comparative In Vitro Efficacy: A Quantitative Analysis
The primary measure of a COX-2 inhibitor's selectivity is the ratio of its 50% inhibitory concentration (IC50) for COX-1 versus COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the reported IC50 values for nimesulide, its major metabolite, and other COX-2 inhibitors from human whole blood assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Nimesulide | 7.9 | 0.8 | 9.875 | [4] |
| 4-Hydroxynimesulide | 10.7 | 1.2 | 8.917 | [4] |
| Celecoxib | 7.6 | 0.8 | 9.5 | [5] |
| Rofecoxib | 19 | 0.53 | 35.85 | [5] |
| Etoricoxib | 106 | 1.0 | 106 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from human whole blood assays for a consistent comparison.
Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the anti-inflammatory activity of new compounds. The following table presents the effective dose required to produce a 50% reduction in paw edema (ED50) for various NSAIDs.
| Compound | ED50 (mg/kg, p.o.) | Reference(s) |
| Nimesulide | 1.0 | [6] |
| Indomethacin | 3.2 | [7] |
| Diclofenac | 5.0 | [8] |
| Celecoxib | 3.0 | [9] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This protocol is a self-validating system for determining the inhibitory potency and selectivity of a test compound on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
1. Rationale and Causality: The human whole blood assay is considered a gold standard for assessing COX inhibition as it measures the enzyme activity in its natural cellular environment, providing a more clinically relevant assessment of potency and selectivity compared to purified enzyme assays.
2. Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle control (DMSO).
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) synthesis, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Quantify TXB2 levels using a validated ELISA or LC-MS/MS method.
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle control.
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify prostaglandin E2 (PGE2) levels using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro human whole blood COX-1 and COX-2 inhibition assays.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol provides a robust in vivo model for evaluating the anti-inflammatory efficacy of test compounds.
1. Rationale and Causality: Carrageenan injection into the rat paw induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandin synthesis, making it a suitable model for evaluating the efficacy of COX inhibitors.
2. Step-by-Step Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 5 mg/kg)
-
Test compound groups (at least 3 doses)
-
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Determine the ED50 value of the test compound by plotting the percentage inhibition against the logarithm of the dose.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model in rats.
Conclusion
This guide provides a comparative overview of the efficacy of nimesulide and its primary metabolite in relation to other established COX-2 inhibitors. The data presented, derived from standardized in vitro and in vivo models, offer a quantitative basis for evaluating the relative potency and selectivity of these compounds. While a direct comparison involving this compound is not feasible due to the absence of pharmacological data, the information compiled herein serves as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development. The detailed experimental protocols provide a framework for conducting further comparative studies and elucidating the nuanced pharmacological profiles of novel COX-2 inhibitors.
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A Comparative Guide to the Validation of N-(Methylsulfonyl)-4-(desnitro) Nimesulide as a Novel Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a metabolite of the selective COX-2 inhibitor Nimesulide, and evaluates its potential as a clinical biomarker. We will explore the underlying pharmacology, compare it with existing biomarkers, and detail the necessary validation protocols to establish its clinical utility.
Introduction: The Need for Precise Biomarkers in COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) are widely prescribed for their anti-inflammatory, analgesic, and antipyretic properties.[1] Nimesulide, a member of this class, is effective in treating a variety of painful and inflammatory conditions.[1][2] However, its use has been associated with concerns regarding hepatotoxicity, which has led to its withdrawal from the market in several countries.[3] This underscores the critical need for reliable biomarkers to monitor drug efficacy and predict adverse events, thereby personalizing therapy and improving patient safety.
The metabolic profile of a drug can offer valuable insights into its pharmacodynamics and potential for toxicity. This compound is a metabolite of Nimesulide, and its quantification could potentially serve as a biomarker for therapeutic efficacy or as an early warning sign for adverse reactions like drug-induced liver injury (DILI). This guide will delve into the scientific rationale for its validation and compare it against other potential biomarkers in the context of NSAID therapy.
The Pharmacology of Nimesulide and its Metabolic Fate
Nimesulide exerts its therapeutic effects primarily by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[2] Unlike non-selective NSAIDs, its preferential action on COX-2 is intended to reduce the risk of gastrointestinal side effects.[1]
The biotransformation of Nimesulide is a complex process occurring mainly in the liver, involving cytochrome P450 enzymes.[4] This metabolic pathway gives rise to several metabolites, with 4-hydroxynimesulide being the principal active metabolite.[5][6] The generation of various metabolites, including this compound, is a key aspect of its pharmacokinetic profile and may be linked to its therapeutic and toxic effects.
Caption: Simplified metabolic pathway of Nimesulide.
This compound as a Potential Biomarker
The rationale for investigating this compound as a biomarker stems from the hypothesis that its formation or accumulation could correlate with either the therapeutic activity of Nimesulide or the onset of adverse events. For instance, altered levels of this metabolite might reflect variations in metabolic enzyme activity, which in turn could influence drug efficacy or toxicity.
A key application for such a biomarker would be in the early detection of Nimesulide-induced liver injury.[3][7][8] Elevated levels of specific metabolites have been implicated in the idiosyncratic hepatotoxicity of certain drugs. Validating this compound as a biomarker for hepatotoxicity would require demonstrating a strong correlation between its concentration in biological fluids (e.g., plasma, urine) and established markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
Comparative Analysis with Alternative Biomarkers
The validation of any new biomarker necessitates a thorough comparison with existing alternatives. In the context of COX-2 inhibitors, several other biomarkers are used or are under investigation.
| Biomarker Category | Specific Biomarker | Application | Advantages | Limitations |
| Drug Metabolites | This compound | Potential for monitoring efficacy and toxicity of Nimesulide. | High specificity to the drug. | Clinical utility is not yet validated. |
| 4-Hydroxynimesulide | Pharmacokinetic studies.[5][6] | Well-characterized major metabolite. | Correlation with specific clinical outcomes is not fully established. | |
| Pharmacodynamic Markers | Prostaglandin E2 (PGE2) | Measures the direct effect of COX-2 inhibition.[9][10][11] | Reflects the biological activity of the drug. | Can be influenced by various physiological factors other than drug treatment. |
| Toxicity Markers | Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Early detection of NSAID-induced acute kidney injury.[12] | High sensitivity for early renal damage.[12] | Not specific to Nimesulide-induced injury. |
| Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Standard markers for liver injury.[8] | Widely used and understood. | Lack of specificity for drug-induced liver injury. |
Experimental Protocols for Validation
The validation of this compound as a clinical biomarker must follow a rigorous, stepwise approach in line with regulatory guidelines.
Analytical Method Validation
The first step is to develop and validate a robust analytical method for the accurate and precise quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity.[13][14][15]
Protocol for LC-MS/MS Method Validation:
-
Preparation of Standards and Quality Controls: Prepare stock solutions of this compound and an appropriate internal standard (e.g., a deuterated analog) in a suitable organic solvent. From these, prepare calibration standards and quality control (QC) samples by spiking into the biological matrix of interest (e.g., human plasma).
-
Sample Preparation: Develop a sample extraction procedure to efficiently isolate the analyte from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, flow rate, and gradient) to achieve good separation of the analyte from endogenous matrix components and other metabolites.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of the analyte and internal standard using multiple reaction monitoring (MRM).
-
Validation Parameters: Assess the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte.
-
Linearity: Establish the concentration range over which the assay is linear.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels.
-
Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the biological matrix on ionization.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
-
Caption: Workflow for analytical method validation.
Clinical Validation
Following analytical validation, clinical studies are required to establish the correlation between the biomarker levels and clinical outcomes.
Hypothetical Clinical Study Design:
-
Objective: To evaluate the correlation between plasma concentrations of this compound and the incidence of hepatotoxicity in patients treated with Nimesulide.
-
Study Population: A cohort of patients prescribed Nimesulide for a relevant indication.
-
Methodology:
-
Collect serial blood samples from patients at baseline and at specified time points during treatment.
-
Measure the plasma concentrations of this compound using the validated LC-MS/MS method.
-
Concurrently, monitor liver function tests (ALT, AST, bilirubin) and record any clinical signs of liver injury.
-
Perform statistical analysis to determine the correlation between the biomarker levels and the liver function parameters.
-
Establish a threshold concentration of the biomarker that may predict an increased risk of hepatotoxicity.
-
Conclusion and Future Directions
The validation of this compound as a biomarker holds the potential to significantly improve the safety and efficacy of Nimesulide therapy. By providing a more specific indicator of drug metabolism and potential toxicity, it could enable clinicians to better manage patient care and tailor treatment regimens.
While the analytical methodology for its quantification is feasible, the critical next step is to conduct well-designed clinical studies to establish its clinical utility. Further research should also explore its potential as a biomarker for therapeutic efficacy, which could further enhance its value in personalized medicine. The successful validation of this and other drug-specific biomarkers will be a significant advancement in the field of drug development and patient safety.
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A Guide to Inter-Laboratory Comparison of N-(Methylsulfonyl)-4-(desnitro) Nimesulide Quantification
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a significant metabolite of the non-steroidal anti-inflammatory drug, Nimesulide. The objective is to establish a robust and reproducible analytical method, ensuring data comparability across different research and development sites. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Nimesulide.
The accurate quantification of drug metabolites is paramount in understanding the overall pharmacokinetic profile, safety, and efficacy of a therapeutic agent. This compound, while a lesser-known metabolite compared to 4'-hydroxy-nimesulide, plays a role in the complete metabolic pathway of the parent drug. Ensuring that different laboratories can produce consistent and reliable data for this analyte is crucial for integrated data analysis in multi-site studies.
This guide will delve into the rationale behind the selected analytical methodology, provide a detailed experimental protocol, and outline the structure of an inter-laboratory comparison study. The principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) are central to the methodologies described herein.[1][2][3][4]
Rationale for Analytical Method Selection: LC-MS/MS
For the quantification of this compound in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This selection is underpinned by the following key advantages:
-
High Specificity and Selectivity: LC-MS/MS provides exceptional specificity by utilizing the mass-to-charge ratio (m/z) of the analyte and its fragments for detection, minimizing interference from endogenous matrix components.
-
High Sensitivity: This technique offers low limits of quantification (LLOQ), which is critical for accurately measuring the typically low concentrations of metabolites in biological samples.
-
Wide Dynamic Range: LC-MS/MS allows for the quantification of the analyte over a broad concentration range, accommodating variations in patient metabolism.
-
Robustness and Reproducibility: When properly validated, LC-MS/MS methods demonstrate high precision and accuracy, making them suitable for regulated bioanalysis.
Several studies have successfully employed LC-MS/MS for the simultaneous quantification of nimesulide and its various metabolites in human plasma, demonstrating the suitability of this platform.[5][6][7]
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of this compound.
2.1. Materials and Reagents
-
This compound reference standard (e.g., from Sigma-Aldrich, TRC)[8][9]
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2.2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting the analyte from the plasma matrix.
-
Allow all samples and standards to thaw to room temperature.
-
Vortex mix the plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: To be determined by infusionIS: To be determined by infusion |
| Ion Source Temp. | 550°C |
2.4. Method Validation
The analytical method must be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[2][3][10][11][12] The validation should encompass:
-
Selectivity and Specificity
-
Accuracy and Precision (Intra- and inter-day)
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Inter-Laboratory Comparison Study Design
An inter-laboratory comparison, also known as proficiency testing, is essential to evaluate the performance of different laboratories and ensure the comparability of results.[13][14][15][16][17] The study should be designed and conducted in accordance with ISO/IEC 17043.[13][15][16]
3.1. Study Coordinator and Participating Laboratories
A central study coordinator will be responsible for preparing and distributing the test samples and for collecting and analyzing the data. A minimum of three participating laboratories is recommended to obtain statistically meaningful results.
3.2. Test Samples
The study coordinator will prepare a set of blinded human plasma samples spiked with this compound at three different concentration levels (low, medium, and high). A blank plasma sample will also be included.
3.3. Study Protocol
Each participating laboratory will receive the set of blinded samples and a detailed study protocol, which includes the validated analytical method described in Section 2. Laboratories should adhere strictly to the provided protocol.
3.4. Data Reporting and Analysis
Each laboratory will report the determined concentrations for each sample in triplicate. The study coordinator will then perform a statistical analysis of the submitted data to assess:
-
Inter-laboratory precision (reproducibility)
-
Accuracy of each laboratory against the known concentrations
-
Systematic or random errors
Z-scores are a common statistical tool used in proficiency testing to evaluate laboratory performance.
Data Presentation: Example Inter-Laboratory Comparison Results
The following table presents a hypothetical summary of results from an inter-laboratory comparison study.
| Sample ID | Spiked Conc. (ng/mL) | Lab 1 Mean (ng/mL) | Lab 2 Mean (ng/mL) | Lab 3 Mean (ng/mL) | Overall Mean (ng/mL) | Inter-Lab RSD (%) |
| ILC-001 | 5.0 | 4.8 | 5.2 | 4.9 | 4.97 | 4.0 |
| ILC-002 | 50.0 | 51.2 | 48.9 | 50.5 | 50.2 | 2.3 |
| ILC-003 | 200.0 | 195.8 | 204.1 | 198.6 | 199.5 | 2.1 |
Visualizing the Workflow
Experimental Workflow for Quantification
Caption: LC-MS/MS workflow for this compound quantification.
Inter-Laboratory Comparison Study Flow
Caption: Logical flow of the inter-laboratory comparison study.
Conclusion
The successful implementation of a standardized and validated analytical method across multiple laboratories is a cornerstone of robust drug development. This guide provides the necessary framework for establishing a reliable LC-MS/MS method for the quantification of this compound and for assessing inter-laboratory performance. By adhering to these guidelines, researchers can ensure the generation of high-quality, comparable data, ultimately contributing to a more comprehensive understanding of Nimesulide's metabolic fate.
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A Head-to-Head Comparison of Synthesis Methods for Nimesulide Analogues: The Path to N-(Methylsulfonyl)-4-(desnitro) Nimesulide and its Amino Precursor
For researchers and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) and their analogues is a cornerstone of innovation. Nimesulide, a selective COX-2 inhibitor, has been a focal point for developing new anti-inflammatory and antitumor agents.[1][2] A critical step in this development is the modification of the nimesulide skeleton, which often begins with the transformation of its 4-nitro group. This guide provides a head-to-head comparison of the primary synthetic routes to produce key nimesulide analogues, focusing on the reduction to its 4-amino derivative and the de novo synthesis of its true "desnitro" counterpart. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The term "N-(Methylsulfonyl)-4-(desnitro) Nimesulide" can be interpreted in two ways, leading to two distinct synthetic goals:
-
N-(4-amino-2-phenoxyphenyl)methanesulfonamide : This is the most common and synthetically crucial intermediate, where the nitro group is reduced to an amine. This product serves as a versatile handle for further derivatization.
-
N-(2-phenoxyphenyl)methanesulfonamide : This is the literal "desnitro" compound, lacking any substituent at the 4-position. Its synthesis requires a different approach, building the core structure without the nitration step.
This guide will compare the most effective methods for achieving both of these important molecular targets.
Method 1: Synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide via Nitro Group Reduction
The most direct route to creating a versatile nimesulide analogue is the reduction of the 4-nitro group of the parent molecule to a primary amine. This transformation opens the door to a wide array of subsequent reactions, such as acylation and sulfonylation, to produce novel derivatives.[3] The choice of reducing agent is critical and is dictated by factors such as cost, yield, safety, and environmental impact.
Workflow for Reductive Amination of Nimesulide
Caption: Comparative workflow for the reduction of Nimesulide.
Protocol 1A: Tin (Sn) / Hydrochloric Acid Reduction
This is a classic and highly effective method for aromatic nitro group reduction, prized for its high conversion rate.[4]
-
Principle: Stannous chloride (SnCl₂), generated in situ from tin metal and concentrated HCl, is a powerful reducing agent capable of cleanly converting the nitro group to an amine.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add Nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and 20 mL of concentrated hydrochloric acid.[4]
-
Heat the reaction mixture in a water bath to 90°C with continuous stirring.[3]
-
Maintain the temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the hot reaction mixture into ice water to precipitate the product and quench the reaction.
-
Filter the crude product and basify the filtrate with a suitable base (e.g., NH₄OH or NaOH solution) to isolate any dissolved product.
-
Combine the solids and purify via recrystallization from a chloroform-methanol mixture to yield the final product as a light brown solid.[4]
Discussion:
-
Expertise & Experience: The Sn/HCl method is robust and consistently provides near-quantitative yields.[3] The primary causality for its effectiveness is the high reduction potential of the Sn(II)/Sn(IV) couple in a strongly acidic medium. However, the workup requires careful neutralization of a large amount of acid.
-
Trustworthiness: This protocol's main drawback is the generation of tin-containing waste, which is environmentally hazardous and requires specialized disposal. For large-scale synthesis, this can be a significant logistical and financial burden.
Protocol 1B: Iron (Fe) / Acetic Acid Reduction
An industrially preferred alternative, this method replaces tin with iron, a cheaper and more environmentally benign metal.
-
Principle: In the presence of a mild acid like acetic acid, elemental iron acts as the reducing agent. The iron oxides formed are more easily disposed of than tin salts.
Experimental Protocol:
-
In a stirred reaction vessel, create a mixture of water (7.0 mL), iron powder (1.2 g, 21.4 mmol), and glacial acetic acid (0.30 mL, 5.4 mmol).
-
Heat the mixture to 90-95°C.
-
Slowly add the nitro compound (e.g., Nimesulide, ~5.4 mmol) to the hot mixture. Stir vigorously for 3-4 hours at the same temperature.
-
Make the reaction mixture alkaline with ammonium hydroxide (NH₄OH) to precipitate iron oxides.
-
Filter the hot mixture to remove the iron sludge. The product can be extracted from the filtrate using an organic solvent like toluene.
-
Concentrate the organic extracts to afford the amine product.
Discussion:
-
Expertise & Experience: The Fe/Acid system is a workhorse in industrial chemistry. While the yield may be slightly lower than with tin (typically in the 80-90% range), the significant reduction in cost and environmental impact often makes it the superior choice for large-scale production. The reaction is heterogeneous, requiring efficient stirring to ensure contact between the iron, acid, and the sparingly soluble nitro compound.
-
Trustworthiness: This method is considered a "greener" alternative. The iron salts are less toxic, and the overall process is more sustainable. It is a self-validating system for labs prioritizing environmental health and safety.
Method 2: De Novo Synthesis of N-(2-phenoxyphenyl)methanesulfonamide
This approach builds the molecule from the ground up, culminating in the true "desnitro" analogue. This route is necessary when the 4-position of the aniline ring must remain unsubstituted. The key final step is the mesylation of 2-phenoxy aniline.
Workflow for De Novo Synthesis
Caption: Workflow for the mesylation of 2-Phenoxy Aniline.
Protocol 2A: Mesylation of 2-Phenoxy Aniline
This protocol describes the direct sulfonylation of the amine group of 2-phenoxy aniline.
-
Principle: The nucleophilic amine group of 2-phenoxy aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine, is used to quench the HCl byproduct generated during the reaction.
Experimental Protocol:
-
Dissolve 2-phenoxy aniline (1.85 g, 10 mmol) in dichloromethane (20 mL) in a flask. Add triethylamine (1.06 g, 10.5 mmol) to the mixture.
-
Cool the reaction vessel to 0-5°C in an ice bath under constant stirring.
-
Add methanesulfonyl chloride (1.14 g, 10 mmol) dropwise over 3-4 hours, ensuring the temperature remains low.
-
After the addition is complete, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash it with water (10 mL).
-
Extract the product from the organic layer using a 2N NaOH solution. The acidic sulfonamide proton will be deprotonated, rendering the product water-soluble.
-
Acidify the aqueous caustic layer (to pH ~2.0) with a strong acid (e.g., HCl) to precipitate the final product.
-
Filter and dry the solid to obtain N-(2-phenoxyphenyl)methanesulfonamide.
Discussion:
-
Expertise & Experience: This method is highly efficient for forming the sulfonamide bond, with reported yields around 85%. The critical experimental choice is the slow, dropwise addition of the highly reactive methanesulfonyl chloride at low temperatures. This control prevents side reactions, such as the formation of a dimesylated product.
-
Trustworthiness: The aqueous base extraction is a highly effective purification step. It selectively isolates the desired acidic sulfonamide from non-acidic impurities (like unreacted starting material or the dimesylated byproduct), ensuring a high-purity final product. This protocol is robust and easily scalable.
Head-to-Head Performance Comparison
| Parameter | Method 1A: Sn/HCl Reduction | Method 1B: Fe/Acid Reduction | Method 2A: Mesylation |
| Target Molecule | N-(4-amino-2-phenoxyphenyl)methanesulfonamide | N-(4-amino-2-phenoxyphenyl)methanesulfonamide | N-(2-phenoxyphenyl)methanesulfonamide |
| Starting Material | Nimesulide | Nimesulide | 2-Phenoxy Aniline |
| Key Reagents | Tin (Sn), Conc. HCl | Iron (Fe), Acetic Acid | Methanesulfonyl Chloride, Triethylamine |
| Typical Yield | >95%[3] | 80-90% | ~85% |
| Key Advantage | Highest conversion rate | Low cost, environmentally benign | Access to true "desnitro" analogue |
| Key Disadvantage | Toxic heavy metal waste | Lower yield, heterogeneous reaction | Requires different starting material |
| Scalability | Poor (due to waste) | Excellent | Excellent |
| Safety Concerns | Strong corrosive acid, toxic waste | Flammable hydrogen gas byproduct | Corrosive and reactive sulfonyl chloride |
Conclusion: Selecting the Optimal Synthesis Route
The choice of synthesis method is fundamentally tied to the desired final product and the strategic goals of the research.
-
For the development of Nimesulide derivatives , where the 4-amino group is a required synthetic handle, Method 1B (Fe/Acid Reduction) represents the most logical and sustainable choice. It balances high yield with superior environmental and economic performance, making it ideal for both laboratory and industrial-scale applications. While Method 1A (Sn/HCl) offers a slightly higher yield, its reliance on toxic tin makes it less favorable.
-
For the synthesis of the true this compound , or N-(2-phenoxyphenyl)methanesulfonamide, Method 2A (De Novo Synthesis) is the only viable path. This direct mesylation of 2-phenoxy aniline is an efficient and high-yielding reaction that avoids handling nitro-aromatic compounds altogether, offering a distinct safety advantage.
By understanding the causality behind each protocol and weighing the performance data, researchers can confidently select the synthesis strategy that best aligns with their scientific and logistical requirements.
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Prasad, A. et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, pp. 770-773. Available from: [Link]
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A Comparative Guide to Validating the Specificity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Specificity in Bioanalysis
In the realm of drug development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments.[1][2] N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, requires robust analytical methods to ensure that the measurements are solely of the intended analyte, free from interference.[3][4][5][6][7] Specificity, the ability of an analytical method to unequivocally measure the analyte in the presence of other components, is the bedrock of reliable bioanalytical data.[8][9] This guide will navigate the complexities of validating the specificity of analytical methods for this compound, offering a comparative analysis of techniques and actionable protocols.
Foundational Concepts and Regulatory Imperatives
A clear understanding of terminology is essential for designing and interpreting specificity experiments. While often used interchangeably, specificity and selectivity have distinct meanings in bioanalysis. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, while selectivity refers to the ability of the method to differentiate and quantify the analyte from other components.[9][10]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation of bioanalytical methods.[1][2][11][12][13][14] These guidelines emphasize the need to demonstrate that the method is "suitable for its intended purpose," with specificity being a key validation parameter.[2][15]
Key Regulatory Expectations for Specificity Validation:
-
No significant interference at the retention time of the analyte and internal standard (IS).
-
Evaluation of multiple sources of the biological matrix to account for inter-individual variability.
-
Assessment of potential interference from metabolites, impurities, and co-administered drugs .
Designing Robust Specificity Validation Experiments
A comprehensive validation of specificity involves a multi-faceted experimental approach. The following sections detail the core experiments, the rationale behind their design, and step-by-step protocols.
Selectivity: Assessing Endogenous Matrix Interference
Causality: The inherent complexity of biological matrices (e.g., plasma, urine) presents a significant challenge due to the presence of countless endogenous components. Selectivity experiments are designed to demonstrate that these components do not produce a signal that could be mistaken for the analyte or internal standard, thereby ensuring the accuracy of the results.
Experimental Protocol: Analysis of Blank Matrix Samples
-
Source a minimum of six different lots of the biological matrix from individual donors.
-
Process each blank matrix sample using the complete analytical method.
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention time of this compound and its internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Cross-Reactivity: Investigating Interference from Related Compounds
Causality: Structurally similar compounds, such as other metabolites of Nimesulide or co-administered drugs, have the potential to be detected by the analytical method, leading to an overestimation of the analyte concentration.[16] Cross-reactivity studies are crucial to demonstrate the method's ability to differentiate the analyte from these potential interferents.
Experimental Protocol: Spiking with Potential Interferents
-
Prepare blank matrix samples spiked with potentially cross-reacting substances at their highest expected concentrations. Known metabolites of nimesulide include the 4'-hydroxy derivative.[3][4][5][6][7]
-
Also, prepare a set of samples spiked with the analyte at the LLOQ and the potential interferents.
-
Process and analyze both sets of samples.
-
Data Analysis: Compare the response in the samples containing only the interferents to the blank matrix. The response should meet the acceptance criteria for selectivity. In the samples containing both the analyte and interferents, the analyte concentration should be within ±20% of the nominal concentration.
Matrix Effect: Unmasking Ion Suppression or Enhancement
Causality: In mass spectrometry-based methods, co-eluting matrix components can alter the ionization efficiency of the analyte, a phenomenon known as the matrix effect.[17][18][19][20] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of the results.[18]
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix samples spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor: (Peak response in the presence of matrix ions) / (Peak response in the absence of matrix ions) = B/A.
-
Calculate the IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
A Comparative Look at Analytical Techniques
The choice of analytical technique significantly impacts the specificity of the method. Here, we compare two commonly employed techniques: HPLC-UV and LC-MS/MS.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Relies solely on chromatographic separation. Co-eluting compounds with similar UV spectra will interfere.[21] | Highly specific due to the selection of precursor and product ions (Multiple Reaction Monitoring - MRM).[22][23] |
| Susceptibility to Interference | High. Endogenous compounds can have similar retention times and UV absorbance.[24] | Low. The probability of an interfering compound having the same retention time and the same precursor and product ions is extremely low.[22][25] |
| Sensitivity | Generally lower than LC-MS/MS.[21] | High sensitivity, allowing for the detection of low concentrations.[22][25] |
Visualizing the Validation Workflow
A well-structured workflow is essential for a successful specificity validation. The following diagram, generated using Graphviz, illustrates the key steps and decision points.
Caption: Workflow for Specificity Validation of this compound.
Troubleshooting Common Specificity Challenges
Even with a well-designed method, specificity issues can arise. Here are some common problems and their solutions:
-
Interfering peaks in blank matrix:
-
Solution: Improve chromatographic resolution by modifying the mobile phase, gradient, or column chemistry. Enhance sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Significant matrix effect:
-
Solution: Optimize the sample preparation to remove interfering phospholipids. Dilute the sample to reduce the concentration of matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Cross-reactivity with metabolites:
-
Solution: Adjust the chromatographic conditions to achieve baseline separation of the analyte and the interfering metabolite. If using LC-MS/MS, select unique precursor-product ion transitions for each compound.
-
Conclusion: Upholding Data Integrity through Rigorous Specificity Validation
Validating the specificity of an analytical method for this compound in biological matrices is a non-negotiable step in ensuring the reliability of bioanalytical data. By systematically evaluating selectivity, cross-reactivity, and matrix effects, researchers can have high confidence in their results. The choice of a highly specific analytical technique, such as LC-MS/MS, is strongly recommended to overcome the inherent challenges of bioanalysis. Adherence to regulatory guidelines and a thorough, scientifically sound validation process are essential for the successful development of safe and effective therapeutics.
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
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(2025, November 13). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Retrieved January 16, 2026, from [Link]
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(2025, August 5). Clinical pharmacokinetics and metabolism of nimesulide. ResearchGate. Retrieved January 16, 2026, from [Link]
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Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1-19. [Link]
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Shah, D. A., et al. (2012). Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. Journal of Chromatographic Science, 50(8), 731-738. [Link]
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DeSilva, B., et al. (2003). Large Molecule Specific Assay Operation: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 5(2), e22. [Link]
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Wadhwa, K., et al. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 121-132. [Link]
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(2021, November 10). Difference between antibody specificity and selectivity. Aeonian Biotech. Retrieved January 16, 2026, from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 16, 2026, from [Link]
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(n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research. Retrieved January 16, 2026, from [Link]
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Li, Y., et al. (2011). Oligonucleotide Bioanalysis: Sensitivity Versus Specificity. Bioanalysis, 3(12), 1357-1368. [Link]
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(2021, March 12). Simple and rapid RP-HPLC determination of nimesulide in tablets. The Pharma Innovation. Retrieved January 16, 2026, from [Link]
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(2025, August 7). Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis. ResearchGate. Retrieved January 16, 2026, from [Link]
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A Comparative Pharmacokinetic Profile: N-(Methylsulfonyl)-4-(desnitro) Nimesulide versus Nimesulide
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of N-(Methylsulfonyl)-4-(desnitro) nimesulide, a key analog and potential impurity of the widely-used non-steroidal anti-inflammatory drug (NSAID) nimesulide. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this analog is critical for drug safety, efficacy, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both established data for nimesulide and a proposed experimental framework for the comprehensive profiling of its desnitro, methylsulfonyl derivative.
The structural modification, specifically the replacement of the nitro group with a methylsulfonyl group, can significantly alter the physicochemical properties of the molecule, thereby influencing its pharmacokinetic behavior. This guide will delve into the established ADME profile of nimesulide as a benchmark for a detailed, head-to-head comparison with this compound.
Introduction to Nimesulide and its Analog
Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis.[2] The metabolism of nimesulide is a critical aspect of its clinical pharmacology, with the primary route being hydroxylation to 4'-hydroxynimesulide, an active metabolite.[1][3][4]
This compound is an analog where the 4-nitro group of nimesulide is replaced by a methylsulfonyl group. This substitution can impact the molecule's polarity, lipophilicity, and susceptibility to metabolic enzymes, potentially leading to a distinct pharmacokinetic profile. This guide outlines the experimental approach to delineate these differences.
Comparative Pharmacokinetic Profiling
This section outlines the key pharmacokinetic parameters for comparison and presents a structured approach to their experimental determination.
Absorption
Nimesulide is rapidly and extensively absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1.22 to 2.75 hours.[1] The presence of food does not significantly affect its absorption.[1]
Proposed Comparative Study for this compound:
A comparative oral bioavailability study in a relevant animal model (e.g., Sprague-Dawley rats) is proposed. The study would compare the plasma concentration-time profiles of both compounds following oral and intravenous (IV) administration.
Key Parameters to Compare:
-
Cmax (Maximum Plasma Concentration): Indicates the rate and extent of absorption.
-
Tmax (Time to Reach Cmax): Provides information on the rate of absorption.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Oral Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Data Presentation:
| Parameter | Nimesulide (Reference) | This compound (Experimental) |
| Cmax (µg/mL) | 2.86 - 6.50[1] | To be determined |
| Tmax (h) | 1.22 - 2.75[1] | To be determined |
| AUC (µg·h/mL) | To be determined from study | To be determined |
| F (%) | ~100% (oral) | To be determined |
Distribution
Nimesulide exhibits a relatively small apparent volume of distribution (Vd), ranging from 0.18 to 0.39 L/kg, indicating that it is primarily distributed in the extracellular fluid.[1] It is extensively bound to plasma proteins (>97.5%), mainly albumin.[1][2]
Proposed Comparative Study for this compound:
The extent of plasma protein binding will be determined using techniques such as equilibrium dialysis or ultracentrifugation. The volume of distribution will be calculated from the pharmacokinetic data obtained from the bioavailability study.
Key Parameters to Compare:
-
Plasma Protein Binding (%): Influences the fraction of free drug available for distribution and pharmacological effect.
-
Apparent Volume of Distribution (Vd): Indicates the extent of drug distribution into tissues.
Data Presentation:
| Parameter | Nimesulide (Reference) | This compound (Experimental) |
| Plasma Protein Binding (%) | >97.5[2] | To be determined |
| Vd (L/kg) | 0.18 - 0.39[1] | To be determined |
Metabolism
Nimesulide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C9).[3] The major metabolite is the pharmacologically active 4'-hydroxynimesulide.[1][3][4]
Proposed Comparative Study for this compound:
In vitro metabolism studies using liver microsomes from different species (including human) will be conducted to identify the metabolic pathways and the enzymes involved. The metabolic profile in vivo will be determined by analyzing plasma, urine, and feces samples from the bioavailability study.
Key Aspects to Investigate:
-
Identification of major metabolites.
-
Elucidation of metabolic pathways (e.g., hydroxylation, glucuronidation).
-
Identification of the primary metabolizing enzymes.
Metabolic Pathway Visualization:
Caption: Proposed comparative metabolic pathways.
Excretion
Nimesulide is eliminated almost exclusively through metabolism, with negligible amounts of the unchanged drug excreted in urine and feces.[1] The metabolites are primarily excreted in the urine (approximately 50% of the dose) and feces (approximately 29%).[2] The elimination half-life (t½) of nimesulide is between 1.8 and 4.7 hours.[2]
Proposed Comparative Study for this compound:
Mass balance studies using a radiolabeled form of the analog will be performed to determine the routes and rates of excretion. The elimination half-life will be calculated from the plasma concentration-time data.
Key Parameters to Compare:
-
Elimination Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Routes of Excretion (% of dose in urine and feces): The primary pathways of elimination from the body.
Data Presentation:
| Parameter | Nimesulide (Reference) | This compound (Experimental) |
| t½ (h) | 1.8 - 4.7[2] | To be determined |
| CL (mL/h/kg) | 31.02 - 106.16[1] | To be determined |
| Excretion in Urine (%) | ~50[2] | To be determined |
| Excretion in Feces (%) | ~29[2] | To be determined |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profiles of both compounds in Sprague-Dawley rats.
Workflow Diagram:
Caption: In vivo pharmacokinetic study workflow.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week.
-
Fasting: Animals are fasted overnight with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the compound (nimesulide or analog) via oral gavage at a dose of 10 mg/kg.
-
IV Group: Administer the compound via tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug and its potential metabolites in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.
In Vitro Metabolic Stability Assay
This protocol describes the assessment of the metabolic stability of the compounds using liver microsomes.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., rat or human), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (nimesulide or analog) to the mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion and Future Directions
This guide provides a framework for the comparative pharmacokinetic profiling of this compound against its parent compound, nimesulide. The proposed studies are designed to provide a comprehensive understanding of the ADME properties of this analog, which is crucial for assessing its potential biological activity and safety profile. The structural change from a nitro to a methylsulfonyl group is anticipated to influence its metabolic fate and clearance, which these studies will elucidate. The data generated will be invaluable for drug development professionals in making informed decisions regarding the future of this compound.
References
-
Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. [Link]
-
Wikipedia. (n.d.). Nimesulide. [Link]
- Rainsford, K. D. (Ed.). (2005). Nimesulide–Actions and uses. Birkhäuser.
-
Davis, R., & Brogden, R. N. (1994). Nimesulide. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 48(3), 431-454. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Methylsulfonyl)-4-(desnitro) Nimesulide
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(Methylsulfonyl)-4-(desnitro) Nimesulide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste streams containing this compound are managed with the highest degree of care and regulatory compliance.
This compound is known as an impurity of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1][2] While comprehensive toxicological data for this specific desnitro-metabolite is limited, it is classified as an irritant.[3] The parent compound, Nimesulide, is recognized as toxic if swallowed and may cause genetic defects and damage fertility or an unborn child.[4][5] Therefore, a precautionary principle is paramount; this compound and its associated waste must be handled as hazardous material.
Part 1: Hazard Assessment and Classification
Causality of Hazard Classification: The primary driver for classifying this compound as hazardous waste stems from two key areas:
-
Inherent Chemical Properties: The presence of a sulfone group necessitates its treatment as hazardous chemical waste.[6] Compounds in this class can have adverse environmental effects and should never be disposed of via the sanitary sewer system.[6]
-
Precautionary Principle based on Parent Compound: Given its structural relationship to Nimesulide, which has known acute toxicity and potential for long-term health effects, this derivative must be managed with equivalent or greater caution.[4][5]
All waste materials, including the pure compound, solutions, reaction mixtures, and contaminated labware, are considered hazardous chemical waste . This classification dictates the entire disposal workflow and is mandated by federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Part 2: Personnel Safety and Pre-Disposal Handling
Before any disposal procedures begin, ensuring personal and environmental safety is critical. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Personal Protective Equipment (PPE) Requirements:
The following table summarizes the minimum required PPE for handling this chemical waste.
| Category | Required PPE | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving if handling concentrated waste. | To prevent skin contact with a known irritant and potentially toxic substance.[9] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes of liquid waste or airborne solid particles.[10] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | To protect skin and personal clothing from contamination.[10] |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent inhalation of the compound.[10] |
Part 3: Step-by-Step Waste Disposal Protocol
The required procedure for disposing of this compound involves systematic collection, secure temporary storage, and transfer to a licensed hazardous waste disposal service.[6]
Step 1: Waste Segregation
At the point of generation, immediately segregate waste containing this compound from all other waste streams.
-
Do: Keep this chemical waste separate from non-hazardous trash, sharps, and biological waste.
-
Do Not: Mix with incompatible chemicals. Consult your institution's chemical hygiene plan for specific incompatibility lists.
-
Do Not: Dispose of this chemical or its solutions down the drain under any circumstances.[6]
Step 2: Waste Containerization and Labeling
Proper containerization is a critical control point for ensuring safety and compliance.
-
Select an Appropriate Container:
-
Use a leak-proof, chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are suitable for most solid and liquid wastes of this type.
-
The container must be in good condition, free of cracks or residue on the outside.[8]
-
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
An accurate list of all other chemical constituents and their approximate percentages (e.g., solvents).
-
The date accumulation started.
-
The specific hazard characteristics (e.g., Irritant, Toxic).
-
-
Step 3: On-Site Accumulation
Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[7][11]
-
Keep the labeled waste container in your designated SAA.
-
The container must remain closed at all times except when actively adding waste.[8]
-
Do not accumulate more than 55 gallons of waste in an SAA.[7]
Step 4: Professional Disposal
Final disposal must be conducted by trained professionals.
-
Contact Environmental Health & Safety (EHS): When your waste container is full or you no longer need it, contact your institution's EHS department or equivalent authority to arrange for a waste pickup.
-
Transfer to a Licensed Vendor: The EHS department will coordinate with a licensed environmental services contractor for transportation and final disposal.[6]
-
Preferred Disposal Method: The most appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility.[9][10] This process ensures the complete destruction of the compound.
Part 4: Spill Management
In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.[10]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in Part 2.
-
Containment: Prevent the spill from spreading or entering drains using absorbent pads or booms.[9][10]
-
Cleanup:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[10]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to collect the substance. Place the contaminated absorbent into the hazardous waste container.[9][10]
-
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from work with this compound.
Caption: Decision workflow for disposal of this compound waste.
Regulatory Overview
The management of laboratory chemical waste in the United States is primarily governed by the EPA and OSHA.
| Regulatory Body | Key Regulation/Role | Relevance to Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Establishes the "cradle-to-grave" framework for hazardous waste management, including identification, labeling, storage, and disposal requirements.[7][8] |
| OSHA | Hazard Communication Standard (29 CFR 1910.1200) | Mandates that employers inform and train employees about the hazards of chemicals in the workplace, including those associated with waste products.[12][13] |
| OSHA | HAZWOPER (29 CFR 1910.120) | Provides standards for safety during hazardous waste operations and emergency response, relevant for spill cleanup.[14][15] |
Your institution is assigned a generator status (e.g., Very Small, Small, or Large Quantity Generator) by the EPA based on the amount of hazardous waste produced, which dictates specific storage time limits and administrative requirements.[7]
References
- Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Laboratory Environmental Sample Disposal Inform
- OSHA Regulations and Hazardous Waste Disposal: Wh
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Hazardous Waste - Overview.
- Nimesulide Safety D
- Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
- Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights.
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- Nimesulide Safety D
- MSDS of Nimesulide. (2017). MolCore.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Essential Safety and Logistics for Handling Lafutidine Sulfone. Benchchem.
- This compound. LGC Standards.
- Tablets Containing Nimesulide Obtained by Supercritical Impregn
- This compound-d5. Santa Cruz Biotechnology.
- Study of Nimesulide Release from Solid Pharmaceutical Formul
- Nimesulide - referral. European Medicines Agency (EMA).
- Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. PubMed, NIH.
- Nimesulide-impurities.
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A Senior Application Scientist's Guide to Handling N-(Methylsulfonyl)-4-(desnitro) Nimesulide: Essential Safety and Operational Protocols
Hazard Assessment: Understanding the Risk Profile
N-(Methylsulfonyl)-4-(desnitro) Nimesulide is identified as an irritant[1]. Given that it is a derivative of Nimesulide, we must extrapolate potential hazards from the parent compound. Nimesulide is classified as toxic if swallowed, a skin and eye irritant, and may cause genetic defects and damage fertility or the unborn child[2]. The presence of the sulfonyl group also places it within a class of compounds that require careful handling to prevent exposure[3][4][5]. Therefore, a risk assessment mandates treating this compound as a potent pharmaceutical ingredient with potential for significant health effects upon exposure.
Primary Routes of Exposure:
-
Inhalation: Aerosolization of the powdered compound.
-
Dermal Contact: Direct contact with skin.
-
Ingestion: Accidental transfer from contaminated surfaces.
-
Ocular Contact: Direct contact with eyes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a scientifically-driven strategy to mitigate the identified risks. For a compound of this nature, a comprehensive ensemble of PPE is mandatory to protect against all potential routes of exposure.[6][7][8][9][10]
Table 1: PPE Requirements for Handling this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., PAPR) | Prevents inhalation of fine particulates and aerosols. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. Double-gloving minimizes contamination risk during doffing. |
| Eye Protection | Chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Body Protection | Disposable lab coat with knit cuffs or a full-body protective suit (e.g., Tyvek®) | Prevents contamination of personal clothing and skin. Knit cuffs provide a snug fit around gloves.[8] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents tracking of contaminants outside the work area. |
Workflow for Donning and Doffing PPE:
To ensure the effectiveness of your PPE, the sequence of donning and doffing is critical to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated area, away from incompatible materials. A locked storage cabinet is recommended.[11]
-
The recommended storage temperature is 2-8°C in a refrigerator.[12]
Handling and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Clean all surfaces thoroughly after each use with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound. All waste generated from handling this compound is considered hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: All contaminated materials, including gloves, shoe covers, disposable lab coats, weighing papers, and any absorbent materials from spills, must be segregated into a dedicated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.[14]
-
Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[16][17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

